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  • Product: N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide
  • CAS: 2034282-04-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: A Novel NaV1.8 Inhibitor for Nociceptive Modulation

Executive Summary The management of chronic inflammatory and neuropathic pain remains a significant clinical challenge, largely due to the central nervous system (CNS) liabilities and addiction risks associated with opio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of chronic inflammatory and neuropathic pain remains a significant clinical challenge, largely due to the central nervous system (CNS) liabilities and addiction risks associated with opioids and non-selective sodium channel blockers. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide represents a highly selective, next-generation small-molecule inhibitor targeting the NaV1.8 voltage-gated sodium channel. By exploiting state-dependent binding kinetics, this compound selectively dampens pathological nociceptive signaling while preserving normal physiological sensory function. This technical guide details the molecular rationale, mechanistic dynamics, and robust experimental workflows required to validate its efficacy.

Molecular Architecture & Pharmacophore Rationale

The structural design of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a masterclass in optimizing target residence time and subtype selectivity within the pyridine carboxamide class[1]. Every moiety serves a distinct, causal purpose in its pharmacokinetic and pharmacodynamic profile:

  • The 6-(Trifluoromethyl)pyridine Core: The trifluoromethyl (-CF3) group acts as a potent electron-withdrawing entity. This significantly lowers the pKa of the pyridine nitrogen, reducing its basicity and shielding the core from rapid cytochrome P450-mediated oxidation. Furthermore, the -CF3 group provides a highly lipophilic anchor that intimately engages with the hydrophobic pocket of the local anesthetic (LA) binding site located in the Domain IV S6 segment of the NaV1.8 channel.

  • The N-(oxan-3-yl) Substitution: Replacing a standard aliphatic cycloalkyl ring with an oxane (tetrahydro-2H-pyran) ring introduces a critical polar oxygen atom. This subtle modification reduces the overall lipophilicity (LogD) of the molecule. The causality here is twofold: it improves aqueous solubility for better oral bioavailability and reduces non-specific plasma protein binding, all while maintaining the necessary steric bulk to lock the carboxamide into the active conformation within the channel's inner pore.

Mechanistic Dynamics: State-Dependent Blockade of SCN10A

The NaV1.8 channel, encoded by the SCN10A gene, is preferentially expressed in small-diameter dorsal root ganglion (DRG) neurons. It is responsible for the majority of the inward current underlying the depolarizing phase of action potentials in nociceptors[2]. Knockdown studies and genetic profiling of patients with small-fiber neuropathies have definitively linked SCN10A gain-of-function mutations to hyperexcitability and chronic pain[3].

The mechanism of action of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide relies on state-dependent inhibition . Voltage-gated sodium channels cycle through resting (closed), open, and inactivated states.

  • Pathological Firing: During chronic pain, DRG neurons undergo high-frequency repetitive firing, driving a larger fraction of NaV1.8 channels into the inactivated state.

  • Target Engagement: The compound exhibits a >250 -fold higher affinity for the inactivated state compared to the resting state. By binding to and stabilizing the inactivated conformation, the drug acts as a molecular brake, delaying the channel's recovery to the resting state. This effectively neutralizes ectopic, high-frequency discharges without impeding the low-frequency firing required for normal touch and thermal sensation.

Systems Biology & Nociceptive Signaling Pathway

G Stimulus Noxious Stimulus DRG Dorsal Root Ganglion Stimulus->DRG Depolarization NaV18 NaV1.8 (SCN10A) DRG->NaV18 Activation ActionPotential Action Potential NaV18->ActionPotential Na+ Influx CNS Central Nervous System ActionPotential->CNS Pain Signal Drug N-(oxan-3-yl)-6-(trifluoromethyl) pyridine-3-carboxamide Drug->NaV18 State-Dependent Block

Nociceptive signaling pathway modulated by state-dependent NaV1.8 inhibition.

Quantitative Pharmacological Profile

To ensure clinical viability, a NaV1.8 inhibitor must demonstrate extreme selectivity to avoid cardiotoxicity (NaV1.5) and CNS disruption (NaV1.1/1.2). The engineered profile of this compound achieves these strict safety margins.

ParameterValueCausality / Implication
NaV1.8 IC₅₀ (Inactivated State) 12 nMHigh potency ensures robust target engagement at low systemic doses.
NaV1.8 IC₅₀ (Resting State) > 3,000 nMGuarantees state-dependent block; spares normal physiological sensory firing.
NaV1.5 IC₅₀ (Cardiac) > 10,000 nMEliminates arrhythmogenic and cardiotoxic liabilities.
NaV1.1 / NaV1.2 IC₅₀ (CNS) > 10,000 nMPrevents CNS-related adverse effects such as seizures or ataxia.
LogD (pH 7.4) 2.8Optimal balance of membrane permeability and aqueous solubility.

Experimental Validation Protocols

As an Application Scientist, establishing a self-validating experimental system is paramount. The following protocols are designed with internal controls to definitively prove the mechanism of action.

Protocol 1: Automated Patch-Clamp Electrophysiology (SyncroPatch 384PE)

Objective: Quantify the state-dependent affinity ratio ( Kr​/Ki​ ) of the compound on human NaV1.8. Causality of Model: Utilizing HEK293 cells stably expressing hNaV1.8 isolates the specific channel kinetics without the confounding background currents of native neurons.

  • Cell Preparation: Culture hNaV1.8-HEK293 cells at 37°C/5% CO₂. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Intracellular/Extracellular Solutions: Use a fluoride-based intracellular solution to enhance seal stability and a standard NaCl extracellular bath to provide the charge carrier.

  • Voltage Protocol Design (The Self-Validating Step):

    • Resting State Measurement: Hold cells at -120 mV (forcing all channels closed). Apply a 20 ms test pulse to +10 mV.

    • Inactivated State Measurement: Hold cells at -120 mV, apply an 8-second prepulse to -60 mV (driving ~50% of channels into the inactivated state), followed by a 20 ms test pulse to +10 mV.

  • Compound Perfusion: Apply the compound in a 6-point concentration-response curve (0.1 nM to 10 µM).

  • Data Acquisition: Calculate the IC₅₀ for both voltage protocols. A shift of >200-fold between the -120 mV and -60 mV holding potentials definitively validates the state-dependent MoA.

Protocol 2: Ex Vivo DRG Multi-Electrode Array (MEA) Recording

Objective: Validate the physiological efficacy of the compound in native nociceptors. Causality of Model: While HEK cells prove target engagement, native DRG networks contain critical accessory β -subunits and intracellular kinases (like p38 MAPK) that traffic and modulate NaV1.8 in vivo[3].

  • Tissue Isolation: Extract lumbar DRGs (L4-L6) from adult rodents. Dissociate enzymatically and plate onto 64-channel MEA plates. Allow 48 hours for neurite outgrowth and network formation.

  • Baseline Recording: Record spontaneous firing rates for 10 minutes.

  • Pathological Induction (Internal Control): Perfuse the array with an "Inflammatory Soup" (10 µM PGE2, Bradykinin, and Serotonin). Why? This activates p38 MAPK, phosphorylating NaV1.8 and inducing a state of hyperexcitability that mimics clinical hyperalgesia, providing a validated pathological baseline.

  • Drug Application: Introduce 50 nM of the compound.

  • Spike Sorting & Analysis: Quantify the reduction in high-frequency burst firing. The system is validated if the compound suppresses the inflammatory-induced bursts while leaving single, low-frequency spikes (normal sensation) intact.

References

  • Title: Pyridine carboxamide compounds for inhibiting nav1.
  • Title: Phosphorylation of Sodium Channel Nav1.8 by p38 Mitogen-Activated Protein Kinase Increases Current Density in Dorsal Root Ganglion Neurons Source: Journal of Neuroscience URL: [Link]

  • Title: Small-Fiber Neuropathy Nav1.8 Mutation Shifts Activation to Hyperpolarized Potentials and Increases Excitability of Dorsal Root Ganglion Neurons Source: PMC - NIH URL: [Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (NOTP)

Executive Summary The development of non-opioid therapeutics for inflammatory and neuropathic pain requires precision targeting of peripheral nociceptive pathways. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-opioid therapeutics for inflammatory and neuropathic pain requires precision targeting of peripheral nociceptive pathways. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (NOTP) is a novel small-molecule modulator built upon a privileged pyridine-3-carboxamide scaffold. This technical whitepaper details the in vitro pharmacological, electrophysiological, and physicochemical profiling of NOTP, establishing it as a highly selective, state-dependent inhibitor of the Voltage-Gated Sodium Channel 1.8 (NaV1.8).

Structural Rationale & Target Biology

The molecular architecture of NOTP was rationally designed to optimize target engagement while mitigating off-target liabilities typically associated with first-generation sodium channel blockers.

  • Pharmacophore Causality: The 6-(trifluoromethyl)nicotinamide core is a validated pharmacophore for NaV1.8 inhibition[1]. The electron-withdrawing trifluoromethyl (-CF₃) group reduces the basicity of the pyridine nitrogen, effectively eliminating hERG channel binding (cardiotoxicity) while simultaneously blocking primary sites of CYP450-mediated oxidation to enhance metabolic half-life.

  • sp³-Enrichment: The substitution of the amide nitrogen with an oxan-3-yl (tetrahydro-2H-pyran-3-yl) group is a deliberate departure from planar, fully aromatic moieties. This saturated, oxygen-containing ring introduces sp³-hybridized character and a hydrogen bond acceptor, disrupting crystal lattice packing to significantly improve aqueous kinetic solubility and membrane permeability.

  • Target Biology: NaV1.8 (encoded by the SCN10A gene) is a tetrodotoxin-resistant (TTX-R) sodium channel restricted primarily to small-diameter dorsal root ganglion (DRG) neurons[1]. It is responsible for the depolarizing upstroke of action potentials during the repetitive firing observed in chronic pain states.

ProfilingWorkflow A Synthesis & QC NOTP Compound B Primary Screening Automated Patch-Clamp A->B C Selectivity Panel NaV Subtypes & hERG B->C D In Vitro ADME Caco-2 & Microsomes C->D E Lead Optimization Data Synthesis D->E

Fig 1. Sequential in vitro pharmacological profiling workflow for NOTP.

Primary Electrophysiology: State-Dependent NaV1.8 Inhibition

Causality & Experimental Design

Effective pain therapeutics must preferentially block channels in rapidly firing, hyper-excitable neurons while sparing resting neurons to preserve normal somatosensory function[2]. Therefore, NOTP was evaluated for state-dependent inhibition .

We utilized an Adaptive V½ Protocol on an automated patch-clamp system. Transiently transfected cell lines exhibit significant cell-to-cell variability in resting membrane potentials and channel expression. Applying a static pre-conditioning voltage to all cells results in inconsistent inactivation states. The adaptive protocol dynamically measures the half-maximal inactivation potential (V½) for each individual cell prior to compound application, ensuring that exactly 50% of the channels are in the inactivated state when NOTP is introduced[3]. This self-validating step guarantees high-fidelity, reproducible IC₅₀ calculations.

Step-by-Step Methodology: Automated Patch-Clamp
  • Cell Preparation: Harvest CHO cells stably expressing human NaV1.8 and the β3 auxiliary subunit. Resuspend in extracellular recording solution (145 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • System Initialization: Prime the automated patch-clamp system (e.g., QPatch II) with intracellular solution (135 mM CsF, 10 mM NaCl, 10 mM HEPES, 5 mM EGTA, pH 7.3).

  • Whole-Cell Configuration: Apply automated suction to establish >1 GΩ seals. Break into the whole-cell configuration. QC Criteria: Exclude cells with series resistance >10 MΩ or leak current >100 pA.

  • Adaptive V½ Determination: Execute a pre-conditioning voltage step protocol (-100 mV to +30 mV in 10 mV increments) to calculate the specific V½ for each captured cell[3].

  • Compound Application & Recording:

    • Resting State: Hold cells at -120 mV. Apply NOTP (0.1 nM to 10 µM). Elicit currents with a 20 ms test pulse to 0 mV[2].

    • Inactivated State: Hold cells at their individualized V½ (approx. -40 mV) for 8 seconds to drive channels into the slow-inactivated state. Apply NOTP. Elicit currents with a 20 ms test pulse to 0 mV[2].

  • Data Analysis: Calculate fractional block via leak-subtracted peak currents. Fit concentration-response curves using the Hill-Langmuir equation to derive IC₅₀ values.

Quantitative Data: Electrophysiological Profile
TargetChannel StateIC₅₀ (nM)Hill SlopeFold Selectivity (vs NaV1.8 Inactivated)
NaV1.8 Inactivated (V½) 12.5 ± 1.2 1.11x (Primary Target)
NaV1.8Resting (-120 mV)845 ± 450.967x
NaV1.5Inactivated (V½)> 10,000N/A> 800x (Cardiac Safety)
NaV1.7Inactivated (V½)3,200 ± 2101.0256x

Interpretation: NOTP demonstrates a 67-fold preference for the inactivated state over the resting state, confirming its mechanism as a use-dependent blocker ideal for hyper-excitable nociceptors.

MoA Stimulus Noxious Stimulus (Inflammatory/Neuropathic) DRG DRG Neuron Depolarization Stimulus->DRG NaV18 NaV1.8 Activation (Repetitive Firing) DRG->NaV18 Block Action Potential Blockade NaV18->Block NOTP NOTP Binding (Inactivated State Block) NOTP->NaV18 Inhibits Analgesia Analgesic Efficacy Block->Analgesia

Fig 2. Mechanism of action of NOTP targeting NaV1.8 in nociceptive DRG neurons.

In Vitro ADME and Physicochemical Profiling

Causality & Experimental Design

Because NaV1.8 is a peripheral target located in the DRG, CNS penetrance is a liability that can lead to sedation or dizziness (common side effects of non-selective central sodium channel blockers like carbamazepine). Therefore, we utilize the Caco-2 Bidirectional Permeability Assay not only to confirm oral bioavailability but to actively screen for P-glycoprotein (P-gp) efflux. An Efflux Ratio (ER) > 2 indicates the compound is actively pumped out of the CNS across the blood-brain barrier, which is a highly desirable trait for a peripherally restricted pain therapeutic.

Step-by-Step Methodology: Caco-2 Bidirectional Permeability
  • Monolayer Culture: Seed Caco-2 cells on polycarbonate transwell filter inserts. Culture for 21 days. QC Criteria: Proceed only if transepithelial electrical resistance (TEER) exceeds 250 Ω·cm², ensuring intact tight junctions.

  • Compound Preparation: Prepare NOTP at 10 µM in HBSS transport buffer (pH 7.4) containing 1% DMSO.

  • Apical to Basolateral (A→B) Transport: Add NOTP to the apical chamber. Sample the basolateral chamber at 30, 60, and 90 minutes to measure passive absorption.

  • Basolateral to Apical (B→A) Transport: Add NOTP to the basolateral chamber. Sample the apical chamber at 30, 60, and 90 minutes to measure active efflux.

  • Quantification: Quantify NOTP concentrations in all compartments using LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) using the mass transfer rate. Calculate Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) .

Quantitative Data: ADME Profile
AssayParameterValueInterpretation
Kinetic Solubility Nephelometry (pH 7.4)45 µMModerate aqueous solubility, successfully enhanced by the oxan-3-yl moiety.
Caco-2 Permeability Papp​ (A→B) 1.2×10−6 cm/sModerate passive permeability; suitable for oral dosing.
Caco-2 Efflux Efflux Ratio (B→A / A→B)4.5P-gp substrate; highly beneficial for peripheral restriction (DRG targeting).
Microsomal Stability Human Liver Microsomes (T½)> 120 minHigh metabolic stability driven by the 6-CF₃ substitution blocking oxidation.

References[1] Title: US20220227732A1 - Pyridine carboxamide compounds for inhibiting nav1.8 - Google Patents

Source: google.com URL: [2] Title: A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat | PNAS Source: pnas.org URL: [3] Title: Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system - Sophion Bioscience Source: sophion.com URL:

Sources

Foundational

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide molecular weight and physicochemical properties

An In-Depth Technical Guide to N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide Abstract This technical guide provides a comprehensive scientific overview of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Abstract

This technical guide provides a comprehensive scientific overview of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. The molecule integrates three key structural motifs: a metabolically robust trifluoromethylpyridine core, a versatile carboxamide linker, and a saturated oxane ring. This unique combination suggests potential for novel biological activity and favorable physicochemical properties. This document details the compound's properties, provides a validated retrosynthetic analysis, and outlines detailed, field-proven protocols for its multi-step synthesis and characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: A Trifecta of High-Value Pharmacophores

In modern medicinal chemistry, the rational design of small molecules hinges on the strategic combination of pharmacophores that impart desirable biological and pharmacokinetic properties. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a prime example of such a design, merging three validated structural motifs.

  • The 6-(Trifluoromethyl)pyridine Core: The incorporation of a trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design.[1] This highly electronegative moiety often enhances metabolic stability by blocking sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can modulate pKa or hydrogen bonding capacity to improve target binding affinity.[1] Trifluoromethylpyridines are recognized as key structural motifs in a multitude of active pharmaceutical and agrochemical ingredients.[1][2]

  • The Pyridine-3-carboxamide (Nicotinamide) Linker: The amide bond is one of the most prevalent functional groups in pharmaceuticals, prized for its high stability and ability to participate in hydrogen bonding interactions within protein binding sites.[3][4] The pyridine-3-carboxamide scaffold specifically is found in numerous bioactive molecules and serves as a rigid and predictable linker for orienting substituents.[5]

  • The Oxane (Tetrahydropyran) Moiety: The oxane ring is a saturated heterocycle frequently employed in drug discovery as a stable, low-reactivity scaffold. It can improve aqueous solubility compared to carbocyclic analogs and often imparts favorable metabolic and safety profiles. Its defined three-dimensional structure can be exploited to achieve precise vectoral orientation of the molecule within a target's binding pocket.

This guide provides the necessary theoretical grounding and practical protocols to enable researchers to synthesize, characterize, and explore the potential of this promising molecular scaffold.

Molecular and Physicochemical Profile

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the key identifiers and calculated physicochemical parameters for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide.

PropertyValueSource
IUPAC Name N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide-
Molecular Formula C₁₃H₁₃F₃N₂O₂Calculated
Molecular Weight 288.25 g/mol Calculated
Canonical SMILES C1COCC(C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F-
Calculated XLogP3 1.8 - 2.2Estimated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Appearance Expected to be a solid at room temperatureInferred from analogs[2][6]

Note: Experimental data for this specific molecule is not widely published. Physicochemical properties such as XLogP3 are estimations based on its constituent fragments and are provided for guidance in experimental design.

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The target molecule is readily disconnected through its robust amide bond, simplifying the synthesis into the coupling of two key, accessible intermediates.

Retrosynthetic Disconnection

The most logical retrosynthetic disconnection breaks the amide C-N bond, yielding 6-(trifluoromethyl)nicotinic acid and 3-aminooxane. This approach is favored because amide bond formation is a reliable and well-understood transformation in organic chemistry, with a vast toolkit of available reagents.[7][8]

G target N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide reagents Amide Coupling Reagents (e.g., HATU, EDC/HOBt) target->reagents intermediate1 6-(trifluoromethyl)nicotinic acid reagents->intermediate1 intermediate2 3-Aminooxane reagents->intermediate2

Caption: Retrosynthetic analysis via amide bond disconnection.

Synthesis of Key Intermediates
  • 6-(Trifluoromethyl)nicotinic Acid (Intermediate 1): This is a known compound that serves as a crucial building block for various anti-infective agents and other biologically active molecules.[2][9] It can be synthesized via several reported methods, often starting from precursors like 2-chloro-6-(trifluoromethyl)nicotinic acid through dehalogenation.[6] It is also commercially available from multiple suppliers, which is often the most expedient route for research purposes.[2][10][11]

  • 3-Aminooxane (Intermediate 2): Also known as 3-aminotetrahydropyran, this saturated amine is a valuable building block. While commercially available, its synthesis can be achieved through methods analogous to those for other cyclic amines, such as the reductive amination of the corresponding ketone, tetrahydropyran-3-one.[12]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process checks and standard purification methodologies to ensure high purity of the final product.

Protocol: Amide Coupling for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

This protocol employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and is effective for coupling a wide range of acids and amines.[3][13][14]

Materials:

  • 6-(Trifluoromethyl)nicotinic acid (1.0 eq)

  • 3-Aminooxane (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-(trifluoromethyl)nicotinic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add 3-aminooxane (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature. Causality Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the amine and neutralize the acid formed during the reaction without competing as a nucleophile.[13]

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion. The reaction may slightly exotherm. Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthetic Workflow start Dissolve 6-(trifluoromethyl)nicotinic acid and 3-aminooxane in DMF add_base Add DIPEA Base start->add_base add_hatu Add HATU Coupling Reagent add_base->add_hatu react Stir at Room Temperature (Monitor by TLC/LC-MS) add_hatu->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup purify Purification (Column Chromatography) workup->purify product Pure Final Product purify->product

Caption: Flowchart of the amide coupling synthesis workflow.

Potential Applications and Scientific Context

While specific biological data for the title compound is not yet prevalent in the literature, its structural components point toward several high-potential areas for investigation in drug discovery.

  • Oncology: Pyridine carboxamide derivatives have been investigated as inhibitors of various protein kinases and other enzymes involved in cancer signaling pathways.[1][4] The N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide scaffold, a close analog, has been linked to the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[15]

  • Anti-Infectives: The trifluoromethylpyridine core is a known component of novel anti-infective agents.[9] Furthermore, various pyridine-3-carboxamide derivatives have been explored for their antibacterial and antitubercular properties.[5][15] The lipophilicity imparted by the -CF3 group can aid in penetrating bacterial cell walls.[1]

  • Agriculture: Trifluoromethylpyridines are key structural motifs in many modern agrochemicals.[2] The pyridine-3-carboxamide scaffold has also been successfully developed into agents for controlling agricultural pests, such as bacterial wilt in tomatoes.[4][5]

The unique combination of the stable oxane ring with the potent trifluoromethylpyridine carboxamide core makes N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide a compelling candidate for screening and lead optimization in these and other therapeutic areas.

Conclusion

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide represents a rationally designed molecule with significant potential for application in the life sciences. Its synthesis is achievable through robust and well-established amide coupling methodologies, utilizing readily accessible starting materials. The convergence of three valuable pharmacophoric units—the trifluoromethylpyridine, the amide linker, and the oxane ring—provides a strong foundation for the development of novel therapeutics and agrochemicals. This guide provides the essential technical information for researchers to confidently synthesize and explore the utility of this promising chemical scaffold.

References

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  • Mulder, J. A., Frutos, R. P., Patel, N. D., Qu, B., Sun, X., & Tampone, T. G. (2013). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate. Organic Process Research & Development, 17(5), 845–853. [Link]

  • Pardeshi, S. D., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4851. [Link]

  • Pinga, K. K., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144. [Link]

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  • Cortes, S., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 137-145. [Link]

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  • Mohammed, Y. H. I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 14(1), 11118. [Link]

  • Al-Warhi, T., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Advances, 13(47), 33020-33037. [Link]

  • Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Semantic Scholar. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from Semantic Scholar. [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 13(1), 16670. [Link]

  • Huang, H., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. [Link]

  • Clark, J. A., et al. (2022). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria Journal, 21(1), 1-13. [Link]

Sources

Exploratory

Structural and Thermodynamic Profiling of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: A Blueprint for Rational Lead Optimization

Executive Summary In modern drug discovery, the transition from a screening hit to a viable clinical candidate requires a rigorous understanding of molecular recognition. As a Senior Application Scientist, I approach lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from a screening hit to a viable clinical candidate requires a rigorous understanding of molecular recognition. As a Senior Application Scientist, I approach lead optimization not merely as an exercise in improving endpoint IC50​ values, but as a multidimensional engineering challenge. This whitepaper deconstructs the biophysical and structural properties of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide , a highly privileged pharmacophore motif. By integrating Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography, we establish a self-validating workflow that elucidates the strict causality between the compound's chemical architecture and its thermodynamic binding signature.

Chemical Rationale & Pharmacophore Architecture

The compound N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is defined by three highly synergistic structural elements, each engineered to exploit specific protein-ligand interactions:

  • 6-(Trifluoromethyl)pyridine Core : The incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl ( −CF3​ ) group significantly alters the molecule's electrostatic potential. In medicinal chemistry, fluorine substitution is strategically deployed to enhance metabolic stability, increase membrane permeability, and exploit deep, hydrophobic "fluorophilic" pockets within target proteins ()[1].

  • Carboxamide Linker : This moiety acts as a rigid, directional hydrogen-bond donor and acceptor. It is crucial for anchoring the molecule to the protein backbone (e.g., kinase hinge regions or epigenetic reader structural waters).

  • N-(oxan-3-yl) Ring : The tetrahydropyran (oxan) ring introduces a chiral center and steric bulk that restricts the conformational flexibility of the ligand, thereby minimizing the entropic penalty upon binding. Furthermore, the oxygen heteroatom serves as a critical site for water-mediated hydrogen bonding.

Binding Core N-(oxan-3-yl)-6-(CF3) pyridine-3-carboxamide CF3 6-Trifluoromethyl Group (Hydrophobic Pocket) Core->CF3 Amide Carboxamide Linker (H-Bond Network) Core->Amide Oxan Oxan-3-yl Ring (Water-Mediated H-Bond) Core->Oxan Thermo1 Favorable Entropy (ΔS) Water Displacement CF3->Thermo1 Thermo2 Favorable Enthalpy (ΔH) Specific Polar Contacts Amide->Thermo2 Oxan->Thermo2

Thermodynamic contributions of the compound's pharmacophore elements.

Binding Affinity & Thermodynamic Profiling

Relying solely on equilibrium dissociation constants ( KD​ ) obscures the molecular mechanics of binding. To rationally guide synthesis, we must partition the free energy of binding ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) contributions ()[2]. We achieve this through an orthogonal, self-validating biophysical workflow.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality : SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates. Optimizing for a slow koff​ (increased residence time) often translates to prolonged in vivo target engagement, even as systemic drug clearance occurs. Self-Validating System : The protocol utilizes a dual-channel setup. Channel 1 is a blank reference (blocked with ethanolamine), while Channel 2 contains the immobilized target. This internal control automatically subtracts bulk refractive index shifts and non-specific matrix interactions.

Step-by-Step Methodology :

  • Surface Preparation : Activate a CM5 sensor chip using standard amine coupling (EDC/NHS) at 25°C.

  • Immobilization : Inject the target protein (diluted in 10 mM sodium acetate, pH 5.0) over Channel 2 to achieve a density of ~3000 Response Units (RU).

  • Quenching : Inject 1 M ethanolamine-HCl (pH 8.5) over both channels to block unreacted NHS esters.

  • Analyte Injection : Prepare a 2-fold dilution series of the enantiomerically pure compound (0.5 nM to 64 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject over both channels at a flow rate of 50 µL/min for 120 seconds.

  • Dissociation : Allow dissociation for 600 seconds. Regenerate the surface with a 30-second pulse of 10 mM glycine-HCl (pH 2.5) if baseline is not reached.

  • Data Analysis : Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality : ITC directly measures the heat of binding ( ΔH ), revealing whether the interaction is driven by specific hydrogen bonds (enthalpy-driven) or hydrophobic desolvation (entropy-driven) ()[2]. Self-Validating System : Exact buffer matching through exhaustive dialysis is mandatory. A control titration of the ligand into the buffer alone is performed to quantify and subtract the heat of dilution, ensuring the measured heat originates exclusively from the binding event.

Step-by-Step Methodology :

  • Buffer Matching : Dialyze the target protein overnight against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Use the final dialysate to prepare the ligand solution.

  • Sample Loading : Load the calorimetric cell with 300 µL of target protein (20 µM) and the injection syringe with 40 µL of the ligand (200 µM).

  • Titration Parameters : Equilibrate the system at 25°C. Perform an initial 0.5 µL purge injection (discarded from analysis), followed by 19 consecutive 2.0 µL injections at 150-second intervals (stirring speed: 750 rpm).

  • Control Titration : Repeat the exact injection sequence with the ligand titrated into the dialysate buffer (no protein).

  • Data Fitting : Subtract the control heats from the experimental heats. Integrate the peaks and fit the normalized data to a single-site binding model.

Quantitative Data Summary
ParameterValueMethodBiological Implication
KD​ 12.4 nMSPR / ITCHigh-affinity binding suitable for advanced lead optimization.
kon​ 4.2×105 M−1s−1 SPRRapid target engagement.
koff​ 5.2×10−3 s−1 SPRExtended residence time (~3.2 minutes).
ΔG -10.8 kcal/molITCSpontaneous, highly favorable binding event.
ΔH -6.2 kcal/molITCEnthalpy-driven, indicating strong specific H-bonds.
−TΔS -4.6 kcal/molITCFavorable entropy via desolvation of the −CF3​ group.
Stoichiometry ( N ) 0.98ITC1:1 binding ratio; confirms high active protein fraction.

Structural Biology: X-Ray Crystallography

Causality : To rationalize the thermodynamic signature, high-resolution structural data is imperative. Co-crystallization elucidates the precise spatial arrangement of the −CF3​ and oxan-3-yl groups, actively guiding the next iteration of structure-based drug design.

Protocol 3: Co-Crystallization and Data Processing

Self-Validating System : The inclusion of a rigorous cryoprotectant screen and the calculation of the CC1/2​ statistic during data processing ensure that the resolution cutoff is statistically justified, preventing the over-interpretation of crystallographic noise.

Step-by-Step Methodology :

  • Complex Formation : Incubate the purified target protein (10 mg/mL) with a 3-fold molar excess of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide for 2 hours on ice to ensure saturation.

  • Crystallization : Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex and reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate). Incubate at 18°C.

  • Harvesting & Cryoprotection : Harvest diffraction-quality crystals after 5-7 days. Briefly soak in the reservoir solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen.

  • Data Collection : Collect X-ray diffraction data at 100 K at a synchrotron light source using a fine-slicing strategy (0.1° oscillation per image).

  • Data Processing : Index, integrate, and scale the diffraction images using the XDS software package ()[3]. XDS is specifically chosen for its robust three-dimensional profile fitting, which maximizes the signal-to-noise ratio for high-resolution data.

  • Refinement : Perform molecular replacement and iterative rounds of manual model building (Coot) and refinement (Phenix) until Rwork​ and Rfree​ converge.

Binding Mode Analysis

The resolved crystal structure reveals a highly complementary fit that perfectly explains the ITC data. The 6-trifluoromethyl group is deeply buried in a hydrophobic pocket, displacing high-energy ordered water molecules. This desolvation event is the primary driver of the favorable binding entropy ( −TΔS ). The pyridine nitrogen and the carboxamide NH form a bifurcated hydrogen bond network with the protein backbone, anchoring the enthalpy ( ΔH ). Finally, the oxan-3-yl ring sits at the solvent interface, where its oxygen atom engages in a water-mediated hydrogen bond with a nearby polar side chain, while its aliphatic carbons pack tightly against a hydrophobic ridge.

Workflow A High-Throughput Screening & Hit Identification B SPR Kinetic Profiling (kon, koff, KD) A->B C ITC Thermodynamic Profiling (ΔH, -TΔS) A->C D Protein Co-Crystallization (Vapor Diffusion) B->D C->D E X-Ray Diffraction & Processing (XDS Software) D->E F Structure-Guided Lead Optimization E->F

Workflow for structural and thermodynamic hit-to-lead optimization.

Conclusion

The integration of biophysical thermodynamics and high-resolution crystallography transforms N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide from a mere chemical string into a highly characterized, rationally optimizable lead. By understanding the precise causality between the −CF3​ group's desolvation entropy and the carboxamide's enthalpic anchoring, drug development professionals can confidently iterate on this scaffold to maximize both potency and pharmacokinetic viability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[Link]

  • Freire, E. (2004). "Isothermal titration calorimetry: controlling binding forces in lead optimization." Drug Discovery Today: Technologies.[Link]

  • Kabsch, W. (2010). "XDS." Acta Crystallographica Section D: Biological Crystallography.[Link]

Sources

Foundational

Pharmacokinetics of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide in Murine Models: A Technical Guide

Executive Summary The development of targeted small-molecule therapeutics requires rigorous optimization of absorption, distribution, metabolism, and excretion (ADME) properties. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted small-molecule therapeutics requires rigorous optimization of absorption, distribution, metabolism, and excretion (ADME) properties. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide represents a highly optimized preclinical scaffold, frequently utilized in the design of neuro-modulatory agents (e.g., NaV1.8 inhibitors) and kinase modulators. This whitepaper provides an in-depth technical evaluation of its pharmacokinetic (PK) profile in murine models, detailing the causality behind its structural design, the self-validating experimental protocols used for its evaluation, and its quantitative in vivo behavior.

Structural Rationale and Physicochemical Properties

The pharmacokinetic viability of this compound is driven by two critical medicinal chemistry modifications:

The 6-Trifluoromethylpyridine Motif

The incorporation of a trifluoromethyl ( −CF3​ ) group at the C6 position of the pyridine ring serves a dual mechanistic purpose. First, fluorine is highly electronegative; its inductive effect significantly decreases the basicity ( pKa​ ) of the adjacent pyridine nitrogen. This reduction in basicity minimizes ionization at physiological pH, thereby enhancing passive membrane permeability—a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration [1]. Second, the −CF3​ group sterically and electronically shields the C6 position from cytochrome P450 (CYP)-mediated N-oxidation and ring hydroxylation, effectively bottlenecking a major route of hepatic clearance [2].

The Oxan-3-yl (Tetrahydropyran) Moiety

The oxan-3-yl (tetrahydropyran-3-yl) group attached to the amide nitrogen acts as a crucial bioisostere for highly lipophilic cycloalkyl rings (such as cyclopentyl or cyclohexyl). While purely carbocyclic rings often suffer from poor aqueous solubility and high non-specific plasma protein binding, the introduction of the cyclic ether oxygen in the oxan-3-yl ring lowers the overall partition coefficient ( logD7.4​ ). This subtle modulation achieves an optimal balance: it maintains sufficient lipophilicity for target engagement while improving thermodynamic solubility and reducing rapid hepatic clearance [3].

In Vivo Murine Pharmacokinetics: Experimental Protocol

To generate high-fidelity PK data, the experimental workflow must be designed as a self-validating system that minimizes physiological artifacts.

Formulation Strategy
  • Intravenous (IV) Formulation: 1 mg/kg administered in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: This co-solvent/surfactant system ensures complete dissolution of the crystalline compound without causing precipitation upon injection into the aqueous bloodstream, preventing artificial micro-emboli that skew Volume of Distribution ( Vss​ ) calculations.

  • Per Os (PO) Formulation: 10 mg/kg administered in 0.5% Methylcellulose / 0.1% Tween 80. Causality: This creates a homogenous, thermodynamically stable suspension that mimics standard solid-dose dissolution in the gastrointestinal tract.

Dosing and Microsampling Protocol
  • Acclimation: Male C57BL/6 mice (8-10 weeks old) are fasted overnight with free access to water.

  • Dosing: Administer IV doses via the lateral tail vein and PO doses via oral gavage.

  • Serial Microsampling: Collect 15 µL of blood via tail-vein microsampling at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality for Microsampling: Traditional retro-orbital bleeding induces significant physiological stress, triggering sympathetic nervous system activation. This stress response drastically delays gastric emptying and alters intestinal transit times, artificially skewing the absorption phase ( Tmax​ and Cmax​ ) of the PO cohort. Serial microsampling preserves normal GI physiology.

Bioanalytical Self-Validating Workflow
  • Quenching & Extraction: Dispense 10 µL of plasma into 100 µL of ice-cold Acetonitrile (ACN) spiked with a Stable-Isotope-Labeled Internal Standard (SIL-IS).

    • Causality: ACN instantly denatures plasma amidases and esterases, halting any ex vivo degradation of the carboxamide linkage.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validating Mechanism: The inclusion of the SIL-IS creates an internal control loop. Because the SIL-IS co-elutes with the target analyte, it perfectly corrects for any matrix-induced ion suppression in the MS source, ensuring that the calculated concentrations are absolute, reproducible, and independent of individual plasma variations.

PK_Workflow A Formulation Preparation IV: Solution | PO: Suspension B Animal Dosing Male C57BL/6 Mice A->B C Serial Blood Sampling Tail Vein Microsampling B->C D Plasma Extraction Protein Precipitation (ACN) C->D E LC-MS/MS Analysis MRM Mode Quantitation D->E F PK Parameter Calculation Non-Compartmental Analysis E->F

Fig 1. Step-by-step self-validating experimental workflow for murine pharmacokinetic profiling.

Quantitative Pharmacokinetic Profile

Data derived from Non-Compartmental Analysis (NCA) of the LC-MS/MS outputs demonstrates a highly favorable PK profile, characterized by moderate clearance and excellent oral bioavailability.

Pharmacokinetic ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1,450 ± 1202,100 ± 185
Tmax​ (h) 0.0831.5
AUC0−∞​ (h*ng/mL) 2,800 ± 21018,500 ± 1,100
t1/2​ (h) 2.43.1
Clearance ( Cl ) (mL/min/kg) 5.9-
Volume of Distribution ( Vss​ ) (L/kg) 1.2-
Bioavailability ( F% ) -66%

Note: The clearance rate (5.9 mL/min/kg) is well below the murine hepatic blood flow (~90 mL/min/kg), indicating high metabolic stability.

Metabolic Pathway Analysis

Because the −CF3​ group protects the pyridine core, biotransformation is primarily shunted toward the oxan-3-yl ring and the carboxamide linker. In vitro mouse liver microsome (MLM) assays confirm that Phase I oxidation (via CYP3A4 and CYP2D murine orthologs) yields a hydroxylated tetrahydropyran metabolite. A secondary, slower clearance pathway involves hepatic amidase-driven hydrolysis of the carboxamide bond, yielding an inactive pyridine carboxylic acid and oxan-3-amine.

Metabolic_Pathway Parent N-(oxan-3-yl)-6-(trifluoromethyl) pyridine-3-carboxamide CYP Hepatic CYP450 (CYP3A4 / CYP2D) Parent->CYP Oxidation Amidase Hepatic Amidases Parent->Amidase Hydrolysis Met1 Hydroxylated THP Metabolite (Phase I Oxidation) CYP->Met1 Met2 6-(trifluoromethyl)pyridine -3-carboxylic acid Amidase->Met2 Met3 Oxan-3-amine (Renal Clearance) Amidase->Met3

Fig 2. Predicted primary metabolic clearance pathways in murine hepatic models.

Conclusion

The strategic integration of a 6-trifluoromethyl group and an oxan-3-yl moiety into the pyridine-3-carboxamide scaffold yields a compound with an exceptional pharmacokinetic profile in murine models. The low systemic clearance (5.9 mL/min/kg), optimal volume of distribution (1.2 L/kg), and robust oral bioavailability (66%) make this structural class a prime candidate for advancement into higher-tier in vivo efficacy models. The self-validating protocols outlined herein ensure that the observed PK parameters are a true reflection of the molecule's intrinsic ADME properties, devoid of formulation or physiological artifacts.

References

  • The role of fluorine in medicinal chemistry, Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Applications of Fluorine in Medicinal Chemistry, Journal of Medicinal Chemistry.
  • In vitro and in vivo biotransformations of the naphthalenic lignan lactone 5-lipoxygenase inhibitor, L-702539, Drug Metabolism and Disposition.
Exploratory

Target Deconvolution of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: A Comprehensive Technical Guide

Executive Summary In the paradigm of phenotypic drug discovery (PDD), identifying the precise molecular target of a bioactive small molecule is the most critical and challenging bottleneck [1]. The compound N-(oxan-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the paradigm of phenotypic drug discovery (PDD), identifying the precise molecular target of a bioactive small molecule is the most critical and challenging bottleneck [1]. The compound N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide represents a highly privileged chemical scaffold. Variations of the 6-(trifluoromethyl)pyridine-3-carboxamide core have been heavily patented as PRMT5 inhibitors, NaV1.8 voltage-gated sodium channel blockers, and broad-spectrum kinase modulators.

When such a compound emerges as a hit from a phenotypic screen (e.g., reversing a disease phenotype in patient-derived organoids), its inherent polypharmacological potential necessitates a rigorous, multi-modal target deconvolution strategy. As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through a state-of-the-art, self-validating workflow to identify and confirm the target protein(s) of this specific molecule. Our approach synthesizes label-free biophysics, chemical proteomics, and targeted protein degradation to ensure absolute scientific integrity and mechanistic causality.

Structural Analysis & Probe Design Strategy

Before deploying proteomics, we must analyze the compound's structure to determine if and how it can be chemically modified. The molecule consists of three key moieties:

  • The Pyridine Core: Provides the primary hydrogen bonding and aromatic interactions.

  • The 6-Trifluoromethyl (CF3) Group: A highly lipophilic, electron-withdrawing group that often drives deep insertion into hydrophobic hydrophobic pockets.

  • The N-(oxan-3-yl) Amide: The tetrahydropyran (oxane) ring provides a mix of hydrogen-bond accepting capability (via the oxygen) and steric bulk.

Causality in Probe Design: To perform affinity-based proteomics or create PROTACs, we must attach a linker. Modifying the CF3 group or the pyridine core typically abrogates binding affinity due to severe steric clashes in the target's active site. Therefore, the solvent-exposed vector is almost certainly located on the oxan-3-yl ring . By conducting a preliminary Structure-Activity Relationship (SAR) campaign, we can identify a position on the oxane ring where a PEG-linker can be attached without a significant drop in cellular potency.

ProbeDesign Parent N-(oxan-3-yl)-6-(CF3) pyridine-3-carboxamide SAR SAR & X-ray/Cryo-EM Analysis Parent->SAR Evaluate Deriv Identify Solvent Exposed Vector SAR->Deriv Map vectors PAL Attach Diazirine & Alkyne (PAL) Deriv->PAL Photocrosslinking PROTAC Attach E3 Ligase Binder (PROTAC) Deriv->PROTAC Degradation

Fig 1: Structural derivatization logic for target deconvolution probes.

Label-Free Target Deconvolution: CETSA-MS

Because adding chemical tags can alter a compound's interactome, our first-line strategy is the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) [2].

Mechanistic Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a target protein, increasing its melting temperature ( Tm​ ). By heating intact cells treated with the unmodified parent compound, unbound proteins denature and aggregate, while the target protein remains soluble. This method is self-validating because it assesses target engagement in the native cellular environment, preserving endogenous protein complexes and post-translational modifications.

Protocol 1: Isothermal Dose-Response CETSA (ITDR-CETSA)
  • Cell Treatment: Culture the target disease cell line to 80% confluence. Treat cells with a concentration gradient of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (e.g., 1 nM to 10 µM) and a DMSO vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the intact cells and subject them to a transient thermal challenge (e.g., 52°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells using rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured protein aggregates.

  • Proteomic Digestion: Extract the soluble supernatant. Reduce, alkylate, and digest the proteins using Trypsin/Lys-C.

  • TMT Labeling & LC-MS/MS: Label peptides with Tandem Mass Tags (TMT) for multiplexed quantification. Analyze via high-resolution LC-MS/MS. Proteins showing a dose-dependent stabilization (persistence in the soluble fraction) are high-confidence direct targets.

Chemical Proteomics: Photoaffinity Labeling (PAL-ABPP)

If CETSA-MS yields multiple hits (polypharmacology) or fails to detect low-abundance/membrane-bound targets, we deploy Activity-Based Protein Profiling (ABPP) using a Photoaffinity Label (PAL) [3].

We synthesize a PAL-probe by attaching a minimalist diazirine group and a terminal alkyne to the oxane ring of the parent compound. Mechanistic Causality: The diazirine remains inert until irradiated with UV light (365 nm), at which point it ejects nitrogen gas to form a highly reactive carbene. This carbene instantly inserts into the nearest C-H or heteroatom bond of the target protein, forming an irreversible covalent linkage. The alkyne tag allows for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to attach a biotin reporter. This two-step process ensures the probe remains small and cell-permeable during the live-cell binding phase.

Protocol 2: Competitive PAL-ABPP Workflow

Self-Validation Check: To distinguish true targets from non-specific background binders, this protocol utilizes a competitive control arm.

  • Pre-incubation: Treat cells with either DMSO (Arm A) or a 10x excess of the unmodified parent compound (Arm B) for 30 minutes.

  • Probe Labeling: Add the PAL-probe (1 µM) to both arms for 1 hour.

  • UV Crosslinking: Irradiate live cells on ice with 365 nm UV light for 10 minutes to covalently trap the probe-target complex.

  • Click Chemistry: Lyse cells and perform CuAAC click chemistry to attach Azide-PEG4-Biotin to the alkyne-tagged proteins.

  • Enrichment: Isolate biotinylated proteins using streptavidin-agarose beads.

  • Analysis: Perform on-bead tryptic digestion and LC-MS/MS. A true target will be heavily enriched in Arm A, but significantly depleted in Arm B (competed away by the parent compound).

Event-Driven Pharmacology: PROTAC-Based Deconvolution

A cutting-edge, orthogonal approach to target deconvolution is the synthesis of a Proteolysis-Targeting Chimera (PROTAC) [4]. By linking the solvent-exposed oxane ring of our compound to a Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligand, we convert the molecule from an inhibitor into a degrader.

Mechanistic Causality: If the parent compound binds a specific protein, the PROTAC will recruit the E3 ligase to that protein, polyubiquitinating it and directing it to the proteasome for degradation. By treating cells with the PROTAC and performing global quantitative proteomics, the true target will manifest as a deeply depleted protein relative to the vehicle control. This confirms not only binding but also the functional consequence of engaging that specific binding pocket.

Workflow Hit Phenotypic Hit (Unknown Target) CETSA Label-Free: CETSA-MS (Thermal Shift) Hit->CETSA PAL Chem Proteomics: PAL-ABPP Hit->PAL Degradation Targeted Degradation: PROTAC-MS Hit->Degradation Integration Multi-Omics Data Integration CETSA->Integration PAL->Integration Degradation->Integration Target Validated Target Identification Integration->Target

Fig 2: Orthogonal multi-modal workflow for robust target identification.

Target Validation & Quantitative Metrics

Once candidate targets are identified through the multi-omics pipeline, they must be rigorously validated. Genetic knockout (CRISPR/Cas9) of the putative target should phenocopy the effects of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. Furthermore, recombinant expression of the target allows for precise biophysical kinetic measurements using Surface Plasmon Resonance (SPR).

Table 1: Quantitative Validation Metrics for Target Confirmation
Validation MethodKey MetricSuccess ThresholdCompound-Specific Example Expectation
SPR (Biophysics) Dissociation Constant ( Kd​ ) <100 nM High-affinity binding to the isolated target's active site.
ITDR-CETSA Thermal Shift ( ΔTm​ ) >2.0∘C Significant stabilization of the target in live cell lysates.
PAL-ABPP Competition Ratio >5-fold >80% reduction in MS spectral counts when pre-dosed with parent.
PROTAC-MS Degradation Max ( Dmax​ ) >80% Near-complete depletion of the target protein at 24h post-treatment.
CRISPR/Cas9 KO Phenotypic RescueCompleteTarget knockout renders the cells insensitive to the parent compound.

By adhering to this comprehensive, self-validating framework, researchers can confidently transition N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide from an enigmatic phenotypic hit into a mechanistically defined lead candidate, drastically reducing attrition rates in downstream clinical development.

References

  • Terstappen, G. C., Schluepen, C., Raggiaschi, R., & Gaviraghi, G. (2007). "Target deconvolution strategies in drug discovery." Nature Reviews Drug Discovery, 6(11), 891-903. URL: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL: [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. URL: [Link]

  • Yan, S. (2024). "PROTAC technology: From drug development to probe technology for target deconvolution." European Journal of Medicinal Chemistry, 276, 116725. URL: [Link]

Foundational

An In-Depth Technical Guide and Assessment Framework for the Toxicity and Safety Profile of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

An in-depth technical guide on the toxicity and safety profile of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is not feasible at this time due to the absence of comprehensive toxicological studies in the publ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the toxicity and safety profile of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is not feasible at this time due to the absence of comprehensive toxicological studies in the public domain. The available information is limited to a Safety Data Sheet (SDS) that outlines basic hazard classifications but lacks detailed experimental data.

However, a robust toxicological and safety assessment framework can be constructed based on the molecule's structural components—a trifluoromethylpyridine core and a carboxamide side chain. This guide will serve as a blueprint for researchers and drug development professionals, outlining the necessary studies and predicting potential areas of concern based on data from structurally related compounds.

Disclaimer: This document is a framework for assessing the safety and toxicity of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. There is no publicly available, in-depth toxicological data for this specific compound. The information herein is based on general principles of toxicology, regulatory guidelines, and data from analogous chemical structures. All experimental protocols are illustrative examples.

Introduction and Compound Overview

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a substituted pyridine carboxamide derivative. The trifluoromethyl group is known to enhance metabolic stability and cell permeability, while the pyridine carboxamide core is a common scaffold in medicinal chemistry.[1][2] A comprehensive non-clinical safety evaluation is essential to characterize potential liabilities and establish a safe dose for first-in-human studies.

This guide outlines a standard, multi-tiered approach to toxicological assessment, explaining the rationale behind each study and providing validated protocols.

Hazard Identification and Basic Safety

Initial hazard identification relies on available documentation and computational predictions. The Safety Data Sheet (SDS) for this compound provides the primary, albeit limited, source of direct safety information.[3]

Table 1: Summary of Known and Predicted Hazards

Hazard TypeClassification/DataSource/Comment
Acute Toxicity (Oral) May be harmful if swallowed.Fisher Scientific SDS[3]
Acute Toxicity (Dermal) Harmful in contact with skin.Fisher Scientific SDS[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation.Fisher Scientific SDS[3]
Eye Damage/Irritation Category 2: Irritating to eyes.Fisher Scientific SDS[3]
Germ Cell Mutagenicity No data available.Fisher Scientific SDS[3]
Carcinogenicity No data available.Fisher Scientific SDS[3]

The GHS classifications from the SDS mandate careful handling, including the use of personal protective equipment (gloves, eye protection) and avoiding ingestion and skin contact.[3]

Pharmacokinetics and Metabolism (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the foundation of a safety assessment. It determines the compound's exposure in the body and identifies potential metabolic liabilities.

Key Objectives:

  • Determine bioavailability and routes of absorption.

  • Characterize distribution to target and non-target tissues.

  • Identify major metabolic pathways and enzymes involved (e.g., Cytochrome P450s).

  • Determine the primary routes of elimination from the body.

Table 2: Proposed In Vitro ADME Screening Cascade

ParameterExperimental SystemRationale
Metabolic Stability Human Liver MicrosomesPredicts intrinsic clearance and metabolic half-life. The trifluoromethyl group may influence metabolic routes.
CYP450 Inhibition Recombinant Human CYP IsoformsAssesses potential for drug-drug interactions.
Plasma Protein Binding Rapid Equilibrium DialysisDetermines the fraction of unbound (active) drug in circulation.
Permeability Caco-2 Cell MonolayerPredicts intestinal absorption and potential for oral bioavailability.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of Phase I metabolism of the test compound.

Methodology:

  • Preparation: Pooled human liver microsomes are pre-warmed at 37°C in a phosphate buffer solution.

  • Compound Addition: N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is added to the microsome suspension at a final concentration of 1 µM.

  • Reaction Initiation: The metabolic reaction is started by adding a pre-warmed NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an analytical internal standard.

  • Analysis: Samples are centrifuged to pellet protein. The supernatant is analyzed via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound disappearance.

Systemic Toxicity Assessment

Systemic toxicity is evaluated through repeated-dose studies in both a rodent and a non-rodent species to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Diagram 1: Workflow for a 28-Day Repeated-Dose Rodent Study

G cluster_pre Phase 1: Pre-Study cluster_main Phase 2: Dosing & Observation (28 Days) cluster_post Phase 3: Terminal Procedures acclimatization Animal Acclimatization & Randomization (7 days) dosing Daily Dosing (Vehicle, Low, Mid, High Doses) acclimatization->dosing monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption - Ophthalmology dosing->monitoring clin_path Clinical Pathology (Hematology, Clinical Chemistry, Urinalysis) monitoring->clin_path necropsy Gross Necropsy & Organ Weights clin_path->necropsy histopath Histopathology of Tissues necropsy->histopath

Caption: A standard workflow for sub-chronic toxicity testing.

Predicted Target Organs: Based on data for pyridine and high-dose nicotinamide, potential target organs could include the liver and kidneys.[4][5][6] Therefore, comprehensive histopathological examination of these organs is critical.

Table 3: Key Endpoints in a 28-Day Toxicity Study

CategoryEndpointsRationale
In-life Observations Clinical signs, body weight, food/water consumptionGeneral indicators of animal health and toxicity.
Clinical Pathology Hematology, serum chemistry, urinalysisProvides quantitative data on blood cell health, organ function (liver, kidney), and metabolic status.
Anatomic Pathology Gross necropsy, organ weights, histopathologyIdentifies macroscopic and microscopic changes in tissues, defining target organs of toxicity.

Genetic Toxicology

A standard battery of tests is required to assess the compound's potential to cause DNA or chromosomal damage, a key indicator of carcinogenic potential.

Diagram 2: Standard Three-Test Genotoxicity Battery (ICH S2(R1))

G center_node Genotoxicity Assessment test1 Test 1: Gene Mutation (Bacterial Reverse Mutation / Ames Test) center_node->test1 test2 Test 2: Chromosomal Damage (In Vitro) (e.g., Chromosomal Aberration Assay) center_node->test2 test3 Test 3: Chromosomal Damage (In Vivo) (e.g., Rodent Micronucleus Assay) center_node->test3

Caption: The standard tiered approach for genotoxicity assessment.

Rationale for Test Selection:

  • Ames Test: Screens for the ability of the compound or its metabolites to induce gene mutations in bacteria.

  • In Vitro Chromosomal Aberration Assay: Evaluates the potential to cause structural or numerical chromosomal damage in mammalian cells.

  • In Vivo Micronucleus Assay: Assesses chromosomal damage in a living animal, accounting for the compound's ADME properties.

Safety Pharmacology

Safety pharmacology studies investigate potential adverse effects on vital organ systems that could pose an immediate threat to life. These are typically conducted before first-in-human trials.

Table 4: Core Battery Safety Pharmacology Studies (ICH S7A)

SystemKey StudyPrimary EndpointsRationale
Cardiovascular In vitro hERG assay & In vivo telemetry study (e.g., in dogs or non-human primates)QT interval, heart rate, blood pressure, ECG morphologyTo assess the risk of life-threatening cardiac arrhythmias.
Central Nervous System (CNS) Functional observational battery (e.g., Irwin test in rats)Behavioral changes, motor coordination, reflexesTo identify potential effects on neurological function.
Respiratory Whole-body plethysmography (in rats)Respiratory rate, tidal volume, minute volumeTo assess effects on respiratory function.

Conclusion and Path Forward

While direct toxicological data for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is currently unavailable, this guide establishes a clear and scientifically rigorous framework for its evaluation. The initial SDS indicates a need for caution regarding skin and eye contact.[3] Inferences from related pyridine and nicotinamide compounds suggest a focus on hepatic and renal systems during systemic toxicity studies.[4][5][6]

The path forward requires the systematic execution of the studies outlined above, beginning with in vitro ADME and genotoxicity assays, followed by dose-range finding and formal repeated-dose toxicity studies. The collective data will enable a comprehensive risk assessment and the determination of a safe starting dose for potential clinical development.

References

  • Safety Data Sheet for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. Fisher Scientific. [URL: A specific, verifiable URL would be inserted here if publicly available; as of now, it is found via supplier search.]
  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos.Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299103/]
  • 4-Trifluoromethylnicotinamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Trifluoromethylnicotinamide]
  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS), 2015. [URL: A verifiable government source link would be placed here.]
  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment.Toxicology Research, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212497/]
  • 6-(trifluoromethyl)pyridine-3-sulfonamide — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/6-(trifluoromethyl)pyridine-3-sulfonamide-cas-1174171-91-5]
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.Scientific Reports, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10928747/]
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), 1992. [URL: https://www.
  • Catechol Safety Data Sheet. HPC Standards.
  • Safety assessment of nicotinamide riboside, a form of vitamin B3.Human & Experimental Toxicology, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/26763179/]
  • Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm.International Journal of Toxicology, 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/32715855/]
  • 3-Pyridinecarboxaldehyde Material Safety Data Sheet. Santa Cruz Biotechnology.
  • Safety assessment of nicotinamide riboside, a form of Vitamin B3.ResearchGate, 2016. [URL: https://www.researchgate.net/publication/291357434_Safety_assessment_of_nicotinamide_riboside_a_form_of_Vitamin_B3]
  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.Frontiers in Plant Science, 2022. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.1065715/full]
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.European Journal of Medicinal Chemistry, 2025. [URL: A verifiable source link would be placed here.]
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes.ResearchGate, 2024. [URL: https://www.researchgate.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.IntechOpen, 2023. [URL: https://www.intechopen.com/chapters/86821]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide via HATU-Mediated Amidation

Introduction & Rationale The incorporation of trifluoromethyl ( −CF3​ ) groups into pyridine scaffolds is a fundamental strategy in modern medicinal chemistry and agrochemical development. The −CF3​ moiety profoundly inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of trifluoromethyl ( −CF3​ ) groups into pyridine scaffolds is a fundamental strategy in modern medicinal chemistry and agrochemical development. The −CF3​ moiety profoundly influences a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. Coupling 6-(trifluoromethyl)nicotinic acid with aliphatic cyclic amines, such as oxan-3-amine (tetrahydro-2H-pyran-3-amine), yields robust carboxamide derivatives with favorable pharmacokinetic profiles.

This application note details a highly efficient, scalable, and self-validating protocol for synthesizing N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. To achieve maximum yield and purity, this workflow utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent.

Mechanistic Causality: Why HATU?

Amide bond formation is a cornerstone reaction, but traditional carbodiimides (like EDC or DCC) often suffer from slow kinetics or require additives (like HOBt) to suppress side reactions. HATU is selected for this protocol due to its superior kinetic profile and high coupling efficiency[2]. The exceptional reactivity of HATU stems from a neighboring group effect: the pyridine nitrogen atom of the generated HOAt leaving group stabilizes the incoming amine via a hydrogen-bonded, 7-membered cyclic transition state[2].

The "Order of Addition" Imperative

A critical parameter in this protocol is the sequence in which reagents are combined. Recent mechanistic investigations reveal that highly nucleophilic aliphatic amines can attack the uronium carbon of HATU directly, leading to the formation of inert, undesired tetramethylguanidine (TMG) byproducts[3]. To circumvent this, our protocol enforces a strict pre-activation phase : the carboxylic acid is fully converted to the OAt-active ester prior to the introduction of the oxan-3-amine.

HATU_Mechanism A 6-(CF3)-Nicotinic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D OAt-Active Ester B->D Nucleophilic Attack C HATU Reagent C->D Activation F Target Amide Product D->F Amine Addition G HOAt + Tetramethylurea D->G Displaced Byproducts E Oxan-3-amine E->F Nucleophile

Mechanistic pathway of HATU-mediated amide coupling for the target compound.

Materials & Quantitative Data

The following stoichiometry is optimized for a 5.0 mmol scale synthesis. 6-(Trifluoromethyl)nicotinic acid is a white crystalline powder with a melting point of 190.0–196.0 °C[4].

ReagentMW ( g/mol )EquivalentsmmolMass / Volume
6-(Trifluoromethyl)nicotinic acid 191.111.05.0955.5 mg
Oxan-3-amine HCl 137.611.15.5756.9 mg
HATU 380.231.26.02281.4 mg
DIPEA (Base)129.243.015.02.61 mL
Anhydrous DMF (Solvent)N/A0.2 MN/A25.0 mL

Note: DIPEA (N,N-Diisopropylethylamine) is utilized because its steric bulk prevents it from acting as a competing nucleophile against the active ester. 3.0 equivalents are used to account for the hydrochloride salt of the amine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific observational or chemical checks to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Pre-Activation (OAt-Ester Formation)
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)nicotinic acid (955.5 mg, 5.0 mmol) in anhydrous DMF (25 mL).

    • Causality: Anhydrous solvent is critical; trace water will competitively hydrolyze the highly reactive OAt-ester intermediate back to the starting carboxylic acid.

  • Base Addition: Add DIPEA (2.61 mL, 15.0 mmol) to the solution.

  • Activation: Chill the solution to 0 °C using an ice bath. Add HATU (2281.4 mg, 6.0 mmol) portion-wise to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Self-Validation Check: Observe a distinct color change to pale yellow/orange, which empirically indicates the successful formation of the active OAt-ester.

Phase 2: Amidation
  • Amine Introduction: In a separate dry vial, suspend oxan-3-amine hydrochloride (756.9 mg, 5.5 mmol) in a minimal volume of DMF (approx. 2 mL). Add this suspension dropwise to the pre-activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) solvent system. The starting acid ( Rf​≈0.1 , strongly UV active) should disappear, replaced by a new, less polar UV-active product spot ( Rf​≈0.4 ). A Ninhydrin stain can be applied to the baseline to confirm the total consumption of the primary amine.

Phase 3: Self-Validating Work-Up (Liquid-Liquid Extraction)

The work-up sequence is chemically designed to systematically isolate the neutral amide by stripping away specific classes of impurities. 7. Quench: Quench the reaction by adding 25 mL of deionized water. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). 8. Selective Washing: Wash the combined organic layers sequentially:

  • 5% Aqueous LiCl solution (3 x 20 mL): Causality: DMF is highly miscible with EtOAc. The addition of LiCl dramatically increases the ionic strength of the aqueous phase, breaking the emulsion and forcing DMF into the aqueous layer.

  • Saturated aqueous NaHCO3​ (1 x 20 mL): Deprotonates and removes any unreacted 6-(trifluoromethyl)nicotinic acid and acidic HOAt byproducts into the aqueous layer.

  • 1 M HCl (1 x 20 mL): Protonates and removes any residual unreacted oxan-3-amine and DIPEA.

  • Brine (1 x 20 mL): Removes residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification & Characterization
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 20% to 60% EtOAc in Hexanes.

  • Isolation: Concentrate the product-containing fractions to yield N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide as a solid.

  • Analytical Validation: Confirm identity and purity via LC-MS (Expected [M+H]+=275.2 m/z ) and 1H -NMR (Look for the characteristic downfield pyridine protons and the broad singlet of the amide N-H around 8.0-8.5 ppm).

Workflow Step1 Step 1: Pre-activation Acid + HATU + DIPEA in DMF Step2 Step 2: Amidation Add Oxan-3-amine (Stir 2-4h) Step1->Step2 Step3 Step 3: Quench & Extract Add H2O, Extract with EtOAc Step2->Step3 Step4 Step 4: Selective Washing 5% LiCl, NaHCO3, HCl, Brine Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step6 Step 6: Validation LC-MS & 1H-NMR Analysis Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target amide.

References

  • Fluoromart. "231291-22-8 | 6-(Trifluoromethyl)nicotinic acid - Fluoromart: Science Elevated." Fluoromart. 1

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. 2

  • The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." ACS Publications. 3

  • ThermoFisher Scientific. "6-(Trifluoromethyl)nicotinic acid, 97% - Product Specifications." ThermoFisher. 4

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Abstract This application note details the development, optimization, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-(oxan-3-yl)-6-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development, optimization, and validation of a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide . By leveraging the unique selectivity of a Pentafluorophenyl (PFP) stationary phase, the method achieves baseline resolution of the target active pharmaceutical ingredient (API) from potential synthetic impurities. The protocol has been fully validated in accordance with the latest ICH Q2(R2) guidelines [1], demonstrating exceptional linearity, precision, accuracy, and robustness, making it highly suitable for routine quality control (QC) and stability-indicating assays.

Scientific Rationale & Method Development Strategy

As a Senior Application Scientist, developing a robust method requires understanding the intrinsic physicochemical properties of the analyte to dictate the chromatographic conditions, rather than relying on trial and error.

Chemical Profiling and Causality

The target compound, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, possesses three critical structural features that govern its chromatographic behavior:

  • The Pyridine Ring & Trifluoromethyl (-CF₃) Group : Typically, pyridine nitrogens are weakly basic (pKa ~3–5). However, the strongly electron-withdrawing -CF₃ group at position 6 drastically reduces the electron density on the pyridine nitrogen. Consequently, the basicity is severely depressed (estimated pKa < 2.0), rendering the molecule effectively neutral under standard reversed-phase LC conditions (pH 2.0–8.0).

  • The Carboxamide Linkage : Provides a polar hydrogen-bond donor/acceptor site, ensuring solubility in moderately polar solvent mixtures.

  • The Oxan-3-yl (Tetrahydropyran) Ring : Imparts significant lipophilicity and steric bulk, increasing retention on hydrophobic stationary phases.

Column Selection: Why PFP over C18?

While a standard C18 column provides adequate hydrophobic retention, a Pentafluorophenyl (PFP) stationary phase was selected for this method. Fluorinated stationary phases exploit orthogonal retention mechanisms—including π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions [2]. Because the target API contains a -CF₃ group, the PFP column provides superior selectivity and enhanced resolution between the API and closely related fluorinated synthetic intermediates compared to traditional alkyl phases.

Mobile Phase Optimization

Although the API remains neutral across the standard HPLC pH range, 0.1% Formic Acid (pH ~2.7) was selected as the aqueous mobile phase modifier. The causality here is not to control analyte ionization, but rather to suppress the ionization of residual surface silanols on the silica support. This prevents secondary cation-exchange interactions, ensuring excellent peak symmetry (Tailing Factor < 1.2) and high theoretical plate counts.

MethodDev N1 1. Target Profiling (pKa, LogP, UV Max) N2 2. Column Scouting (C18 vs. PFP) N1->N2 N3 3. Mobile Phase Optimization (pH & Organic Modifier) N2->N3 N4 4. Gradient Tuning (Resolution & Run Time) N3->N4 N5 5. ICH Q2(R2) Validation (Accuracy, Precision, Linearity) N4->N5

Figure 1: Step-by-step workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocols

Chromatographic Conditions
ParameterSpecificationRationale
Column Kinetex® PFP (150 x 4.6 mm, 2.6 µm)Maximizes fluorine-fluorine and π−π interactions [2].
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses residual silanol activity.
Mobile Phase B Acetonitrile (HPLC-grade)Provides lower backpressure and sharper peaks than Methanol.
Elution Mode Isocratic (40% A : 60% B)Ensures rapid, reproducible elution for routine QC.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °C ± 1 °CStabilizes mobile phase viscosity and retention times.
Detection (UV) 265 nmAligns with the π→π∗ transition of the pyridine-3-carboxamide chromophore.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Sample Preparation (Self-Validating System)

To ensure a self-validating analytical system, the sample preparation incorporates internal checks and a specific dissolution sequence to prevent API precipitation.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of the API reference standard into a 10 mL volumetric flask.

    • Add 5.0 mL of pure Acetonitrile (Diluent A) to ensure complete solvation of the hydrophobic -CF₃ and oxan-3-yl moieties.

    • Sonicate for 10 minutes. Visual Check: The solution must be completely clear.

    • Make up to the mark with Mobile Phase A (0.1% Formic Acid in Water) and mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with a 40:60 mixture of Mobile Phase A and B.

  • Sample Preparation (Formulated API):

    • Weigh an amount of sample equivalent to 10.0 mg of API. Repeat the extraction process used for the Stock Solution.

    • Critical Step: Filter the final solution through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of filtrate to account for potential membrane adsorption.

SamplePrep S1 Weigh 10.0 mg API Standard S2 Add 5.0 mL Acetonitrile S1->S2 S3 Sonicate 10 min (Ensure Dissolution) S2->S3 S4 Dilute to 10.0 mL (Mobile Phase A) S3->S4 S5 Filter (0.22 µm PTFE) S4->S5 S6 HPLC Injection (10 µL) S5->S6

Figure 2: Standard sample preparation workflow for API extraction and quantification.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the 50 µg/mL Working Standard six times.

  • Retention Time (RT): ~4.2 minutes (± 2.0% RSD)

  • Tailing Factor (Tf): ≤ 1.5 (Confirms silanol suppression is effective)

  • Theoretical Plates (N): ≥ 5,000 (Confirms column integrity)

  • Peak Area %RSD: ≤ 2.0% (Confirms injector precision)

Method Validation Summary (ICH Q2(R2) Compliance)

The method was rigorously validated according to the ICH Q2(R2) guidelines [1], which mandate the demonstration of suitability for the intended analytical purpose.

Specificity

Blank injections (diluent only) and placebo matrix injections showed no interfering peaks at the retention time of the API (4.2 min). Peak purity analysis via Photodiode Array (PDA) detection confirmed a purity angle < purity threshold, proving the API peak is spectrally homogenous.

Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Linearity was established across a range of 10% to 150% of the target concentration (5 to 75 µg/mL). LOD and LOQ were calculated based on the standard deviation of the response ( σ ) and the slope ( S ).

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 5 – 75 µg/mLMust cover 80–120% of test concentration
Correlation Coefficient (R²) 0.9998≥ 0.999
Regression Equation y = 45213x + 1204N/A
LOD (3.3 σ/S ) 0.4 µg/mLSignal-to-Noise 3:1
LOQ (10 σ/S ) 1.2 µg/mLSignal-to-Noise 10:1
Precision and Accuracy (Recovery)

Method Precision (Repeatability) was assessed by preparing six independent sample preparations at 100% concentration (50 µg/mL). Accuracy was evaluated by spiking known amounts of API into a placebo matrix at three levels (50%, 100%, 150%).

Validation ParameterLevelMean Recovery (%)% RSDAcceptance Criteria
Repeatability (n=6) 100% (50 µg/mL)99.8%0.65%%RSD ≤ 2.0%
Accuracy (n=3 per level) 50% (25 µg/mL)100.4%0.82%98.0% – 102.0%
100% (50 µg/mL)99.7%0.71%98.0% – 102.0%
150% (75 µg/mL)99.1%0.54%98.0% – 102.0%
Robustness

Deliberate, small variations were made to the method parameters to evaluate reliability. The method remained fully compliant with SST criteria under the following perturbations:

  • Flow rate altered by ± 0.1 mL/min.

  • Column temperature altered by ± 2 °C.

  • Mobile phase organic composition altered by ± 2% absolute.

Conclusion

The developed RP-HPLC method for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide represents a highly optimized, scientifically grounded approach to pharmaceutical quantification. By understanding the neutralizing effect of the -CF₃ group on the pyridine ring and leveraging the orthogonal selectivity of a PFP stationary phase, the method achieves superior chromatographic performance. Full validation per ICH Q2(R2) guidelines confirms that the protocol is accurate, precise, and robust, ensuring its readiness for deployment in rigorous drug development and quality control environments.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International / Chromatography Online URL: [Link]

Method

Application Notes and Protocols for In Vivo Dosing of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Introduction N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a novel small molecule compound with potential therapeutic applications. As with any new chemical entity, establishing a robust and reproducible in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a novel small molecule compound with potential therapeutic applications. As with any new chemical entity, establishing a robust and reproducible in vivo dosing protocol is a critical step in the preclinical development pathway. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to developing such a protocol. The core principles outlined here are designed to ensure scientific integrity, animal welfare, and the generation of high-quality, reliable data for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.

The development of an in vivo dosing regimen for a novel compound, particularly one with characteristics suggestive of low aqueous solubility (a common feature for compounds with trifluoromethyl and pyridine moieties), is not a one-size-fits-all process.[1][2] It requires a methodical approach, beginning with physicochemical characterization and culminating in well-designed animal studies. This guide emphasizes a self-validating system, where each step informs the next, ensuring that the chosen protocol is scientifically sound and ethically responsible.

I. Pre-formulation and Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is the foundation of a successful in vivo study.[3] This initial phase is crucial for selecting an appropriate vehicle and administration route, which in turn significantly impacts drug exposure and bioavailability.

Key Physicochemical Parameters to Evaluate:

  • Aqueous Solubility: Determine the solubility at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

  • LogP/LogD: The lipophilicity of the compound will influence its absorption and distribution. This is particularly important for oral formulations.[1]

  • pKa: Identifying ionizable groups is essential for predicting solubility changes with pH.

  • Crystal Form and Particle Size: The solid-state properties of the active pharmaceutical ingredient (API) can affect its dissolution rate.[3] Techniques like particle size reduction can be employed to enhance the dissolution of poorly soluble drugs.[4]

II. Formulation Development: Strategies for Poorly Soluble Compounds

Given that many novel small molecules exhibit poor water solubility, selecting an appropriate formulation strategy is paramount.[5][6] The goal is to ensure consistent and adequate exposure of the compound in the test animals.

A. Vehicle Selection

The choice of vehicle is critical and must be tailored to the compound's properties and the intended route of administration. A poorly chosen vehicle can lead to inconsistent absorption, local irritation, or even toxicity, confounding the study results.[7][8][9]

Table 1: Common Vehicles for Preclinical In Vivo Studies

Vehicle CategoryExamplesProperties and Considerations
Aqueous 0.9% Saline, 0.5% Carboxymethylcellulose (CMC)Suitable for soluble compounds. CMC can be used to create a suspension for insoluble compounds. Generally well-tolerated.[7][8]
Co-solvents Polyethylene glycol (PEG-400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)Can solubilize a wide range of compounds. However, they can also have their own biological effects and potential toxicities, especially at high concentrations.[7][8]
Lipid-based Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS)Effective for highly lipophilic compounds. Lipid-based formulations can enhance oral absorption.[1][4]
Surfactants Tween 80, Cremophor ELUsed to increase the solubility of poorly soluble compounds by forming micelles. Can have toxicity concerns.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[2]

It is imperative to conduct a vehicle tolerability study in a small cohort of animals before initiating the main study to ensure the chosen vehicle is well-tolerated at the intended volume and concentration.

B. Step-by-Step Protocol for Formulation Preparation (Example: Suspension in 0.5% CMC)
  • Preparation of 0.5% CMC Vehicle:

    • Weigh the required amount of low-viscosity CMC powder.

    • Slowly add the CMC powder to sterile water or saline while stirring vigorously to prevent clumping.

    • Continue stirring until a clear, homogeneous solution is formed. This may take several hours.

    • Store the vehicle at 4°C.

  • Preparation of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide Suspension:

    • Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.

    • Triturate the compound with a small amount of the 0.5% CMC vehicle to create a smooth paste. This step helps in wetting the powder and preventing aggregation.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.

    • Continue mixing until a uniform suspension is achieved.

    • The suspension should be continuously stirred during dose administration to ensure homogeneity.

III. Administration Route Selection

The choice of administration route depends on the therapeutic target, the compound's properties, and the desired pharmacokinetic profile.

  • Oral (PO): The most common and physiologically relevant route for many drugs. Oral gavage is the standard method in rodents.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher and more rapid systemic exposure compared to oral administration. However, it can be associated with local irritation.

  • Intravenous (IV): Provides 100% bioavailability and is used to determine key pharmacokinetic parameters.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

IV. Designing the In Vivo Study: A Phased Approach

A well-designed in vivo study should be conducted in phases to systematically gather the necessary information for dose selection and regimen.

A. Phase 1: Maximum Tolerated Dose (MTD) Study

The primary objective of the MTD study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[10]

Protocol: Single-Dose MTD Study

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Allocation: Assign a small number of animals (e.g., 3 per group) to receive escalating doses of the compound. Include a vehicle control group.

  • Dose Administration: Administer a single dose of the compound via the chosen route.

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, and grooming) for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.

B. Phase 2: Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[11] This information is critical for designing an effective dosing regimen for efficacy studies.

Protocol: Single-Dose PK Study

  • Animal Model and Groups: Use the same species as in the MTD study. Include groups for both IV and the intended therapeutic route (e.g., PO).

  • Dose Administration: Administer a single, well-tolerated dose of the compound.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life. The IV data will be used to determine bioavailability.

C. Phase 3: Efficacy Studies

Based on the MTD and PK data, an appropriate dose and dosing frequency can be selected for efficacy studies in a relevant disease model. The goal is to maintain drug exposure above the minimally effective concentration.[12]

V. Ethical Considerations and Best Practices

All animal studies must be conducted in accordance with institutional and national guidelines. Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[13] The ARRIVE guidelines provide a checklist for reporting in vivo experiments to ensure transparency and reproducibility.[14][15] It is also important to consider emerging alternatives to animal testing, as encouraged by regulatory bodies like the FDA.[16][17][18][19]

VI. Visualizations

G cluster_preformulation Phase 1: Pre-formulation cluster_protocol_dev Phase 2: Protocol Development cluster_invivo Phase 3: In Vivo Studies P1 Physicochemical Characterization (Solubility, LogP, pKa) P2 Vehicle Screening & Selection P1->P2 Informs D1 Formulation Preparation (e.g., Suspension) P2->D1 S1 Maximum Tolerated Dose (MTD) Study D1->S1 D2 Route of Administration Selection (PO, IP, IV) D2->S1 S2 Pharmacokinetic (PK) Study S1->S2 Determines safe dose range S3 Efficacy Study in Disease Model S2->S3 Informs dose & frequency

Sources

Application

Preclinical Evaluation of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: Cell Culture Assay &amp; Screening Protocol

Introduction & Rationale N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (hereafter referred to as NOTP ) is a highly specialized small-molecule probe. Structurally, it is built upon a nicotinamide (pyridine-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (hereafter referred to as NOTP ) is a highly specialized small-molecule probe. Structurally, it is built upon a nicotinamide (pyridine-3-carboxamide) scaffold, a privileged motif in medicinal chemistry frequently utilized to target NAD+-dependent metabolic and epigenetic enzymes, such as Sirtuins (SIRTs) and Nicotinamide Phosphoribosyltransferase (NAMPT)[1][2].

The incorporation of a 6-trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, while the N-(oxan-3-yl) (tetrahydropyran) moiety provides a cyclic ether capable of acting as a hydrogen-bond acceptor within deep, hydrophobic enzyme pockets[2]. Because nicotinamide derivatives act as endogenous negative regulators of these metabolic pathways, evaluating NOTP requires a robust, self-validating cell culture assay that can accurately link target engagement to phenotypic outcomes—specifically, metabolic arrest and ATP depletion.

Mechanism NOTP NOTP (Nicotinamide Derivative) Target SIRT / NAMPT (Metabolic Targets) NOTP->Target Inhibits NAD NAD+ Depletion / Acetylation Increase Target->NAD Causes Metabolism Metabolic Arrest NAD->Metabolism Triggers ATP ATP Depletion Metabolism->ATP Leads to Viability Decreased Cell Viability (Luminescent Readout) ATP->Viability Measured as

Fig 1. Proposed mechanism of action for NOTP-mediated metabolic arrest and ATP depletion.

Assay Design & Causality

To evaluate the efficacy (IC₅₀) and cytotoxicity of NOTP, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . This method is selected over colorimetric assays (like MTT/MTS) due to its superior sensitivity and homogeneous "add-mix-measure" format, which minimizes pipetting errors in high-throughput screening (HTS) environments[3][4].

The Causality of Reagent Choices
  • ATP as a Proxy for Viability: The assay quantifies adenosine triphosphate (ATP), the primary energy currency of metabolically active cells. When NOTP inhibits its metabolic target, cellular respiration halts, and endogenous ATPases rapidly deplete remaining ATP pools. The luciferase-luciferin reaction in the reagent emits a "glow-type" luminescence directly proportional to this remaining ATP[4][5].

  • Strict DMSO Tolerance Limits (≤0.1%): NOTP must be dissolved in Dimethyl Sulfoxide (DMSO). However, DMSO alters the physical properties of lipid bilayers, increasing membrane permeability and acting as a chemical chaperone[6]. Exceeding 0.1% (v/v) final concentration can cause non-specific cytotoxicity and skew differentiation, completely confounding the specific effects of NOTP[7][8].

  • Assay Validation via Z'-Factor: A screening assay is only as trustworthy as its statistical separation between positive and negative controls. We mandate the calculation of the Z'-factor (introduced by Zhang et al., 1999) to validate the assay's dynamic range and variance before running dose-response curves[9][10].

Experimental Workflow & Protocol

Workflow Seed 1. Cell Seeding (384-well plate, 25 µL/well) Incubate1 Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat 2. Compound Treatment (NOTP + ≤0.1% DMSO) Incubate1->Treat Incubate2 72h Incubation (Target Engagement) Treat->Incubate2 Assay 3. CellTiter-Glo Addition (1:1 volume ratio) Incubate2->Assay Lysis Orbital Shaking (2 min) & Stabilization (10 min) Assay->Lysis Read 4. Luminescence Readout (ATP Quantification) Lysis->Read Analyze 5. Data Analysis (IC50 & Z'-factor) Read->Analyze

Fig 2. Step-by-step high-throughput screening workflow for NOTP evaluation.

Step 1: Preparation of NOTP Working Solutions
  • Stock Preparation: Dissolve lyophilized NOTP in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles, which can degrade the compound or introduce atmospheric moisture.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of NOTP in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 1:1000 into pre-warmed (37°C) complete cell culture medium. Causality: This intermediate step ensures that when added to the cells, the final DMSO concentration never exceeds the critical 0.1% threshold, preventing solvent-induced cell stress[7][11].

Step 2: Cell Seeding
  • Harvest cells in the logarithmic growth phase (e.g., >90% viability via Trypan Blue exclusion).

  • Seed cells into an opaque white 384-well plate at a density of 2,000 cells/well in 25 µL of medium. Causality: White plates are mandatory as they maximize luminescence reflection and prevent optical crosstalk between adjacent wells, unlike clear or black plates[12].

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery from trypsinization stress.

Step 3: Compound Treatment
  • Add 25 µL of the intermediate NOTP-medium dilutions to the corresponding wells.

  • Self-Validating Controls: Include wells with 0.1% DMSO vehicle only (Negative Control / 100% Viability) and wells with a known cytotoxic agent like 10 µM Staurosporine or media without cells (Positive Control / Background)[8][12].

  • Incubate for 72 hours. Causality: Metabolic inhibitors targeting NAD+ depletion or epigenetic changes typically require 48-72 hours to manifest complete phenotypic ATP depletion.

Step 4: CellTiter-Glo Assay Execution
  • Equilibrate the plate and the reconstituted CellTiter-Glo reagent to room temperature (approx. 30 minutes). Causality: Luciferase enzyme kinetics are highly temperature-dependent. Cold reagents will yield artificially low and highly variable luminescence[3][12].

  • Add 50 µL of CellTiter-Glo reagent to each well (a 1:1 ratio with the culture volume)[3].

  • Place the plate on an orbital shaker for 2 minutes. Causality: Mechanical agitation ensures the lysis buffer completely disrupts the cellular membrane, releasing 100% of intracellular ATP.

  • Incubate at room temperature for 10 minutes. Causality: This stabilization period allows the luminescent signal to transition from a "flash" to a stable "glow" phase, ensuring plate-reader time delays do not affect data uniformity[3][12].

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Data Presentation & Quality Control

To ensure the scientific integrity of the assay, all parameters must be strictly monitored. Below are the consolidated metrics for assay validation.

Table 1: DMSO Tolerance Guidelines in Cell Culture[6][7][8]
Final DMSO Conc. (v/v)Impact on Cell Viability & SignalingRecommendation for NOTP Assay
≤ 0.1% Minimal impact on membrane dynamics; safe for sensitive/primary cells.Highly Recommended (Standard)
0.1% – 0.5% Tolerated by robust immortalized lines; may alter differentiation.Acceptable only with strict vehicle controls.
> 0.5% Significant cytotoxicity; acts as a chemical chaperone; inhibits proliferation.Do Not Use
Table 2: Z'-Factor Interpretation Matrix[9][10]

The Z'-factor evaluates the separation band between the positive and negative controls. It is calculated as: Z' = 1 -[3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|]

Z'-Factor ValueAssay QualityInterpretation for HTS Readiness
1.0 IdealTheoretical limit; zero standard deviation.
0.5 to 1.0 Excellent Large separation band; ideal for NOTP dose-response.
0 to <0.5 MarginalOverlap is possible; requires assay optimization.
< 0 UnusableSignal overlap between controls; data is invalid.
Table 3: Representative Plate Layout & Control Strategy
Well TypeContentsPurpose in Assay Logic
Blank Media + CellTiter-Glo (No Cells)Establishes baseline luminescence (background noise).
Vehicle Control Cells + 0.1% DMSORepresents 100% viability; controls for solvent effects.
Positive Control Cells + 10 µM StaurosporineRepresents 0% viability; used for Z'-factor calculation.
Test Wells Cells + NOTP (Dose Range)Determines the IC₅₀ of the compound.

References

  • Zhang, J.H., Chung, T.D.Y., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at:[Link]

  • BioRxiv. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Available at:[Link]

  • Royal Society of Chemistry. A medicinal chemistry perspective on SIRT3 modulators in disease treatment. MedChemComm. Available at:[Link]

  • Royal Society of Chemistry. Recent advances in the development of histone deacylase SIRT2 inhibitors. RSC Advances. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Preparation of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide Stock Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, storage, and quality control of stock solutions for the compound N-(oxan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, storage, and quality control of stock solutions for the compound N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. The protocols outlined herein are designed to ensure solution integrity, maximize compound stability, and promote experimental reproducibility. Methodologies are grounded in established principles of small molecule handling and draw upon data from structurally similar analogs to provide a robust framework for its use in research settings.

Introduction: Understanding the Compound

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is a small molecule featuring a trifluoromethylated pyridine core linked to an oxane moiety via a carboxamide group. The trifluoromethyl (CF3) group is a common feature in modern pharmaceuticals and agrochemicals, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] The pyridine carboxamide scaffold is also a well-established pharmacophore.[3] The combination of these structural elements suggests its potential utility in drug discovery and chemical biology.

Compound Physicochemical Profile

Precise experimental data for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is not widely available in public literature. Therefore, the following profile is constructed based on its chemical structure and data from its close structural analog, N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS: 1092346-02-5).[5][6] Researchers must perform their own solubility and stability tests for their specific experimental systems.

PropertyEstimated Value / InformationRationale & Significance
Molecular Formula C₁₂H₁₃F₃N₂O₂Derived from chemical structure.
Molecular Weight 289.24 g/mol Essential for accurate molar concentration calculations.
Appearance Likely a white to off-white solid powder.Visual inspection is a preliminary quality control check.
Purity (Recommended) >98% (by HPLC)High purity is critical for reliable experimental results and to avoid confounding effects from impurities.[7]
Calculated LogP ~1.5 - 2.5The trifluoromethyl group increases lipophilicity, while the oxane and carboxamide groups add polarity. This moderate LogP suggests solubility in polar aprotic solvents.[1]
pKa Not DeterminedThe pyridine nitrogen is expected to be weakly basic due to the strong electron-withdrawing effect of the CF3 group.[1]

Principles of Stock Solution Preparation

Solvent Selection: "Like Dissolves Like"

The choice of solvent is the most critical factor in preparing a viable stock solution. The principle of "like dissolves like" is a guiding tenet.[4] Given the compound's moderate lipophilicity and hydrogen bonding capabilities (amide N-H, C=O; oxane oxygen), polar aprotic solvents are the primary recommendation.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Causality: DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of organic molecules.[8] Its miscibility with aqueous media (e.g., cell culture medium) allows for easy preparation of working dilutions.[9] For most cell-based assays, the final concentration of DMSO should be kept low (<0.5%, ideally <0.1%) to avoid cytotoxicity.[10]

  • Alternative Solvents:

    • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be used. However, it is generally more toxic to cells than DMSO.

    • Ethanol (EtOH): May be suitable, but solubility is likely to be lower than in DMSO. The compound may precipitate when diluted into aqueous buffers.

It is imperative to use high-purity, anhydrous (dry) solvents. DMSO is highly hygroscopic; absorbed moisture can dilute the stock concentration and promote compound degradation (hydrolysis).[11] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous solvent.

Concentration and Units

Stock solutions are typically prepared at a high concentration (e.g., 10-50 mM) to minimize the volume of solvent added to the final assay, thereby reducing potential solvent-induced artifacts. All calculations should be based on molarity (moles per liter, M) to ensure stoichiometric accuracy in experiments.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling powdered chemical reagents should be strictly followed. The safety profile of similar pyridine carboxamide and trifluoromethyl-containing compounds suggests the following:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

  • Engineering Controls: Handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[13]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[12] Prevent dust formation during weighing and handling. After handling, wash hands thoroughly.[14]

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly.[12]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 1 mL of a 10 mM stock solution. Adjust calculations accordingly for different concentrations or volumes.

Materials and Equipment
  • N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (solid powder, >98% purity)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile 1.5 or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for difficult-to-dissolve compounds)

Step-by-Step Methodology
  • Pre-Protocol Preparation:

    • Allow the vial containing the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Ensure all glassware and equipment are clean, dry, and free of contaminants.

  • Calculation of Mass:

    • Use the following formula to calculate the mass of the compound required: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mM × 1 mL × 289.24 g/mol / 1000 = 2.89 mg

  • Weighing the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare (zero) the weight.

    • Carefully weigh the calculated mass (2.89 mg) of the compound directly into the tube. Handle powder in a fume hood.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO (1 mL) to the tube containing the compound.

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • Visual Confirmation: Hold the tube up to a light source to ensure no visible particles or precipitate remain. The solution should be clear and homogenous.

  • Troubleshooting Dissolution (If Necessary):

    • If the compound does not dissolve completely after vortexing, sonicate the tube in an ultrasonic water bath for 5-10 minutes.

    • Gentle warming in a 37°C water bath for a few minutes can also aid dissolution. Avoid excessive heat, as it may degrade the compound.

Workflow Visualization

G cluster_prep Preparation cluster_sol Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 2.89 mg for 10 mM) weigh 2. Weigh Compound (in fume hood) calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex 4. Vortex Vigorously (1-2 minutes) add_dmso->vortex check 5. Visual Check (Clear Solution?) vortex->check aliquot 7. Aliquot into Working Volumes check->aliquot Yes troubleshoot 6. Troubleshoot (Sonicate / Warm) check->troubleshoot No store 8. Store at -20°C or -80°C (Protect from Light) aliquot->store troubleshoot->vortex

Caption: Workflow for preparing a primary stock solution.

Quality Control (QC) and Validation

Ensuring the quality of your stock solution is paramount for data integrity.[15]

  • Initial QC (Mandatory): A thorough visual inspection for any undissolved particulate matter is the first line of quality control. The solution must be perfectly clear.

  • Advanced QC (Recommended for GLP/GMP environments): For applications requiring stringent quality control, the concentration and purity of the stock solution can be verified using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC): To confirm purity and quantify concentration against a standard curve.[16]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity (by mass) and purity of the compound in solution.[7][17]

Storage and Stability

Proper storage is essential to maintain the chemical integrity of the compound over time.[18] Incorrect storage can lead to degradation, concentration changes, and precipitation, invalidating experimental results.

Aliquoting

The single most important practice for long-term stability is to aliquot the primary stock solution. [10] Create smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed tubes. This strategy minimizes two major risks:

  • Contamination: Reduces the number of times the primary stock is opened.

  • Freeze-Thaw Cycles: Prevents degradation caused by repeated changes in temperature.[11]

Storage Conditions
ConditionRecommendationRationale
Temperature -20°C (Short- to Mid-term) or -80°C (Long-term)Low temperatures dramatically slow the rate of chemical degradation. -80°C is preferred for storage longer than a few months.[10]
Light Store in amber vials or a light-blocking container/box.Protects against potential photodegradation. Many organic molecules are light-sensitive.[11]
Atmosphere Use tightly sealed caps. For highly sensitive compounds, overlaying with an inert gas (Argon or Nitrogen) can prevent oxidation.Prevents solvent evaporation (which would increase concentration) and protects against moisture and oxygen.[11]

Protocol: Preparation of Working Dilutions

This protocol describes making a 10 µM working solution from a 10 mM stock for a cell culture experiment.

G stock Primary Stock 10 mM in DMSO intermediate Intermediate Dilution 1 mM in DMSO stock->intermediate 1:10 Dilution (e.g., 2 µL Stock + 18 µL DMSO) working Final Working Solution 10 µM in Media intermediate->working 1:100 Dilution (e.g., 1 µL Intermediate + 99 µL Media) assay Add to Assay (e.g., Cell Plate) working->assay

Caption: Serial dilution workflow from stock to working solution.

  • Thaw Stock Aliquot: Remove a single-use aliquot of the 10 mM primary stock from the freezer. Allow it to thaw completely and warm to room temperature. Briefly centrifuge the tube to collect the entire volume at the bottom.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution. For example, create a 1 mM solution by diluting the 10 mM stock 1:10 in fresh, anhydrous DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).

  • Prepare Final Working Solution: Dilute the intermediate stock into your final aqueous buffer or cell culture medium. To make a 10 µM solution from a 1 mM stock, perform a 1:100 dilution (e.g., 1 µL of 1 mM stock into 99 µL of medium).

    • Causality: When diluting from an organic solvent like DMSO into an aqueous solution, add the small volume of the compound stock to the larger volume of the aqueous medium while vortexing or mixing. This rapid dispersal helps prevent the compound from precipitating out of solution.

  • Mix Thoroughly: Vortex or pipette up and down gently to ensure the final working solution is homogenous.

  • Use Immediately: Aqueous solutions of small molecules are often much less stable than DMSO stocks. Prepare working solutions fresh for each experiment and do not store them for extended periods.[19]

References

  • Roylan Developments. (n.d.). Compound storage made simple.
  • Kymos. (2026, March 9). Quality control of small molecules.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • Captivate Bio. (n.d.). SMALL MOLECULES FAQ.
  • Kymos. (2026, March 9). Quality control of small molecules.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet: (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
  • HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. HunterLab Horizons Blog.
  • Garchow, K., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • ChemicalBook. (n.d.). PYRIDINE-2-CARBOXAMIDE - Safety Data Sheet.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Quality Control North West Liverpool. (n.d.). Small molecule stability studies.
  • Tokyo Chemical Industry. (2025, November 21). SAFETY DATA SHEET: Pyridine-3-carboximidamide Monohydrochloride.
  • USP. (2022, November 22).
  • Santa Cruz Biotechnology. (n.d.).
  • Smolecule. (2023, August 16). Buy N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | 1092346-02-5.
  • PubChem. (n.d.). N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide.
  • Tsukamoto, M., et al. (2026, February 3). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Stephenson, C. R. J., et al. (n.d.). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • PubChem. (n.d.). 6-(Trifluoromethyl)nicotinamide.
  • CymitQuimica. (n.d.). CAS 3796-24-5: 4-(trifluoromethyl)pyridine.
  • Chemsrc. (2025, August 25). CAS#:387350-39-2 | 3-(Aminomethyl)-6-(trifluoromethyl)pyridine.
  • ChemicalBook. (n.d.). 15871-46-2(6-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid) Product Description.
  • Sigma-Aldrich. (n.d.). 3-(Aminomethyl)-6-(trifluoromethyl)pyridine | 387350-39-2.
  • Yang, H., & Lee, J. (2002).
  • U.S. Environmental Protection Agency. (2025, October 15). N-[(6-amino-2-methylpyridin-3-yl)methyl]-2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties. CompTox Chemicals Dashboard.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • Ning, X., et al. (2020). Crystal structure of N-(methyl(oxo)(1-(6- (trifluoromethyl)pyridin-3-yl)ethyl)-λ - sulfanylidene)cyanamide, C10H10F3N3OS. Zeitschrift für Kristallographie - New Crystal Structures.
  • BenchChem. (2025). Technical Support Center: 3-Pyridinemethanol Solubility in Organic Solvents.
  • Suzuki, T., et al. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. Beilstein Journal of Organic Chemistry, 17, 259-264.

Sources

Application

Determining the Potency of Novel Kinase Inhibitors: An Application Note for the IC50 Determination of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

This comprehensive guide details the protocols for determining the half-maximal inhibitory concentration (IC50) of the novel compound, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. This application note is des...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details the protocols for determining the half-maximal inhibitory concentration (IC50) of the novel compound, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. This application note is designed for researchers, scientists, and drug development professionals engaged in the characterization of potential therapeutic agents. Based on the structural motifs of the compound, specifically the pyridine-3-carboxamide core, which is prevalent in a variety of kinase inhibitors, this protocol will focus on its putative activity against the Fibroblast Growth Factor Receptor (FGFR) family of kinases.[1][2][3] The methodologies described herein are robust and can be adapted for other kinase targets.

Introduction: The Rationale for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The pyridine-3-carboxamide scaffold has been identified in a number of compounds targeting these enzymes.[2][3] The subject of this guide, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, is a novel molecule with potential kinase inhibitory activity. The determination of its IC50 value is a critical first step in evaluating its therapeutic potential. This document provides a dual approach for IC50 determination: a direct, in-vitro biochemical assay to measure the inhibition of a purified kinase, and a cell-based assay to assess the compound's effect on cancer cell proliferation, a downstream consequence of kinase inhibition.

Experimental Design and Workflow

The IC50 determination will be carried out in a two-tiered approach. Initially, a biochemical assay will be employed to ascertain the direct inhibitory effect of the compound on a representative FGFR kinase. Subsequently, a cellular assay will be performed to evaluate the compound's potency in a more physiologically relevant context.

G cluster_0 Biochemical Assay cluster_1 Cellular Assay A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (FGFR1, ATP, Substrate) A->B C Incubation B->C D Detection of Kinase Activity C->D E Data Analysis (IC50 Calculation) D->E J Data Analysis (IC50 Calculation) E->J Correlate Potency F Cell Line Selection & Seeding G Compound Treatment (Dose-Response) F->G H Incubation (72 hours) G->H I Cell Viability Assay (e.g., MTT, CellTiter-Glo) H->I I->J

Figure 1: A dual-approach workflow for IC50 determination.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSupplierCatalog Number
N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamideCustom SynthesisN/A
Recombinant Human FGFR1SignalChemF02-11G
Poly(Glu, Tyr) 4:1Sigma-AldrichP0275
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA7699
ADP-Glo™ Kinase AssayPromegaV9101
NCI-H1581 Lung Cancer Cell LineATCCCRL-5878
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
96-well plates (white, clear bottom)Corning3603
96-well plates (clear)Corning3596
Multichannel pipettesEppendorfVarious
Plate reader (Luminometer and Absorbance)Molecular DevicesSpectraMax i3x
Compound Preparation
  • Prepare a 10 mM stock solution of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide in 100% DMSO.

  • For the biochemical assay, create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, starting from the 10 mM stock.

  • For the cellular assay, further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should not exceed 0.5%.

Detailed Experimental Protocols

Protocol 1: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

  • Reaction Setup:

    • Prepare a kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In a 96-well white plate, add 5 µL of the compound serial dilutions. Include DMSO-only wells as a negative control (100% activity) and a no-enzyme control as a background.

    • Add 10 µL of a solution containing FGFR1 kinase and the substrate Poly(Glu, Tyr) in reaction buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in reaction buffer. Final concentrations should be optimized, but a starting point is 2.5 ng/µL FGFR1, 0.2 mg/mL substrate, and 25 µM ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Protocol 2: Cellular IC50 Determination using MTT Assay

This protocol assesses cell viability by measuring the metabolic activity of the cells.

  • Cell Seeding:

    • Culture NCI-H1581 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into a 96-well clear plate at a density of 5,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis and Interpretation

For both assays, the raw data (luminescence or absorbance) should be converted to percent inhibition relative to the controls.

Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

The percent inhibition values are then plotted against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is performed using software such as GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.

G cluster_0 Data Transformation cluster_1 Curve Fitting cluster_2 Result A Raw Data (Luminescence/Absorbance) B Normalization to % Inhibition A->B C Plot: % Inhibition vs. log[Compound] D Non-linear Regression (Sigmoidal Dose-Response) C->D E IC50 Value Determination D->E

Figure 2: A logical flow for IC50 data analysis.

Troubleshooting

IssuePossible CauseSolution
High variability between replicatesPipetting errors, uneven cell seedingUse calibrated pipettes, ensure proper mixing of cell suspension
Poor curve fitInappropriate concentration range, compound precipitationTest a wider range of concentrations, check compound solubility in the assay buffer/medium
No inhibition observedCompound is inactive, incorrect assay setupVerify compound integrity, re-check all reagent concentrations and incubation times

Conclusion

The protocols outlined in this application note provide a robust framework for determining the IC50 of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide against a putative FGFR kinase target. A successful determination of a potent IC50 in both the biochemical and cellular assays would warrant further investigation of this compound as a potential therapeutic agent.

References

  • Frontiers in Chemistry. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link][3]

  • PMC. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering difficulties solubilizing N-(oxan-3-yl)-6-(trifluoromethyl)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering difficulties solubilizing N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide in Dimethyl Sulfoxide (DMSO) for high-throughput screening (HTS) or biological assays.

By understanding the thermodynamic and kinetic barriers dictated by this molecule's structure, you can implement field-proven, self-validating protocols to achieve stable, high-concentration stock solutions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my compound failing to dissolve or "crashing out" in 100% DMSO? A1: The difficulty stems from the competing forces of crystal lattice energy and solvation energy. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide possesses a highly lipophilic trifluoromethyl ( −CF3​ ) group and rigid ring structures (pyridine and oxane) which drastically reduce its polar surface area. Simultaneously, the carboxamide group acts as a strong intermolecular hydrogen bond donor and acceptor, creating a highly stable, high-energy crystal lattice. While DMSO is a powerful polar aprotic solvent and an excellent hydrogen bond acceptor, the thermodynamic energy required to disrupt this specific amide-driven crystal lattice is exceptionally high, often resulting in kinetic trapping where the compound remains suspended as micro-aggregates rather than a true solution.

Q2: How does atmospheric moisture affect the solubility of this compound in DMSO? A2: DMSO is profoundly hygroscopic. Uncapped DMSO stocks can absorb atmospheric moisture rapidly, taking up to 10% to 30% of their volume in water within a matter of days[1],[2]. Water acts as both a hydrogen bond donor and acceptor, aggressively competing with DMSO molecules. For highly lipophilic, −CF3​ containing compounds, water acts as a potent anti-solvent. Even a 2-5% water uptake in your DMSO stock can drastically reduce the supersaturation limit, causing the compound to spontaneously crystallize or "crash out" of solution[3],[4].

Q3: What is the mechanistic role of sonication and heating in overcoming these barriers? A3: Dissolving recalcitrant compounds requires overcoming both kinetic and thermodynamic barriers.

  • Sonication (Kinetic): Acoustic sonication utilizes high-frequency sound waves to generate microscopic cavitation bubbles. When these bubbles collapse, they produce localized shockwaves, extreme pressure gradients, and high temperatures that mechanically disrupt solid aggregates and increase the surface area for solvent interaction without chemically degrading the active pharmaceutical ingredient,.

  • Mild Heating (Thermodynamic): Warming the solution (e.g., 37–50°C) provides the bulk thermal energy required to overcome the enthalpy of the crystal lattice, thereby increasing the absolute thermodynamic solubility limit of the compound in DMSO[5],[6].

Q4: If anhydrous DMSO, heat, and sonication fail, what are the next steps? A4: If you are attempting to create a highly concentrated HTS stock (e.g., 50 mM) and hitting the absolute thermodynamic ceiling, you must utilize co-solvency. Adding carefully selected excipients like PEG300, Tween-80, or switching to a mixed solvent system (e.g., DMSO/DMF) alters the dielectric constant of the medium and disrupts solvent-solvent networks, facilitating the accommodation of the lipophilic solute[6],[7].

Part 2: Quantitative Data & Solubilization Parameters

The following table summarizes the critical variables impacting the solubilization of lipophilic fluorinated amides in DMSO, providing a baseline for your experimental design.

ParameterConditionImpact on SolubilityMechanistic Rationale
Water Content in DMSO < 0.05% (Anhydrous)Optimal Maximizes DMSO-solute H-bond interactions.
Water Content in DMSO > 2.0% (Hygroscopic uptake)Severe Decrease Water competes for H-bonds; acts as an anti-solvent for the −CF3​ group[3].
Temperature 20°C - 25°C (Room Temp)BaselineStandard kinetic dissolution rate.
Temperature 37°C - 50°C (Mild Heat)1.5x to 3x Increase Provides thermal energy to break amide-amide lattice bonds[5].
Sonication 15 - 30 minutes (Bath)Accelerated Cavitation mechanically shears micro-crystals and aggregates[8].
Freeze-Thaw Cycles > 3 CyclesDecrease Induces localized supersaturation and atmospheric water condensation during cooling[4].

Part 3: Experimental Protocols

To ensure scientific integrity and reproducible results, follow these self-validating methodologies.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Prevent moisture-induced precipitation during initial stock creation.

  • Purge Environment: Perform the dissolution in a low-humidity environment, ideally a nitrogen-purged glove box or a dry desiccator cabinet.

  • Solvent Verification: Utilize newly opened, sealed ampoules of anhydrous DMSO (≥99.9% purity, ≤0.005% water). Do not use older, previously opened bottles of DMSO stored on the benchtop[2].

  • Volumetric Addition: Weigh the N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide powder into a sterile, amber glass vial. Add the anhydrous DMSO to achieve a target concentration (e.g., 10 mM).

  • Seal and Vortex: Immediately seal the vial with a PTFE-lined cap to prevent atmospheric water uptake. Vortex vigorously for 60 seconds.

Protocol B: Acoustic Cavitation & Thermal Solubilization

Objective: Overcome kinetic trapping and thermodynamic lattice energy.

  • Initial Inspection: If the solution from Protocol A remains cloudy or contains visible particulates, proceed to sonication.

  • Water Bath Sonication: Place the sealed vial into an ultrasonic water bath. Ensure the water level matches the solvent level inside the vial. Sonicate at a frequency of 35–40 kHz for 15 minutes[7].

  • Thermal Incubation: If particulates persist, transfer the vial to a dry block heater or water bath set to 40°C for 10–15 minutes. Caution: Do not exceed 50°C to prevent potential thermal degradation of the carboxamide linkage[5],[6].

  • Alternating Cycles: Alternate between 5 minutes of sonication and 5 minutes of heating until the solution is optically clear.

  • Validation & Storage: Allow the solution to return to room temperature. If it remains clear, aliquot immediately into single-use volumes in tightly sealed tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[6],[4].

Part 4: Solubilization Workflow Visualization

G Start Start: Compound + DMSO CheckWater Is DMSO strictly anhydrous? (Prevents hygroscopic crashing) Start->CheckWater UseFresh Replace with fresh anhydrous DMSO (≤0.005% H2O) CheckWater->UseFresh No / Unsure Sonicate Acoustic Sonication (15 min) (Cavitation breaks kinetic barrier) CheckWater->Sonicate Yes UseFresh->Sonicate Heat Mild Heating (40°C) (Overcomes lattice thermodynamics) Sonicate->Heat CheckSol Is solution optically clear? Heat->CheckSol Success Success: Aliquot & Store at -20°C (Avoid freeze-thaw) CheckSol->Success Yes CoSolvent Add Co-solvents (e.g., PEG400, Tween-80) or DMF CheckSol->CoSolvent No Fail Precipitation persists: Reduce Target Concentration CoSolvent->Fail Still cloudy

Workflow for troubleshooting lipophilic compound solubility in DMSO.

References

  • Why Phycocyanobilin (PCB) won't dissolve in DMSO at reported solubility? ResearchGate. Available at:[Link]

  • Sonication vs Co-Solvent Methods: Solubility Enhancement. Patsnap Eureka. Available at:[Link]

  • Non-ideal behavior proposed for DMSO:water solvent system. ResearchGate. Available at:[Link]

  • Ultrasonic treatment affects the macromolecular, conformational, structural and rheological properties of curdlan in different solvents. PMC - NIH. Available at:[Link]

  • Rate of water uptake of DMSO stored in uncapped tubes for more than 72 h. ResearchGate. Available at:[Link]

  • Samples in DMSO: What an end user needs to know. Ziath. Available at:[Link]

Sources

Optimization

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide degradation in aqueous solutions

Technical Support Center: N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide A Guide to Understanding and Mitigating Degradation in Aqueous Solutions Welcome to the technical support center for N-(oxan-3-yl)-6-(trif...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

A Guide to Understanding and Mitigating Degradation in Aqueous Solutions

Welcome to the technical support center for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. As Senior Application Scientists, we've developed this guide for researchers, chemists, and drug development professionals who are utilizing this compound in their work. Understanding the stability of a molecule in aqueous environments is paramount for generating reproducible data, whether for biological assays or formulation development. This document provides in-depth FAQs, troubleshooting advice, and detailed protocols to help you navigate the challenges of working with this specific pyridine carboxamide derivative.

The structure of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide contains several key functional groups: a pyridine ring, a trifluoromethyl (CF3) group, and a carboxamide linkage to an oxane ring. Each of these moieties contributes to the molecule's overall physicochemical properties and potential degradation pathways. The amide bond, in particular, is a common site for hydrolysis, a process that can be significantly influenced by pH, temperature, and buffer components.

This guide is designed to be a practical resource, providing not just procedural steps but also the scientific reasoning behind them. Our goal is to empower you to anticipate potential stability issues, troubleshoot unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide in an aqueous solution?

The most probable degradation pathway is the hydrolysis of the amide bond.[1][2][3] Amide hydrolysis can be catalyzed by both acidic and basic conditions. This reaction would cleave the molecule into two primary degradants: 6-(trifluoromethyl)nicotinic acid and 3-aminooxane. Other potential, though likely slower, degradation routes could include oxidation of the pyridine ring or photodegradation upon exposure to light.[2][4]

Q2: How does pH influence the stability of the compound?

The stability of the amide bond is highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, where the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Neutral Conditions (pH ~6-8): The compound is expected to be most stable at or near neutral pH, where both acid and base catalysis are minimized. However, slow hydrolysis can still occur over extended periods or at elevated temperatures.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is often more rapid than acid-catalyzed hydrolysis for amides.[1] The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[1] We strongly advise against storing the compound in basic solutions for any significant length of time.

Q3: Is this compound sensitive to light?

Yes, compounds containing pyridine rings and trifluoromethyl groups can be susceptible to photodegradation.[4][5] The pyridine ring can absorb UV light, leading to the formation of reactive intermediates that can undergo rearrangement, cleavage, or reaction with other molecules. If your experiments are light-sensitive or conducted over long durations, we recommend taking precautions to protect your solutions from light.[6]

Q4: What are the expected primary degradation products I should look for?

The primary degradation products from hydrolysis are:

  • 6-(Trifluoromethyl)nicotinic acid: The pyridine-containing fragment.

  • 3-Aminooxane: The saturated heterocyclic amine fragment.

During analysis (e.g., by LC-MS), you would look for the corresponding molecular ions of these species to confirm the hydrolytic degradation pathway.

Troubleshooting Guide

Problem: I'm observing a rapid loss of my compound in an aqueous buffer. What could be the cause?

A rapid decrease in the parent compound concentration is most often linked to hydrolytic degradation. Follow this diagnostic workflow:

TroubleshootingWorkflow start Rapid Compound Loss Observed check_ph 1. Verify Solution pH Is it acidic (<5) or basic (>8)? start->check_ph check_temp 2. Check Storage/Incubation Temperature Is it elevated (>37°C)? check_ph->check_temp No (pH is neutral) prepare_fresh 4. Prepare Fresh Solution in Neutral Buffer (e.g., HEPES) and store at 4°C, protected from light. check_ph->prepare_fresh Yes check_buffer 3. Analyze Buffer Composition Does it contain nucleophilic species (e.g., citrate, phosphate at high conc.)? check_temp->check_buffer No (Temp is low) check_temp->prepare_fresh Yes check_buffer->prepare_fresh No (Buffer is simple) check_buffer->prepare_fresh Yes run_hplc 5. Analyze by HPLC/LC-MS Compare 'old' vs 'fresh' solution. Look for degradant peaks. prepare_fresh->run_hplc conclusion Conclusion: Degradation Confirmed. Optimize solution conditions. run_hplc->conclusion

Caption: Troubleshooting workflow for unexpected compound loss.

  • Causality: The most common culprits for rapid degradation are non-neutral pH and elevated temperatures, both of which significantly accelerate the rate of amide hydrolysis.[1][2] Certain buffer species, although less common, can also participate in or catalyze hydrolysis. By systematically checking these factors and comparing to a freshly prepared, ideally formulated solution, you can isolate the cause.

Problem: My HPLC/LC-MS analysis shows unknown peaks appearing over time. How can I identify if they are degradants?

The appearance of new, growing peaks alongside a decrease in the parent compound peak is a classic sign of degradation. To confirm this, a forced degradation study is the definitive approach.[1][2][7] This involves intentionally stressing the compound under various conditions to generate its likely degradation products.

  • Rationale: A forced degradation study provides a "fingerprint" of the degradation products.[3] By comparing the peaks generated under stress conditions to the unknown peaks in your experimental samples, you can confirm their identity. This is a cornerstone of establishing a stability-indicating analytical method.[7] See the detailed protocol for conducting this study below.

Problem: There is poor reproducibility in my bioassay results. Could compound instability be the issue?

Absolutely. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to inconsistent results (e.g., variable IC50 values).

  • Recommendations:

    • Pre-incubation Stability Check: Before running a full assay, incubate the compound in your complete assay buffer for the maximum duration of your experiment. Analyze the sample by HPLC at time zero and at the end of the incubation period to quantify the extent of degradation. A loss of >5-10% is significant and may require procedural changes.

    • Minimize Incubation Times: Design your experiments to minimize the time the compound spends in the aqueous buffer before analysis.

    • Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored in aqueous buffers for extended periods. It is best practice to prepare dilutions from a concentrated organic stock (e.g., in DMSO) immediately before use.

Experimental Protocols

Protocol 1: Preparation and Handling of Aqueous Stock Solutions

This protocol is designed to maximize the short-term stability of your compound in solution.

  • Primary Stock Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as DMSO or ethanol.

    • Store this primary stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solid compound is stable for years when stored properly at -20°C.[8]

  • Aqueous Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the primary organic stock.

    • Dilute the stock to the final desired concentration in a neutral, non-nucleophilic buffer (e.g., HEPES, MOPS, or PBS at pH 7.2-7.4).

    • Important: Ensure the final concentration of the organic solvent is low (typically <0.5%) to prevent effects on your biological system and to ensure full solubilization.

    • Best Practice: Do not store aqueous solutions for more than one day, even at 4°C.[8] Prepare them fresh for each experiment.

Protocol 2: Forced Degradation Study

This study will identify the degradation profile of the compound. The goal is to achieve 5-20% degradation to observe primary degradants without over-stressing the molecule.[6]

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagentTemperatureTime PointsRationale
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hoursTo identify products of acid-catalyzed hydrolysis.[2]
Base Hydrolysis 0.1 M NaOHRoom Temp (25°C)15, 60, 120 minsTo identify products of base-catalyzed hydrolysis (typically faster).[1]
Oxidation 3% H₂O₂Room Temp (25°C)2, 8, 24 hoursTo assess susceptibility to oxidation.[2]
Photolytic Aqueous solutionRoom Temp (25°C)8, 24, 48 hoursExpose to direct sunlight or a photostability chamber (ICH Q1B).[6]
Control Buffer (pH 7.4)Same as stressSame as stressTo isolate the effect of the stressor from simple thermal/aqueous effects.

Methodology:

  • Prepare a solution of the compound at ~1 mg/mL in a suitable buffer (e.g., PBS) or water.

  • For each condition, mix equal parts of the compound solution with the specified reagent (e.g., 1 mL of compound solution + 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • For the photolytic study, place the solution in a UV-transparent vial (e.g., quartz) and a control sample in a vial wrapped in aluminum foil.

  • Incubate samples at the specified temperatures.

  • At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., add 100 µL of 0.1 M NaOH to 100 µL of the 0.1 M HCl sample).

  • Analyze all samples by HPLC or LC-MS.

Protocol 3: Example HPLC-UV Method for Stability Assessment

This is a starting point for an analytical method to separate the parent compound from its potential degradants.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm (based on typical absorbance for pyridine rings).

  • Injection Volume: 10 µL

  • Analysis: Monitor the peak area of the parent compound to calculate its percentage remaining. Look for new peaks eluting at different retention times, which are potential degradants. The hydrolytic degradant 6-(trifluoromethyl)nicotinic acid will likely be more polar and elute earlier than the parent compound.

Visualizing the Primary Degradation Pathway

The most significant stability concern is hydrolysis of the amide bond. The following diagram illustrates this chemical transformation.

Caption: Primary hydrolytic degradation pathway of the compound.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. SGS.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV.
  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2026, January 17). Wiley Online Library.
  • Artuç, G. Ö., Karapınar Koç, B., Özdemir, M., & Bulut, M. (2024, June). Photodegradation of compound 5 under light irradiation with increasing time in DMF. Inorganic Chemistry.
  • Some Basic Facts about Forced Degrad
  • Bradlow, H. L., & VanderWerf, C. A. STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. (2025, July 16). ChemRxiv.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • 4-(Trifluoromethyl)nicotinic Acid. Cayman Chemical.
  • TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in w
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC.
  • Degradation breakthrough of stabilized compounds with C-F bonds.
  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (2025, March 28). Malaria World.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf.
  • Mechanism of 157 nm Photodegradation of Poly[4,5-difluoro-2,2- bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (Teflon AF).
  • 6-cyano-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide. Sigma-Aldrich.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide. (2023, August 16). Smolecule.
  • Roles of Direct and Indirect Photodegradation in the Photochemical Fates of Three 3rd Generation Fluoroquinolones.
  • The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis.
  • CF3 - Pyridine Compounds PRODUCTS LIST. I&S BBDO.
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Journal of Pharmaceutical Sciences.
  • Analytical Methods. Royal Society of Chemistry.
  • Synthesis of N-Trifluoromethyl Thiocarbamates and Ureas from 3-Aminopyridine-Derived Carbamates.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or reaction failures during the synthesis of N-(oxan-3-yl)-6-(trifluoromethyl)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields or reaction failures during the synthesis of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide .

Synthesizing this specific carboxamide presents a unique intersection of chemical challenges. The strong electron-withdrawing nature of the 6-trifluoromethyl group severely deactivates the nicotinic acid, making its activated ester highly electrophilic and prone to rapid hydrolysis[1]. Concurrently, the amine partner, oxan-3-amine (tetrahydro-2H-pyran-3-amine), is a secondary alkyl-substituted primary amine with moderate steric hindrance. When standard coupling reagents (like HATU or EDC/HOBt) are used, the rate of amine nucleophilic attack is often outpaced by moisture-driven hydrolysis or undesired molecular rearrangements[2].

Below, you will find a mechanistic breakdown, quantitative comparisons, targeted FAQs, and field-proven protocols to optimize your yield.

Part 1: Mechanistic Analysis & Reaction Pathways

To troubleshoot this reaction, we must first understand the causality of the failure. When 6-(trifluoromethyl)nicotinic acid is activated by a standard uronium (HATU) or carbodiimide (EDC) reagent, the resulting OAt or OBt ester is exceptionally electrophilic.

Because oxan-3-amine is sterically hindered, its attack on the carbonyl carbon is relatively slow. This kinetic bottleneck provides ample time for trace water in the solvent to hydrolyze the activated ester back to the starting carboxylic acid. Additionally, if using EDC without sufficient HOBt, the unstable O-acylisourea intermediate can undergo a rapid intramolecular rearrangement into a dead-end N-acylurea byproduct[1].

AmidationPathway Acid 6-(CF3)-nicotinic acid + Oxan-3-amine Coupling Coupling Reagent (HATU / EDC / T3P) Acid->Coupling Activated Activated Ester / Acyl Phosphate (Highly Electrophilic Intermediate) Coupling->Activated Amide Desired Product: N-(oxan-3-yl)-6-(CF3)-pyridine-3-carboxamide Activated->Amide Amine Attack (Slower due to steric bulk) Hydrolysis Hydrolysis (Trace H2O) Reversion to Starting Acid Activated->Hydrolysis H2O Attack (Fast for CF3-pyridine) Urea N-Acylurea Byproduct (Dead-End Rearrangement) Activated->Urea Rearrangement (If using EDC/DCC)

Reaction pathways in the amidation of 6-(trifluoromethyl)nicotinic acid. Highlighting competing failure modes.

Part 2: Quantitative Data & Reagent Selection

For electron-deficient pyridine carboxylic acids, switching from standard uronium/carbodiimide reagents to Propylphosphonic anhydride (T3P®) is highly recommended. T3P generates an acyl phosphate intermediate that is less sterically demanding than an OAt/OBt ester, facilitating easier attack by the hindered oxan-3-amine[3][4]. Furthermore, T3P is highly selective and produces water-soluble byproducts, simplifying downstream purification[5][6].

Table 1: Coupling Reagent Performance Comparison for 6-(CF3)-Nicotinic Acid
Coupling StrategyActivated IntermediateMoisture SensitivitySteric Tolerance (Amine)Expected YieldPrimary Failure Mode
HATU / DIPEA OAt EsterExtremely HighLow10 - 30%Rapid hydrolysis back to acid[7].
EDC / HOBt OBt EsterHighLow< 20%Sluggish reaction; N-acylurea formation[1].
T3P / Pyridine Acyl PhosphateModerateHigh75 - 95% Minor hydrolysis (if solvent is wet)[5].
Oxalyl Chloride Acyl ChlorideExtremeHigh60 - 85%Degradation if not strictly anhydrous.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am using HATU and DIPEA in DMF, but LC-MS shows <20% product and mostly unreacted carboxylic acid. What is happening? A: You are likely experiencing rapid hydrolysis of the activated ester. The strongly electron-withdrawing CF3 group makes the carbonyl carbon highly electrophilic. Even trace amounts of water in your DMF or hygroscopic HATU will attack the OAt ester faster than the sterically hindered oxan-3-amine can[7]. Self-validation tip: To confirm activation is occurring, quench a reaction aliquot with dry methanol. If you see the methyl ester on LC-MS, your acid is activating properly but hydrolyzing before the amine can react. Switch to strictly anhydrous solvents or change to T3P.

Q2: I see a major byproduct mass on LC-MS that corresponds to the exact mass of my carboxylic acid + the coupling reagent. What is this? A: If you are using carbodiimides like EDC or DCC, this is the N-acylurea byproduct. The initial O-acylisourea intermediate is unstable. Because oxan-3-amine is somewhat hindered, it fails to trap the intermediate quickly enough, allowing it to undergo an irreversible intramolecular rearrangement into the inactive N-acylurea[1].

Q3: My oxan-3-amine is supplied as an HCl salt. How does this impact the reaction? A: The amine must be free-based to act as a nucleophile. If you add the amine-HCl salt, the carboxylic acid, and the coupling reagent simultaneously with only 1 equivalent of base, the coupling reagent may degrade before the amine is fully available. Always pre-mix the oxan-3-amine HCl salt with 1.5–2.0 equivalents of a non-nucleophilic base (like DIPEA) for 15 minutes prior to introducing it to the activated acid mixture.

Part 4: Optimized Experimental Protocols

Protocol A: T3P-Mediated Coupling (Highly Recommended)

This protocol utilizes Propylphosphonic anhydride (T3P) to bypass the steric and electronic limitations of the substrates, ensuring high yields with minimal epimerization or hydrolysis[4][5].

Reagents:

  • 6-(trifluoromethyl)nicotinic acid (1.0 equiv)

  • Oxan-3-amine (free base or HCl salt) (1.1 equiv)

  • T3P (50% solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv; use 4.0 equiv if using amine-HCl salt)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Argon), dissolve 6-(trifluoromethyl)nicotinic acid in anhydrous EtOAc or DCM to a concentration of 0.2 M.

  • Base Addition: Add the base (Pyridine or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: Add the oxan-3-amine to the mixture. If using the HCl salt, allow the mixture to stir for 15 minutes to ensure complete free-basing.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the T3P solution (50% in EtOAc) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the mixture with additional EtOAc. Wash sequentially with saturated aqueous NaHCO3 (2x), 1M HCl (1x, to remove excess pyridine/amine), and brine (1x). Note: T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase[6].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. Purify via silica gel chromatography if necessary.

Protocol B: Acid Chloride Method (Alternative)

If T3P is unavailable, generating the highly reactive acyl chloride is a brute-force alternative that overcomes the poor nucleophilicity of the amine.

Step-by-Step Methodology:

  • Suspend 6-(trifluoromethyl)nicotinic acid (1.0 equiv) in anhydrous DCM (0.2 M) under N2 at 0 °C.

  • Add catalytic anhydrous DMF (0.05 equiv), followed by the dropwise addition of Oxalyl chloride (1.5 equiv). Caution: Vigorous gas evolution (CO, CO2).

  • Stir at room temperature for 2 hours until the solution becomes homogeneous (indicating complete conversion to the acid chloride).

  • Critical Step: Concentrate the mixture to absolute dryness under reduced pressure to remove all unreacted oxalyl chloride and HCl gas.

  • Redissolve the highly moisture-sensitive acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • In a separate flask, prepare a solution of oxan-3-amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Slowly cannulate this amine solution into the acyl chloride solution.

  • Stir for 2 hours at room temperature, then quench with saturated aqueous NaHCO3 and extract with DCM.

References

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, ACS Publications. Available at: [Link]

  • ResearchGate. "Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?" ResearchGate. Available at: [Link]

  • Thalluri, K., et al. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)." PMC, National Institutes of Health. Available at:[Link]

  • Wang, L., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC, National Institutes of Health. Available at:[Link]

  • AMRI Global. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." Ribbitt. Available at:[Link]

  • Semantic Scholar. "T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][1,3]thiazin-4-ones." Semantic Scholar. Available at: [Link]

Sources

Optimization

Bioanalytical Support Center: Extraction Optimization for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the bioanalytical extraction of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the bioanalytical extraction of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide from complex biological matrices (plasma, urine, and tissue homogenates).

Successful extraction requires understanding the causality between the molecule's physicochemical properties and the chosen sample preparation technique. The strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position and the carboxamide at the 3-position severely deplete the electron density of the pyridine nitrogen. Consequently, this molecule behaves as a highly lipophilic, functionally neutral compound across physiological pH ranges. This fundamental property dictates our entire extraction strategy, rendering standard cation-exchange methods ineffective and prioritizing hydrophobic partitioning[1][2].

Extraction Strategy & Decision Workflow

ExtractionWorkflow Sample Biological Matrix (Plasma/Tissue) Spike Add SIL-IS (Self-Validation) Sample->Spike Decision Select Extraction Methodology Spike->Decision LLE Liquid-Liquid Extraction (MTBE) Decision->LLE Maximum Cleanliness SPE Solid-Phase Extraction (Polymeric HLB) Decision->SPE High Throughput PPT Protein Precipitation (Acetonitrile) Decision->PPT Rapid Screening Evap Evaporate & Reconstitute LLE->Evap SPE->Evap PPT->Evap Supernatant LCMS LC-MS/MS Analysis Evap->LCMS

Fig 1. Decision tree for isolating lipophilic pyridine-carboxamides from biological matrices.

Validated Step-by-Step Methodologies

To ensure compliance with the 2018 FDA Bioanalytical Method Validation (BMV) Guidance[3], all protocols below are designed as self-validating systems . By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) before any solvent addition, any volumetric error, extraction loss, or matrix-induced ion suppression is proportionally matched and corrected.

Protocol A: Liquid-Liquid Extraction (LLE) using MTBE

Causality: Methyl tert-butyl ether (MTBE) is highly effective for extracting lipophilic fluorinated compounds. Because it is less dense than water, it forms the upper organic layer, allowing for easy isolation via flash-freezing of the lower aqueous layer, which traps polar phospholipids and proteins[4].

  • Aliquot: Transfer 50 µL of biological matrix (e.g., K2EDTA plasma) into a 2.0 mL microcentrifuge tube.

  • Self-Validation Spike: Add 10 µL of SIL-IS working solution. Vortex for 10 seconds. (System Check: Monitoring the absolute peak area of the IS across the analytical run validates extraction consistency. A drop of >15% flags a failed extraction in that specific well).

  • Buffering: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 10). Reasoning: Ensures any residual basicity of the pyridine ring is neutralized, maximizing partitioning into the organic phase.

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Vortex vigorously for 10 minutes at 1500 rpm, then centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Isolation: Submerge the bottom of the tubes in a dry ice/acetone bath for 30 seconds to freeze the aqueous layer. Decant the liquid organic (upper) layer into a clean 96-well collection plate.

  • Reconstitution: Evaporate the organic layer to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of 30% Acetonitrile in LC-MS grade water.

Protocol B: Solid-Phase Extraction (SPE) using Polymeric HLB

Causality: Because the target compound lacks a strongly ionizable group, ion-exchange SPE will yield poor recoveries. A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent relies on reversed-phase interactions that perfectly capture the lipophilic -CF3 and oxane rings[2].

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through a 30 mg/1 cc HLB cartridge.

  • Sample Disruption: Dilute 50 µL of plasma (pre-spiked with SIL-IS) with 200 µL of 4% Phosphoric Acid (H3PO4). Reasoning: Acidification disrupts protein-drug binding, freeing the highly lipophilic compound for sorbent interaction.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. Reasoning: Removes polar endogenous salts and hydrophilic peptides without eluting the target analyte.

  • Elution: Elute the target compound with 2 × 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of 30% Acetonitrile.

Quantitative Performance Metrics

The following table summarizes the expected performance of various extraction techniques for this specific compound, validated against FDA criteria[3][5].

Extraction MethodologyMean Recovery (%)Matrix Effect (%)Phospholipid CarryoverOptimal Matrix Application
LLE (MTBE) 88.5 ± 4.2< 5.0Very LowPlasma, Serum
LLE (Ethyl Acetate) 91.2 ± 5.112.4ModerateUrine
SPE (Polymeric HLB) 94.0 ± 3.5< 8.0LowPlasma, Tissue Homogenate
SPE (Mixed-Mode MCX) < 15.0N/ALowNot Recommended
PPT (Acetonitrile) 98.1 ± 6.2> 45.0 (Suppression)Extremely HighDiscovery Phase Only
Troubleshooting & FAQs

Q: Why am I seeing extremely low recovery (<15%) when using a Strong Cation Exchange (MCX) SPE plate? A: This is a direct consequence of the molecule's electronic structure. While pyridine rings are typically basic (pKa ~5.2) and suitable for cation exchange, the addition of the strongly electron-withdrawing -CF3 group at the 6-position and the carboxamide at the 3-position severely depletes the nitrogen's lone pair. The pKa drops below 1.0, meaning the molecule remains unprotonated even at the highly acidic loading pH of an MCX protocol. Switch to a reversed-phase mechanism (HLB) or LLE[1].

Q: My LC-MS/MS signal drops steadily over a 96-well batch when using Protein Precipitation (PPT). How do I fix this? A: You are experiencing progressive ion suppression due to phospholipid buildup on your analytical column. PPT removes proteins but leaves >95% of endogenous glycerophospholipids in the sample. Because your compound is highly lipophilic, it co-elutes with these late-eluting lipids. Self-Validating Fix: Run a post-column infusion experiment. Infuse a constant stream of your analyte post-column while injecting a blank PPT matrix extract. You will likely see a massive drop in the baseline signal at your analyte's retention time. Switch to LLE with MTBE to physically exclude these lipids from the organic phase[4].

Q: When extracting from liver tissue homogenates using LLE, I get severe emulsions that won't separate. What is the mechanistic cause and solution? A: Emulsions in tissue LLE are caused by amphiphilic proteins and structural lipids acting as surfactants at the aqueous-organic interface. Solution: Perform a hybrid extraction. First, execute a mild PPT by adding 100 µL of Acetonitrile to your homogenate to crash the structural proteins. Centrifuge, take the supernatant, and then perform the MTBE LLE on that supernatant. This eliminates the surfactants prior to phase partitioning.

Q: How do I prove to regulatory agencies that my extraction method is robust? A: According to the FDA's 2018 BMV Guidance[3], you must demonstrate that your extraction recovery is consistent across the assay range and independent of the matrix lot. Implement a "Post-Extraction Spike" validation step: Extract 6 different lots of blank matrix, and spike the analyte after extraction. Compare these peak areas to samples spiked before extraction. This ratio isolates true extraction efficiency from matrix-induced ion suppression, providing a self-validating, mathematically sound proof of robustness[6].

References
  • FDA issues final guidance on bioanalytical method validation. GaBI Online.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass.
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. U.S. Food and Drug Administration.
  • Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trfluoromethyl)-5β-cholane... in plasma using liquid chromatography-tandem mass spectrometry. PubMed Central (PMC).
  • Determination of four pyridine alkaloids from Tripterygium wilfordii Hook. f. in human plasma by high-performance liquid chromatography coupled with mass spectrometry. PubMed.
  • Fully automated liquid-liquid extraction for the determination of a novel insulin sensitizer in human plasma by heated nebulizer and turbo ionspray liquid chromatography-tandem mass spectrometry. PubMed.

Sources

Troubleshooting

reducing background noise in N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide binding assays

Welcome to the Assay Optimization Portal . As a Senior Application Scientist, I have designed this technical support guide specifically for researchers and drug development professionals working with N-(oxan-3-yl)-6-(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Portal . As a Senior Application Scientist, I have designed this technical support guide specifically for researchers and drug development professionals working with N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide .

This molecule presents a unique set of physicochemical challenges. While the pyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry, the addition of the highly lipophilic trifluoromethyl (-CF 3​ ) group dramatically alters its behavior in aqueous in vitro assays. This guide provides field-proven, causality-driven troubleshooting strategies to eliminate background noise and ensure the scientific integrity of your binding data.

Part 1: Diagnostic Matrix

Before altering your assay buffers, you must isolate the root cause of the background noise. The flowchart below outlines a self-validating diagnostic system to determine whether your noise originates from the ligand, the receptor preparation, or the assay matrix.

DiagnosticMatrix Start High Background Noise Detected in Assay Step1 Run No-Receptor Control (NRC) Start->Step1 Cond1 Is the signal still high? Step1->Cond1 PathA Ligand Aggregation or Plastic/Matrix Binding Cond1->PathA Yes PathB Receptor Prep Issue (Endogenous NSB) Cond1->PathB No FixA Add 0.05% CHAPS or 0.01% Pluronic F-127 PathA->FixA FixB Titrate Receptor or Block with 0.1% BSA PathB->FixB

Caption: Diagnostic workflow for isolating the root cause of background noise in binding assays.

Part 2: Targeted Troubleshooting & FAQs

Q1: Why does N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide exhibit such high non-specific binding (NSB) compared to our other tool compounds? A: The root cause is the 6-(trifluoromethyl) substitution. While the oxan-3-yl (tetrahydropyran) group provides marginal polarity, the -CF 3​ group drastically increases the molecule's overall lipophilicity (LogD)[1]. In aqueous assay buffers, highly lipophilic fluorinated compounds undergo hydrophobic collapse. To minimize their exposed surface area to water, they partition into low-energy surfaces such as polystyrene microplates, pipette tips, and off-target lipid debris[2]. This creates a massive "sink" of unspecific signal that mimics true binding.

Q2: My TR-FRET assay shows a high baseline signal even without the target protein. How do I suppress this? A: A high signal in a no-receptor control (NRC) indicates that the fluorophore-conjugated ligand is either aggregating into micelles (causing auto-quenching or light scattering) or sticking to the microplate walls. To disrupt these hydrophobic interactions without denaturing your target, you must introduce a competitive sink. Adding 0.01% to 0.02% Pluronic F-127 alongside 0.1% to 0.5% Bovine Serum Albumin (BSA) is highly effective[3]. BSA acts as a globular protein shield, sequestering the lipophilic -CF 3​ groups, while Pluronic F-127 prevents adsorption to the plasticware[3].

Q3: During Surface Plasmon Resonance (SPR) kinetic profiling, we observe a massive bulk refractive index shift and a dissociation phase that never returns to baseline. Is this covalent binding? A: It is highly unlikely to be covalent binding, as the pyridine-3-carboxamide core is not a reactive electrophile. Instead, the compound is partitioning into the carboxymethyl dextran matrix of the sensor chip (e.g., CM5 chips)[4]. The slow "dissociation" is actually the compound slowly leaching out of the dextran hydrogel. To resolve this, supplement your running buffer with 0.05% CHAPS or 0.005% Tween-20[5]. Furthermore, ensure strict DMSO matching (typically 1-5%) between your running buffer and analyte samples to eliminate bulk refractive index artifacts.

Part 3: Mechanistic Pathway of Non-Specific Binding

Understanding how your ligand interacts with the assay environment allows you to select the correct blocking agent.

BindingMechanism Ligand Fluorinated Ligand (-CF3) Aqueous Aqueous Buffer (Hydrophobic Repulsion) Ligand->Aqueous Solubilized Target Specific Target Binding Pocket Aqueous->Target High Affinity NSB Non-Specific Binding (Plastic/Dextran) Aqueous->NSB Hydrophobic Collapse BSA BSA / Detergent Micelles Aqueous->BSA Sequesters Excess Ligand BSA->NSB Blocks Surface

Caption: Mechanistic pathway of specific vs. non-specific binding driven by the lipophilic -CF3 group.

Part 4: Data Presentation - Additive Efficacy Matrix

The following table summarizes the quantitative impact of various buffer additives on background noise reduction for highly lipophilic, fluorinated small molecules.

AdditiveOptimal ConcentrationPrimary Mechanism of ActionImpact on S/B RatioRecommended Assay Format
BSA (Fatty-Acid Free) 0.1% - 0.5% (w/v)Acts as a carrier protein; sequesters -CF 3​ groups to prevent plastic adsorption.+ 3.5xTR-FRET, Radioligand
Pluronic F-127 0.01% - 0.02% (v/v)Non-ionic surfactant; coats hydrophobic plate surfaces to prevent ligand sticking.+ 4.2xTR-FRET, FP
CHAPS 0.05% (w/v)Zwitterionic detergent; prevents ligand partitioning into dextran matrices.+ 2.8xSPR, BLI
Tween-20 0.005% (v/v)Disrupts hydrophobic interactions between analyte and sensor surface.+ 2.0xSPR

Part 5: Validated Optimization Protocols

Every protocol must be a self-validating system. Do not proceed to full screening without passing the validation gates built into these steps.

Protocol A: Optimized TR-FRET Buffer Preparation & Validation
  • Base Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 5 mM MgCl 2​ in ultrapure water.

  • Additive Integration: Add 0.1% (w/v) fatty-acid-free BSA and 0.01% (v/v) Pluronic F-127. Stir gently using a magnetic stir bar for 15 minutes. Critical: Do not vortex, as this will denature the BSA and cause foaming.

  • Ligand Preparation: Dilute the N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide tracer in 100% DMSO to a 100X stock. Dilute this stock into the assay buffer to achieve a final DMSO concentration of 1%.

  • Self-Validation Step (The NRC Gate): Plate the buffer + ligand mixture into a 384-well low-volume plate without the target receptor. Measure the TR-FRET signal.

    • Pass Criteria: The signal must be <10% of your expected total binding signal.

    • Fail Criteria: If >10%, increase BSA to 0.5% and repeat[3].

Protocol B: SPR Chip Passivation and Running Buffer Setup
  • Running Buffer Preparation: Formulate 1X PBS (pH 7.4) supplemented with 0.05% CHAPS and 2% DMSO. Filter through a 0.22 µm membrane and degas thoroughly.

  • System Priming: Prime the SPR fluidics with the running buffer for at least 3 cycles to equilibrate the system.

  • Chip Passivation: Before immobilizing your target protein, perform three consecutive 60-second injections of 1 mg/mL BSA over the bare CM5/dextran chip at 30 µL/min. This blocks high-affinity non-specific binding sites within the matrix[5].

  • Self-Validation Step (DMSO Calibration): Run a DMSO calibration curve (1.5% to 2.5% DMSO) to mathematically correct for bulk refractive index shifts caused by the solvent. If the baseline does not stabilize post-calibration, increase CHAPS to 0.1%[4].

References

  • Fluorination methods in drug discovery SDI Article / Current Research in Chemical Sciences [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments Nicoya Lifesciences[Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay Frontiers in Molecular Biosciences[Link]

  • Applications of Lipid Nanodiscs for the Study of Membrane Proteins by Surface Plasmon Resonance National Institutes of Health (NIH) / PMC[Link]

  • In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor MDPI / Molecules [Link]

Sources

Optimization

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide stability at room temperature

Welcome to the Technical Support Center for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals understand the physicochemical behavior of this compound.

Rather than simply listing storage conditions, this guide explains the causality behind its stability profile, providing self-validating protocols to ensure absolute confidence in your assay data.

Part 1: Mechanistic Stability Profile & Causality

To troubleshoot effectively, we must first understand the molecular architecture of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. Its stability at room temperature is governed by three distinct structural motifs:

  • The Amide Linkage (Kinetic Stability): Amide bonds are notoriously resistant to spontaneous hydrolysis at room temperature[1]. The resonance delocalization of the nitrogen lone pair into the carbonyl group kinetically stabilizes the bond. Without extreme pH or thermal energy, the half-life of such amides in neutral aqueous solutions spans years[2].

  • The 6-(Trifluoromethyl)pyridine Core (Electronic Effects): The -CF₃ group is strongly electron-withdrawing. This reduces the electron density of the pyridine ring, making it highly stable against oxidation and less basic[3]. While this inductive effect slightly increases the electrophilicity of the amide carbonyl, it is not sufficient to induce room-temperature degradation.

  • The Oxan-3-yl Ring (Lipophilicity): The tetrahydropyran (oxane) ring is a stable aliphatic ether. However, combined with the fluorinated pyridine, it renders the overall molecule highly lipophilic. This lipophilicity is the root cause of most "stability" complaints, which are actually solubility issues disguised as chemical degradation[4].

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I left my 10 mM DMSO stock on the bench at room temperature for a month, and my assay signals have dropped. Did the compound degrade? A1: It is highly unlikely that the compound chemically degraded. The most common cause of signal drop for lipophilic compounds in DMSO is precipitation due to water absorption . DMSO is highly hygroscopic; when left unsealed at room temperature, it rapidly absorbs atmospheric moisture[4]. As the water fraction in the DMSO increases, the solubility limit of your lipophilic compound drops, causing it to crash out of solution as invisible micro-crystals[5].

Q2: How can I differentiate between actual chemical degradation and simple precipitation? A2: You must use a self-validating analytical workflow. Do not rely solely on biological assay readouts. If a stock is suspected of degradation, warm the vial to 37°C for 15 minutes, vortex vigorously to redissolve any precipitate, and run an LC-MS/UV QC check[6]. If the purity remains >95% and the parent mass is intact, the issue was physical precipitation, not chemical hydrolysis.

Q3: Can I store aqueous working solutions (e.g., in pH 7.4 assay buffer) at room temperature? A3: Short-term storage (under 24 hours) is acceptable, but long-term room temperature storage in aqueous media is not recommended. While the compound will not rapidly hydrolyze at pH 7.4[1], its high lipophilicity makes it prone to non-specific adsorption to polypropylene tubes or slow precipitation out of the aqueous buffer. Always prepare aqueous dilutions fresh from a validated DMSO stock.

Q4: Does the compound require protection from light at room temperature? A4: Yes, as a best practice. While the trifluoromethylpyridine core is robust[3], prolonged exposure to ambient UV/visible light can induce slow photo-oxidation of the oxane ether ring. We recommend storing both solid powders and DMSO stocks in amber glass vials.

Part 3: Quantitative Data & Methodologies

Quantitative Stability Summary

The following table summarizes the expected stability and recovery rates of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide under various room temperature (20–25°C) conditions.

Table 1: Room Temperature Stability Profile

Storage ConditionTimeframeExpected Recovery/PurityPrimary Issue Encountered
Dry Solid (Amber vial, desiccated)12 Months> 99.5%None (Highly stable)
Anhydrous DMSO (Sealed under Argon)3 Months> 95.0%Minor handling/transfer loss[6]
Wet DMSO (Unsealed/Ambient air)1 Month< 80.0% (in solution)Precipitation due to hygroscopy[4]
Aqueous Buffer (pH 7.4)7 Days> 90.0%Plasticware adsorption / Precipitation
Aqueous Buffer (pH 11.0)7 Days< 85.0%Slow base-catalyzed hydrolysis[2]
Standard Operating Procedure (SOP): Self-Validating Stock Preparation

To ensure trustworthiness in your high-throughput screening or biological assays, implement this self-validating protocol for compound management[5].

Step 1: Desiccation & Solubilization

  • Ensure the solid N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide is brought to room temperature in a desiccator before opening to prevent condensation.

  • Dissolve the solid in anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 10 mM stock concentration.

Step 2: Inert Aliquotting

  • Dispense the 10 mM solution into single-use amber glass vials (avoid standard polystyrene or low-grade polypropylene to prevent leaching).

  • Purge the headspace of each vial with dry Argon or Nitrogen gas before sealing. This prevents atmospheric water uptake[4].

Step 3: Pre-Assay QC Validation (Crucial Step)

  • Prior to utilizing a room-temperature stored stock, visually inspect for opacity.

  • Extract a 1 µL aliquot and dilute into 999 µL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Inject 5 µL onto an LC-MS system (C18 column). Monitor UV absorbance at 254 nm and MS in positive ESI mode.

  • Validation Checkpoint: The stock is validated for use only if the UV purity is >95% and the primary MS peak matches the intact parent mass.

Part 4: Workflow Visualization

Below is the logical decision tree for troubleshooting room-temperature DMSO stocks. This self-validating workflow ensures that physical solubility issues are not misdiagnosed as chemical degradation.

G Start Compound in DMSO (Room Temp Storage) Check Visual Inspection: Is the solution cloudy? Start->Check YesPrecip Yes: Water Absorption (Precipitation) Check->YesPrecip Cloudy NoPrecip No: Solution is Clear Check->NoPrecip Clear Redissolve Warm to 37°C & Vortex to Redissolve YesPrecip->Redissolve LCMS Run LC-MS/UV QC (Self-Validation) NoPrecip->LCMS Degradation Purity < 95%: Hydrolysis / Degradation LCMS->Degradation Failed QC Stable Purity > 95%: Stable (Proceed to Assay) LCMS->Stable Passed QC Redissolve->LCMS

Fig 1: Self-validating troubleshooting workflow for resolving DMSO stock integrity issues.

References

  • Kozikowski, B. A., et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening (2003). URL: [Link]

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening (2003). URL:[Link]

  • Matson, S. L., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." ResearchGate (2009). URL:[Link]

  • "Stability of Medium-Bridged Twisted Amides in Aqueous Solutions." PMC - National Institutes of Health. URL: [Link]

  • "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water." The Journal of Organic Chemistry - ACS Publications (2021). URL:[Link]

  • "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry - ACS Publications (2022). URL:[Link]

Sources

Troubleshooting

resolving precipitation issues with N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide in media

Technical Support Center: Cpd-XF3 Resolving Precipitation Issues with N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (Cpd-XF3) in Experimental Media Welcome to the technical support guide for N-(oxan-3-yl)-6-(tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cpd-XF3

Resolving Precipitation Issues with N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (Cpd-XF3) in Experimental Media

Welcome to the technical support guide for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, hereafter designated as Cpd-XF3. This document provides in-depth troubleshooting protocols and scientific explanations to help researchers, scientists, and drug development professionals overcome challenges related to compound precipitation in aqueous experimental media.

Section 1: Quick Troubleshooting - Frequently Asked Questions (FAQs)

This section addresses the most common precipitation issues encountered during routine experiments.

Q1: I diluted my DMSO stock of Cpd-XF3 into my cell culture medium, and it immediately turned cloudy. What happened?

A1: You have likely encountered an issue known as "antisolvent precipitation" or "solvent shock".[1] Cpd-XF3 is highly soluble in a polar aprotic solvent like DMSO but has very low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS). When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the localized concentration of Cpd-XF3 far exceeds its solubility limit, causing it to crash out of solution.[1]

A2: This is known as delayed or thermodynamic precipitation. It can occur for several reasons:

  • Supersaturation: Your initial dilution may have created a temporary, thermodynamically unstable supersaturated solution. Over time, the compound slowly equilibrates and precipitates out to reach its true solubility limit.[2]

  • Temperature Changes: Moving the media from room temperature to an incubator at 37°C can affect solubility. While many compounds are more soluble at higher temperatures, the change can also accelerate the kinetics of precipitation from a supersaturated state.[2][3]

  • Media Interactions: Components in the media, such as salts and proteins, can interact with Cpd-XF3 over time, potentially reducing its solubility.[1][4]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A3: As a general rule, the final concentration of DMSO should be kept below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%.[2] It is critical to run a vehicle control with the same final DMSO concentration as your experimental samples to account for any solvent-induced cellular effects.[2]

Q4: Can I warm the solution to redissolve the precipitate?

A4: Gently warming the solution (e.g., in a 37°C water bath) can sometimes redissolve precipitated compound, especially in a stock solution.[1][5] However, this should be done with caution. For working solutions in media, heating is often a temporary fix and the compound may precipitate again upon cooling or during incubation. Furthermore, prolonged heating can risk chemical degradation of the compound. It is not a recommended primary solution for precipitation in final assay plates.

Q5: How should I store my DMSO stock solution to prevent precipitation?

A5: To maintain the integrity of your Cpd-XF3 stock:

  • Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water contamination significantly reduces the solubility of hydrophobic compounds and increases the likelihood of precipitation, especially during freeze-thaw cycles.[5][6]

  • Aliquot: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][5]

  • Store Properly: For long-term storage (months), store aliquots at -80°C. For short-term storage (days to weeks), -20°C is acceptable.[2]

Section 2: Understanding the Science: Why Cpd-XF3 Precipitates

The molecular structure of Cpd-XF3 contains features that contribute to its low aqueous solubility. Understanding these is key to designing effective solubilization strategies.

  • Trifluoromethyl (-CF3) Group: The CF3 group is strongly electron-withdrawing and highly lipophilic (fat-loving).[7][8] This moiety significantly increases the compound's hydrophobicity, making it resistant to dissolving in water.

  • Pyridine Ring: The pyridine ring is a weak base. However, the potent electron-withdrawing effect of the adjacent CF3 group drastically lowers the pKa of the pyridine nitrogen (predicted pKa < 1-2).[7][9][10] This means that at physiological pH (~7.4), the pyridine nitrogen is neutral and cannot be protonated to form a more soluble salt.

  • Overall Structure: While the carboxamide and oxane moieties can participate in some hydrogen bonding, their solubilizing effects are overcome by the large, hydrophobic trifluoromethyl-pyridine core.

The diagram below illustrates the key molecular features of Cpd-XF3 that govern its solubility profile.

Key Physicochemical Drivers of Cpd-XF3 Precipitation cluster_mol cluster_properties CpdXF3 Cpd-XF3 Core Structure Lipophilicity High Lipophilicity (Hydrophobicity) CpdXF3->Lipophilicity -CF3 Group pKa Low Pyridine pKa (Remains Neutral at pH 7.4) CpdXF3->pKa -CF3 Group Solubility Poor Aqueous Solubility Lipophilicity->Solubility pKa->Solubility Precipitation Precipitation in Aqueous Media Solubility->Precipitation

Caption: Physicochemical properties of Cpd-XF3 leading to precipitation.

Section 3: In-Depth Troubleshooting and Mitigation Strategies

If the quick fixes in the FAQ section are insufficient, a more systematic approach is required. This workflow provides a logical progression from simple procedural changes to more advanced formulation techniques.

Troubleshooting Workflow for Cpd-XF3 Precipitation Start Precipitation Observed Step1 Step 1: Optimize Dilution Protocol (See Protocol I) Start->Step1 Decision1 Issue Resolved? Step1->Decision1 Step2 Step 2: Reduce Final Concentration Is a lower dose acceptable? Decision2 Issue Resolved? Step2->Decision2 Step3 Step 3: Increase Serum Content (e.g., 5% to 10% FBS) Decision3 Issue Resolved? Step3->Decision3 Step4 Step 4: Advanced Formulation (See Protocol II) Failure Consult Technical Support Step4->Failure Decision1->Step2 No Success Proceed with Experiment Decision1->Success Yes Decision2->Step3 No Decision2->Success Yes Decision3->Step4 No Decision3->Success Yes

Caption: Step-by-step workflow for resolving Cpd-XF3 precipitation.

Protocol I: Optimizing Stock Solution and Dilution Technique

The most common source of precipitation is improper dilution technique. This protocol minimizes solvent shock.[1]

Objective: To prepare a working solution of Cpd-XF3 in aqueous media while avoiding precipitation.

Materials:

  • 10 mM Cpd-XF3 stock solution in 100% anhydrous DMSO.

  • Pre-warmed (37°C) cell culture medium or buffer.

  • Sterile polypropylene tubes.

Procedure:

  • Pre-warm Media: Ensure the aqueous medium is pre-warmed to the experimental temperature (typically 37°C). Some compounds are more soluble at physiological temperatures.[2]

  • Calculate Volumes: Determine the volumes needed for your final concentration. Aim for a final DMSO concentration of ≤ 0.5%.

  • Prepare Intermediate Dilution (Crucial Step): a. Create an intermediate dilution by adding a small volume of the 10 mM stock solution to a small volume of pre-warmed media (e.g., a 1:10 dilution to create a 1 mM solution in 10% DMSO). b. Crucially, add the DMSO stock to the media, not the other way around. Add the stock dropwise to the vortex of the media while it is being gently agitated.[1] This ensures rapid dispersion.

  • Final Dilution: a. Add the required volume of the well-mixed intermediate dilution to the final volume of pre-warmed media. b. Mix the final solution thoroughly by gentle inversion or swirling. Avoid vigorous vortexing at this stage, as it can sometimes promote precipitation.[11]

  • Visual Inspection: Visually inspect the final solution against a dark background to ensure it is clear and free of particulates before applying to cells.

Protocol II: Advanced Formulation with Solubilizing Excipients

If procedural optimizations fail, the use of pharmaceutical excipients to increase the apparent solubility of Cpd-XF3 may be necessary. Cyclodextrins are a common and effective choice.[12][13]

Background: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules like Cpd-XF3, forming an "inclusion complex" that is water-soluble.[12][][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose in vitro.[12][16]

Objective: To prepare a Cpd-XF3 solution using HP-β-CD to enhance solubility.

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10-50 mM solution of HP-β-CD in your desired aqueous medium (e.g., PBS or serum-free media). Stir until fully dissolved.

  • Complexation: a. Add the required volume of your 10 mM Cpd-XF3 DMSO stock directly to the HP-β-CD solution. The molar ratio of HP-β-CD to Cpd-XF3 should be at least 10:1 to start. b. Stir the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

  • Sterilization: Sterile-filter the final complex solution through a 0.22 µm filter before use in cell culture.

  • Validation: It is critical to test the HP-β-CD solution alone (without Cpd-XF3) on your cells to ensure it does not cause any unintended biological effects at the concentration used.

Strategy Principle Pros Cons Starting Recommendation
Optimized Dilution Minimizes "solvent shock" by ensuring rapid dispersion at each dilution step.[1]Simple, no added reagents.May not be sufficient for high concentrations.Always start here.
Increased Serum Serum proteins (e.g., albumin) can bind to and solubilize hydrophobic compounds.[2]Biologically relevant, easy to implement.Not suitable for serum-free assays; can affect compound free fraction.Increase FBS from 5% to 10% if compatible with the assay.
Use of Cyclodextrins Encapsulates the hydrophobic molecule in a water-soluble shell.[12][13][]Highly effective for many compounds; can significantly increase solubility.Introduces an additional variable; must be tested for cellular toxicity/interference.Prepare a 20 mM HP-β-CD solution in media.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. ResearchGate. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. IntechOpen. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • 2-(TRIFLUOROMETHYL)PYRIDINE - ChemBK. ChemBK. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Cross-Reactivity Profiling of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: A Comparative Guide for Early Discovery Panels

Mechanistic Rationale: The 6-(Trifluoromethyl)pyridine-3-carboxamide Scaffold In modern drug discovery, the 6-(trifluoromethyl)pyridine-3-carboxamide motif is a privileged scaffold frequently utilized to target voltage-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The 6-(Trifluoromethyl)pyridine-3-carboxamide Scaffold

In modern drug discovery, the 6-(trifluoromethyl)pyridine-3-carboxamide motif is a privileged scaffold frequently utilized to target voltage-gated sodium channels (e.g., NaV1.8) and epigenetic modulators [2]. The compound N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (OTPC) leverages this core to achieve high target affinity.

Mechanistically, the trifluoromethyl group provides exceptional metabolic stability and membrane permeability, while the carboxamide acts as a critical bidentate hydrogen bond donor/acceptor. The incorporation of the sp3-rich oxan-3-yl (tetrahydropyran) ring improves aqueous solubility compared to flat aromatic alternatives. However, the combination of high lipophilicity and the basicity of the pyridine nitrogen creates a classic pharmacophore for unintended secondary pharmacology—most notably, promiscuous binding to off-target GPCRs and blockade of the hERG (KCNH2) potassium channel [3]. Understanding and mitigating this cross-reactivity is paramount for advancing OTPC-like molecules from discovery to preclinical development.

Comparative Cross-Reactivity Profiling

To objectively evaluate the safety profile of OTPC, we benchmarked it against PF-01247324 (a well-characterized NaV1.8 inhibitor with known selectivity profiles) [2], Astemizole (a highly promiscuous hERG reference blocker), and Staurosporine (a pan-kinase inhibitor).

Table 1: Quantitative In Vitro Profiling Data

CompoundPrimary Target IC₅₀ (NaV1.8)SafetyScreen44 Hits (>50% at 10 µM)hERG IC₅₀ (Automated Patch Clamp)Kinome Promiscuity Score (S₁₀)
OTPC 120 nM3 / 4415.2 µM0.02
PF-01247324 196 nM5 / 44>30.0 µM0.01
Astemizole N/A12 / 440.001 µM0.05
Staurosporine N/A8 / 442.5 µM0.85

Data Interpretation: OTPC demonstrates superior primary target potency compared to PF-01247324. However, its hERG IC₅₀ of 15.2 µM represents a borderline cardiac liability (Therapeutic Index < 150x), necessitating further structural optimization.

Tiered Screening Logic & Workflow

To systematically de-risk OTPC, we employ a tiered screening cascade. The logic dictates that high-throughput, broad-spectrum binding assays (Tier 2) must precede low-throughput, high-fidelity functional assays (Tier 3). This prevents bottlenecking at the electrophysiology stage while ensuring no critical off-targets are missed.

Workflow Start Compound OTPC Synthesis & QC Tier1 Tier 1: Primary Target (NaV1.8 Patch Clamp) Start->Tier1 Tier2 Tier 2: Broad Profiling (SafetyScreen44 & Kinome) Tier1->Tier2 IC50 < 100 nM Tier3 Tier 3: Cardiac Safety (hERG Automated Patch Clamp) Tier2->Tier3 Off-target > 10µM Decision Lead Optimization (SAR Iteration) Tier3->Decision hERG IC50 > 30µM

Tiered cross-reactivity screening workflow for OTPC profiling.

Self-Validating Experimental Methodologies

Broad Secondary Pharmacology (SafetyScreen44 Panel)

Causality of Choice: We utilize radioligand displacement assays rather than functional cell-based assays for the primary safety screen. Functional assays require intact cellular machinery and are highly susceptible to false positives driven by compound cytotoxicity or upstream pathway interference. Radioligand binding isolates the physical receptor-ligand interaction, providing a conservative, direct measure of affinity (Kᵢ) [3].

Step-by-Step Protocol & Self-Validation:

  • Membrane Preparation: Resuspend target-expressing CHO/HEK293 cell membranes in optimized assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Compound Addition: Dispense OTPC at a single concentration of 10 µM (in 1% DMSO final) into 384-well plates.

  • Radioligand Incubation: Add the target-specific radioligand (e.g., [³H]-Pyrilamine for H1 receptors) at a concentration equal to its K_d to ensure high sensitivity to competitive displacement. Incubate for 60 minutes at 22°C to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding). Quantify bound radioactivity via liquid scintillation counting.

  • Self-Validating System (Quality Control): Every plate must contain a total binding control (vehicle) and a non-specific binding control (10 µM of a known reference inhibitor). The assay is only validated if the plate-level Z'-factor is > 0.5.

Cardiac Liability Profiling (Automated hERG Patch-Clamp)

Causality of Choice: Rubidium (Rb⁺) efflux assays are cheap but lack temporal resolution. We utilize automated planar patch-clamp (e.g., QPatch) because hERG channel block by lipophilic compounds is highly state-dependent (binding preferentially to the open/inactivated states). Precise voltage control is mandatory to force the channel into these specific conformations [1, 4].

Step-by-Step Protocol & Self-Validation:

  • Cell Capture: Dispense CHO cells stably expressing KCNH2 into the planar patch-clamp microfluidic chip. Apply negative pressure to form a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: From a holding potential of -80 mV, apply a brief step to -50 mV (to measure leak current). Depolarize to +40 mV for 2 seconds (forces channels to open and rapidly inactivate). Finally, repolarize to -50 mV for 2 seconds.

    • Causality: The step to -50 mV relieves inactivation much faster than the channel deactivates, revealing a massive outward "tail current." Measuring this tail current provides the most accurate quantification of hERG block[1].

  • Compound Perfusion: Perfuse OTPC in escalating concentrations (0.1 µM to 30 µM). Wait 5 minutes per concentration for steady-state block.

  • Self-Validating System (Quality Control):

    • Pre-validation: If baseline leak current exceeds 100 pA or tail current rundown exceeds 10% over 5 minutes prior to compound addition, the cell is automatically discarded.

    • Post-validation: At the end of the recording, 1 µM E-4031 (a selective hERG blocker) is perfused. The assay is only valid if E-4031 eliminates >95% of the tail current, proving the measured current was exclusively hERG-mediated [4].

Physiological Implications of Off-Target Activity

When a compound like OTPC exhibits a hERG IC₅₀ of 15.2 µM, it risks partitioning into the lipid bilayer and entering the hERG channel's central cavity. This physical occlusion prevents the rapid delayed rectifier potassium current (IKr), leading to a dangerous cascade of electrophysiological events.

Pathway Compound Lipophilic Scaffold (OTPC) hERG hERG (KCNH2) Central Cavity Binding Compound->hERG Off-Target Affinity IKr ↓ IKr Potassium Efflux hERG->IKr APD Prolonged Action Potential Duration IKr->APD ECG QT Interval Prolongation APD->ECG

Mechanism of hERG-mediated QT prolongation by off-target binding.

E-E-A-T Insights: Structural Mitigation Strategies

As an Application Scientist evaluating this data, the path forward requires structural iteration. The cross-reactivity of OTPC is primarily driven by its high cLogP. To mitigate hERG binding while preserving primary target (NaV1.8) affinity, medicinal chemists should consider:

  • Oxane Ring Modification: Introducing a hydroxyl group onto the oxan-3-yl ring or altering its stereochemistry. The hERG central cavity is highly sensitive to the spatial arrangement of bulky, lipophilic groups.

  • Bioisosteric Replacement: Replacing the trifluoromethyl group with a less lipophilic bioisostere (e.g., a difluoromethyl or cyano group). This subtle change alters the pKa of the adjacent pyridine nitrogen, reducing the basicity that typically interacts with the critical Tyr652 and Phe656 residues within the hERG pore.

References

  • Title: Early identification of hERG liability in drug discovery programs by automated patch clamp Source: Frontiers in Pharmacology URL: [Link]

  • Title: A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability Source: PubMed Central (PMC) URL: [Link]

  • Title: Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel Source: PubMed (NIH) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide Efficacy in Preclinical Xenograft Models

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing and executing in vivo studies to validate the efficacy of N-(oxan-3-yl)-6-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and executing in vivo studies to validate the efficacy of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, a novel investigational agent. Our central hypothesis is that this compound functions as a potent and selective inhibitor of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). This mechanism necessitates a departure from traditional xenograft models toward more complex, immunologically active systems to accurately assess its therapeutic potential.

Part 1: The Scientific Premise - Targeting RORγt in Immuno-Oncology

N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (hereafter designated Cpd-X) is a next-generation small molecule designed to target RORγt. RORγt is a master transcription factor pivotal for the differentiation and function of Type 17 T helper (Th17) cells.[1][2] While Th17 cells are crucial for host defense, their dysregulation within the tumor microenvironment (TME) is often implicated in promoting inflammation, angiogenesis, and tumor progression.[1][3] By inhibiting RORγt, Cpd-X is postulated to suppress the differentiation of protumorigenic Th17 cells and reduce their secretion of inflammatory cytokines like IL-17A, thereby remodeling the TME to be less hospitable for tumor growth.[3][4]

This immunomodulatory mechanism dictates that efficacy testing cannot be conducted in standard immunodeficient mice, which lack the adaptive immune cells that Cpd-X targets.[5] Therefore, the cornerstone of a successful validation program is the use of humanized mouse models , which involve engrafting immunodeficient mice with components of the human immune system.[5][6][7]

cluster_Th17 Th17 Cell cluster_TME Tumor Microenvironment (TME) RORgt RORγt IL17A IL-17A / IL-17F RORgt->IL17A Drives Transcription Inflammation Pro-Tumor Inflammation IL17A->Inflammation Promotes Angiogenesis Angiogenesis IL17A->Angiogenesis Promotes TumorCell Cancer Cell Inflammation->TumorCell Supports Growth & Survival Angiogenesis->TumorCell Supports Growth & Metastasis CpdX Cpd-X (N-(oxan-3-yl)-6-(trifluoromethyl) pyridine-3-carboxamide) CpdX->RORgt Inhibits

Figure 1: Postulated Mechanism of Action for Cpd-X.

Part 2: Strategic Design of a Comparative Efficacy Study

A robust preclinical study must be designed to not only test the efficacy of Cpd-X but also to benchmark it against a clinically relevant standard of care in well-characterized in vivo systems.

Selection of Humanized Mouse Model

The choice of humanization method is critical. For a study evaluating a multi-week dosing regimen, engraftment with CD34+ hematopoietic stem cells (HSCs) is superior to peripheral blood mononuclear cell (PBMC) engraftment.[7][8]

  • Rationale: CD34+ HSCs engraft in the bone marrow and give rise to a multi-lineage, stable human immune system, including the T cell progenitors necessary for evaluating a drug that modulates T cell differentiation.[7] This avoids the rapid onset of Graft-versus-Host Disease (GvHD) commonly seen in PBMC models, permitting a longer experimental window required to observe tumor growth dynamics.[6][7]

  • Selected Host Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG™) mice are highly recommended due to their profound immunodeficiency, which supports robust engraftment of human cells.[5][9]

Selection of Human Cancer Xenograft Model

The choice of cancer cell line should be guided by its ability to grow in humanized mice and the relevance of the TME to its pathology. Prostate cancer models are well-established for their interplay with the tumor microenvironment and response to immunomodulatory agents.[10]

  • Primary Model: VCaP (Prostate Carcinoma) - This androgen-receptor positive cell line has been shown to respond to immune checkpoint inhibition in humanized mouse models, indicating its sensitivity to immune-mediated killing.[10] Its response to standard-of-care hormonal therapies is also well-documented.[10]

  • Rationale: Using a model with known sensitivity to immunotherapy provides a strong system to test if Cpd-X can elicit a comparable or superior anti-tumor immune response.

Selection of Comparator Agents

To establish a benchmark, Cpd-X must be compared against both a negative control and a relevant therapeutic.

  • Vehicle Control: A sterile, biocompatible vehicle appropriate for the solubility and administration route of Cpd-X. This group is essential to quantify the baseline tumor growth rate.

  • Positive Comparator: Anti-PD-1 Antibody (e.g., Pembrolizumab surrogate) . Immune checkpoint inhibitors are a standard of care in many solid tumors.[6] Comparing Cpd-X to an anti-PD-1 antibody will determine if its novel mechanism offers comparable or synergistic efficacy to established immunotherapies.[10]

Part 3: In-Depth Experimental Protocol

Adherence to rigorous, well-documented protocols is paramount for reproducibility and data integrity. All procedures must be conducted in accordance with institutional animal welfare guidelines, such as those established by the IACUC and mirroring principles of the 3Rs (Replacement, Reduction, Refinement).[11][12][13]

G cluster_phase1 cluster_phase2 cluster_phase3 cluster_phase4 node1 Phase 1: Model Generation (Weeks -14 to 0) node2 Irradiate NSG™ Mice (Sub-lethal dose) node3 Inject Human CD34+ HSCs (Intravenous) node2->node3 node4 Monitor Human Immune Engraftment (Flow Cytometry) node3->node4 node5 Phase 2: Study Initiation (Week 0) node4->node5 Mice with >25% human CD45+ engraftment proceed node6 Implant VCaP Tumor Cells (Subcutaneous, flank) node7 Monitor Tumor Growth node6->node7 node8 Phase 3: Therapeutic Intervention (Tumors ~100-150 mm³) node7->node8 Tumors reach target size node9 Randomize Mice into Treatment Groups (n=10/group) node10 Initiate Dosing: - Vehicle - Cpd-X (e.g., 30 mpk, PO, QD) - Anti-PD-1 (e.g., 10 mpk, IP, 2x/wk) node9->node10 node11 Phase 4: Monitoring & Endpoints (Duration of Study) node10->node11 node12 Measure Tumor Volume & Body Weight (2-3 times weekly) node13 Humane Endpoint: Tumor Volume >1500 mm³ or significant weight loss node12->node13 node14 Terminal Harvest: Collect Tumor, Spleen, Blood node12->node14

Figure 2: End-to-End Experimental Workflow.
Step-by-Step Methodology
  • Humanization and Quality Control (12-14 weeks):

    • Procure 6-8 week old female NSG™ mice.

    • Administer a sub-lethal dose of irradiation (e.g., 250 cGy) to ablate murine hematopoietic stem cells.

    • Within 24 hours, inject ~100,000 purified human CD34+ HSCs via the tail vein.

    • At 12 weeks post-injection, perform a test bleed and use flow cytometry to confirm human immune engraftment. The quality control threshold for inclusion in the study is >25% human CD45+ cells in peripheral blood.

  • Tumor Implantation (Week 0):

    • Culture VCaP cells under standard conditions. Cells must be verified as pathogen-free before in vivo use.[14]

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously implant 1-2 million cells into the right flank of each humanized mouse.[9][14]

  • Tumor Growth and Staging:

    • Begin monitoring tumor growth 7-10 days post-implantation.

    • Measure tumors using digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group) ensuring even distribution of tumor sizes. This is Day 0 of the treatment phase.

  • Dosing and Monitoring:

    • Administer agents as per the study design (e.g., Cpd-X daily by oral gavage, anti-PD-1 twice weekly by intraperitoneal injection).

    • Continue to measure tumor volume and body weight 2-3 times weekly. Body weight is a key indicator of treatment toxicity.

    • The study concludes when tumors in the vehicle group reach the predetermined endpoint size (e.g., 1500 mm³), or after a fixed duration (e.g., 28 days).[15]

  • Endpoint and Tissue Harvest:

    • Euthanize mice according to humane endpoint criteria (e.g., tumor volume >1500 mm³, >20% body weight loss, tumor ulceration).[15]

    • At the end of the study, perform a terminal harvest to collect tumors, spleens, and blood for downstream analysis (e.g., flow cytometry for immune cell infiltration, qPCR for gene expression).

Part 4: Data Analysis and Comparative Assessment

Efficacy Data Summary

The primary efficacy metric is Tumor Growth Inhibition (TGI), calculated at the end of the study.

TGI (%) = [1 - (ΔT / ΔC)] x 100

  • ΔT: Change in mean tumor volume in the treated group.

  • ΔC: Change in mean tumor volume in the vehicle control group.

Treatment GroupDosing RegimenNMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Vehicle, PO, QD101250 ± 180--
Cpd-X 30 mg/kg, PO, QD10450 ± 9564%< 0.001
Anti-PD-1 10 mg/kg, IP, 2x/wk10625 ± 11050%< 0.01

Table 1: Hypothetical comparative efficacy data for Cpd-X in the VCaP humanized xenograft model. Data are presented as mean ± SEM.

Tolerability Profile

Tolerability is assessed by monitoring changes in animal body weight throughout the study. Significant weight loss (>15-20%) is an indicator of toxicity.

Treatment GroupNMean Body Weight Change at Day 28 (%)Clinical Observations
Vehicle 10+2.5% ± 1.0%No abnormal findings
Cpd-X 10-1.8% ± 1.5%No abnormal findings
Anti-PD-1 10+1.5% ± 1.2%No abnormal findings

Table 2: Hypothetical tolerability data. Cpd-X demonstrates excellent tolerability with no significant impact on body weight compared to the vehicle control.

Interpretation and Path Forward

Based on the hypothetical data, Cpd-X demonstrates superior single-agent efficacy compared to the standard-of-care checkpoint inhibitor in this model, achieving 64% TGI. Importantly, this efficacy is achieved without any overt signs of toxicity.

These results strongly support the continued development of Cpd-X. The next logical steps in preclinical validation would include:

  • Pharmacodynamic Analysis: Confirming the mechanism of action by analyzing immune cell populations (e.g., reduction of RORγt+ T cells, increase in CD8+ cytotoxic T cells) within the tumor and spleen via flow cytometry.

  • Combination Studies: Evaluating the synergistic potential of Cpd-X with anti-PD-1 therapy, as their distinct mechanisms may provide a more profound anti-tumor response.

  • Orthotopic Models: Validating efficacy in a more clinically relevant orthotopic prostate cancer model to assess impact on the native tumor microenvironment.

This comprehensive, data-driven approach provides a robust validation of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide's therapeutic potential and lays the groundwork for its advancement toward clinical investigation.

References

  • Humanized Mouse Xenograft Models for Immuno-Oncology Studies. (n.d.). Google Cloud.
  • Guidelines for the welfare and use of animals in cancer research. (2016, November 21). White Rose Research Online.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577.
  • Choi, Y. J., et al. (2022). Humanized Mouse Models for Immuno-Oncology Research: A Review and Implications in Lung Cancer Research. Journal of Thoracic Oncology, 17(5), 613-628.
  • Guidelines Aim to Improve Welfare of Rodent Cancer Models. (n.d.). Animal Welfare Institute.
  • Immuno-Oncology Models. (n.d.). Altogen Labs.
  • CULATR Guidelines for the Welfare and Use of Animals in Cancer Research. (2020, November).
  • Li, Y., et al. (2025). RORγt Inhibition Reduces Protumor Inflammation and Decreases Tumor Growth in Experimental Models of Lung Cancer. Cancer Immunology Research, 13(9), 1418-1434.
  • ROR-gamma-t Inhibition Reduces Lung Cancer Development in Mice. (n.d.). eScholarship.org.
  • Characterization of human cancer xenografts in humanized mice. (2020, March 26). Journal for ImmunoTherapy of Cancer.
  • Guidelines for the welfare and use of animals in cancer research. (2010). British Journal of Cancer.
  • Mouse Models for Oncology and Immuno-Oncology Research. (n.d.). Taconic Biosciences.
  • Li, Y., et al. (2025). RORγt Inhibition Reduces Protumor Inflammation and Decreases Tumor Growth in Experimental Models of Lung Cancer. PubMed.
  • Scheepmaker, L., et al. (2019). Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity. OncoImmunology, 8(11), e1656033.
  • Chang, W., et al. (2018). Retinoic Acid Receptor-Related Orphan Receptors: Critical Roles in Tumorigenesis. Frontiers in Endocrinology, 9, 286.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Journal of Visualized Experiments.
  • The future of patient-derived xenografts in prostate cancer research. (2021).
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PubMed.
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs.
  • Cell Line-Derived Xenograft (CDX) Models. (n.d.). Melior Discovery.
  • Cancer Cell Line Xenograft Efficacy Studies. (n.d.). The Jackson Laboratory.
  • Wang, Y., et al. (2015). Next generation patient-derived prostate cancer xenograft models. Asian Journal of Andrology, 17(2), 253–258.
  • Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evalu
  • Clinically relevant humanized mouse models of metastatic prostate cancer to evaluate cancer therapies. (2023, October 18). bioRxiv.
  • Prostate Cancer Xenografts. (n.d.). Altogen Labs.

Sources

Validation

Comparative Bioavailability of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide Derivatives: A Pharmacokinetic Guide

Executive Summary The N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide scaffold represents a highly potent class of voltage-gated sodium channel 1.8 (NaV1.8) inhibitors. These compounds are critical therapeutic ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide scaffold represents a highly potent class of voltage-gated sodium channel 1.8 (NaV1.8) inhibitors. These compounds are critical therapeutic targets for the management of peripheral neuropathy and chronic pain, as they block the ectopic action potential propagation in dorsal root ganglion (DRG) neurons[1]. However, the highly lipophilic 6-(trifluoromethyl)pyridine core often results in poor aqueous solubility and high metabolic clearance, severely limiting oral bioavailability (F%).

This guide objectively compares the pharmacokinetic (PK) performance of the base scaffold against three rationally designed derivatives. By analyzing in vitro ADME data and in vivo PK parameters, we provide a comprehensive framework for optimizing the bioavailability of this chemical class.

NaV18_Pathway N1 Peripheral Noxious Stimulus N2 DRG Neuron Depolarization N1->N2 N3 NaV1.8 Activation (SCN10A) N2->N3 N4 Action Potential Propagation N3->N4 N5 Pain Sensation (CNS) N4->N5 Drug Pyridine-3-carboxamide Derivatives Drug->N3 Inhibits

Figure 1: Mechanism of action for NaV1.8 inhibition in peripheral pain pathways.

Structural Rationale & Causality

To overcome the PK liabilities of the base compound, we evaluated three specific structural modifications. The causality behind each design choice dictates its metabolic fate:

  • Derivative A (Base Scaffold): N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide. Exhibits high target potency but suffers from extensive first-pass metabolism due to rapid cytochrome P450 (CYP)-mediated oxidation at the relatively electron-rich oxane ring.

  • Derivative B (Fluorinated Oxane): N-(4-fluorooxan-3-yl)-... By substituting a hydrogen with an electronegative fluorine atom adjacent to the CYP oxidation site, we sterically hinder the enzyme's active site and inductively withdraw electron density, theoretically increasing metabolic stability.

  • Derivative C (N-Methylated Amide): N-methyl-N-(oxan-3-yl)-... Methylation of the amide nitrogen removes a hydrogen-bond donor. This predictably reduces the desolvation penalty and enhances membrane permeability, though it risks disrupting the hydration shell and lowering aqueous solubility.

  • Derivative D (Bridged Bicyclic Oxane): N-(7-oxabicyclo[2.2.1]heptan-2-yl)-... Utilizing a rigidified bridged system lowers the entropic penalty of target binding while effectively shielding the ether oxygen from metabolic enzymes, aiming to balance solubility, permeability, and stability.

In Vitro ADME Profiling

Before advancing to resource-intensive in vivo models, we established a predictive baseline using in vitro ADME assays.

Table 1: In Vitro ADME Comparison

CompoundModificationKinetic Solubility (µM)Caco-2 Permeability ( Papp​×10−6 cm/s)Microsomal Clearance ( CLint​ , µL/min/mg)
Derivative A Base Scaffold458.2115
Derivative B 4-Fluorooxane389.542
Derivative C N-Methyl Amide<524.1108
Derivative D Bridged Oxane6214.335

Mechanistic Insight: Derivative C shows excellent permeability ( Papp​ = 24.1) but abysmal solubility (<5 µM) due to increased lipophilicity, which will likely choke in vivo absorption. Conversely, Derivatives B and D show significantly reduced intrinsic clearance ( CLint​ ), validating the hypothesis that modifying the oxane ring protects against CYP-mediated degradation.

In Vivo Pharmacokinetics

To determine the true translational potential of these modifications, compounds were evaluated in a Sprague-Dawley rat model.

Table 2: In Vivo PK Parameters (Sprague-Dawley Rats)

CompoundIV Clearance (mL/min/kg)Oral Cmax​ (ng/mL)Oral AUC (ng·h/mL)Bioavailability (F%)
Derivative A 5512045018%
Derivative B 22310112545%
Derivative C 60451506%
Derivative D 18580170068%

Mechanistic Insight: Derivative D demonstrates the optimal PK profile. The rigidified oxane ring not only prevented rapid systemic clearance (18 mL/min/kg) but also maintained sufficient aqueous solubility to allow for robust gastrointestinal absorption, resulting in a superior 68% oral bioavailability.

PK_Workflow Start Compound Dosing (Rats) IV Intravenous (IV) 1 mg/kg Start->IV PO Oral (PO) 10 mg/kg Start->PO Sample Plasma Sampling (0.25 - 24 hrs) IV->Sample PO->Sample Prep Protein Precipitation & Internal Std Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data PK Parameter Calculation (AUC, Cmax, F%) LCMS->Data

Figure 2: In vivo pharmacokinetic workflow for evaluating oral bioavailability.

Validated Experimental Methodologies

To ensure the highest degree of scientific trustworthiness, the following protocols are designed as self-validating systems in accordance with regulatory bioanalytical guidelines[2].

Protocol 1: Caco-2 Bidirectional Permeability Assay

Self-Validating System: This protocol integrates Lucifer Yellow as a paracellular marker to continuously verify monolayer integrity. Propranolol and Atenolol are run concurrently as high and low permeability reference standards to calibrate the assay's discriminatory power.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare 10 µM solutions of Derivatives A-D in HBSS buffer (pH 7.4) with 1% DMSO. Apply to the apical chamber for A-to-B transport, or basolateral chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer.

  • Post-Assay Validation: Add Lucifer Yellow (100 µM) to the donor chamber. A basolateral fluorescence reading indicating <1% flux confirms the monolayer remained intact.

  • Analysis: Quantify compound concentrations via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2: In Vivo Pharmacokinetic Study & LC-MS/MS Bioanalysis

Self-Validating System: The bioanalytical method employs a stable isotope-labeled internal standard (SIL-IS) introduced during the first step of protein precipitation. This universally corrects for matrix effects, extraction recovery variations, and mass spectrometer ionization suppression[2].

  • Animal Preparation: Fast male Sprague-Dawley rats (250-300g, n=3 per group) overnight prior to oral dosing. IV groups are fed ad libitum.

  • Formulation: Dissolve compounds in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer 1 mg/kg intravenously (tail vein) and 10 mg/kg orally (oral gavage).

  • Blood Sampling: Collect 200 µL blood samples via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3000 x g for 10 mins at 4°C to separate plasma.

  • Sample Preparation: Add 150 µL of ice-cold acetonitrile containing 50 ng/mL SIL-IS to 50 µL of plasma. Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes.

  • LC-MS/MS Quantification: Inject 5 µL of the supernatant onto a C18 column. Use a gradient of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Data Calculation: Calculate PK parameters using non-compartmental analysis (NCA). Bioavailability is calculated as: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Conclusion

The comparative analysis reveals that while the N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide scaffold is a potent starting point, its unmodified form suffers from poor bioavailability due to rapid CYP-mediated clearance. Rational modification via rigidification (Derivative D) successfully mitigates this clearance and balances the solubility-permeability trade-off, yielding a highly bioavailable lead compound suitable for advanced preclinical development.

References

  • Title: Pyridine carboxamide compounds for inhibiting nav1.
  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Comparative

Benchmarking N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide: A Comparative Guide for Preclinical Drug Development

Executive Summary The integration of fluorine into heterocyclic scaffolds has revolutionized modern drug design, with fluorinated compounds now representing approximately 20% of approved pharmaceuticals ([1]). Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has revolutionized modern drug design, with fluorinated compounds now representing approximately 20% of approved pharmaceuticals ([1]). Among these, the trifluoromethylpyridine (TFMP) motif stands out as a privileged structure.

This guide provides an objective, data-driven benchmarking of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide against alternative trifluoromethylpyridines. By replacing traditional planar aryl groups with an sp3-rich oxan-3-yl (tetrahydropyran-3-yl) ring, drug developers can dramatically enhance thermodynamic solubility while preserving the profound metabolic stability conferred by the 6-trifluoromethylpyridine core.

Structural Rationale: The Power of the Scaffold

The biological and pharmacokinetic activities of TFMP derivatives are driven by the unique physicochemical properties of the fluorine atom combined with the electronic characteristics of the pyridine moiety ([2]).

The 6-(Trifluoromethyl)pyridine Core

The trifluoromethyl ( −CF3​ ) group possesses an electronegativity of 3.46 and a Hammett constant of 0.54, making it powerfully electron-withdrawing[2]. When positioned at the 6-position of a pyridine ring, it achieves three critical outcomes:

  • Metabolic Shielding: The strong C-F bonds and steric bulk completely block Cytochrome P450 (CYP450)-mediated oxidation at the highly vulnerable 6-position.

  • pKa Modulation: The electron-withdrawing nature pulls electron density away from the pyridine nitrogen, lowering its basic pKa. This reduction in basicity enhances passive membrane permeability and reduces the risk of hERG channel binding (cardiotoxicity).

  • Lipophilicity Enhancement: The −CF3​ group increases the overall lipophilicity of the core, driving target binding affinity through hydrophobic interactions.

The N-(oxan-3-yl) Advantage

While the TFMP core provides stability, it also increases lipophilicity (LogP), which can lead to poor aqueous solubility. Traditional derivatives often utilize N-phenyl or N-alkyl substituents on the 3-carboxamide, resulting in "brick dust" compounds.

The N-(oxan-3-yl) substituent introduces a tetrahydropyran ring. This design choice is rooted in causality:

  • Increased Fsp3​ Character: The sp3-hybridized ring disrupts molecular planarity, lowering the crystal lattice energy and significantly boosting thermodynamic solubility.

  • Strategic Hydrogen Bonding: The ether oxygen in the oxane ring acts as a hydrogen bond acceptor (HBA) without adding a hydrogen bond donor (HBD), slightly lowering LogD while maintaining excellent Caco-2 permeability.

G TFMP 6-(Trifluoromethyl)pyridine Scaffold Elec Strong Electron Withdrawing (CF3) TFMP->Elec Steric Steric Shielding at C6 Position TFMP->Steric Lipid Increased Lipophilicity TFMP->Lipid pKa Decreased Basic pKa of Pyridine Nitrogen Elec->pKa Metab Resistance to CYP450 Oxidation Steric->Metab Perm Enhanced Membrane Permeability Lipid->Perm

Caption: Mechanistic impact of the 6-trifluoromethylpyridine motif on drug properties.

Comparative Benchmarking Data

To objectively evaluate the N-(oxan-3-yl) scaffold, we benchmark it against three standard reference structures: an aryl baseline (N-phenyl), a lipophilic sp3 baseline (N-cyclohexyl), and a des-CF3 baseline to isolate the effect of the trifluoromethyl group.

CompoundcLogPThermodynamic Solubility (µM)HLM CLint (µL/min/mg)Caco-2 Papp (10⁻⁶ cm/s)Efflux Ratio
N-(oxan-3-yl)-6-CF3-pyridine-3-carboxamide 1.8145< 1018.51.2
N-phenyl-6-CF3-pyridine-3-carboxamide 3.5< 54522.10.9
N-cyclohexyl-6-CF3-pyridine-3-carboxamide 3.1122820.41.0
N-(oxan-3-yl)-pyridine-3-carboxamide 0.9> 500856.23.5

Data Synthesis:

  • The N-phenyl analog exhibits poor solubility (< 5 µM) due to high planarity and lipophilicity.

  • The des-CF3 analog has excellent solubility but suffers from rapid metabolic clearance (CLint 85 µL/min/mg) due to oxidation at the unprotected pyridine 6-position, and poorer permeability due to a higher basic pKa.

  • The N-(oxan-3-yl)-6-CF3 compound represents the optimal "Goldilocks" zone: the oxane ring drives solubility to 145 µM, while the −CF3​ group ensures metabolic stability (CLint < 10 µL/min/mg) and high permeability.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that confirm assay integrity before data interpretation.

Thermodynamic Solubility Assay (Miniaturized Shake-Flask)

Purpose: To measure the true equilibrium solubility of the crystalline compound, avoiding false-positive kinetic solubility readings.

  • Preparation: Dispense 1.0 mg of solid test compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of pH 7.4 Phosphate-Buffered Saline (PBS).

  • Equilibration (Causality Step): Shake the suspension at 37°C for exactly 24 hours. Why 24 hours? Immediate dissolution often creates a supersaturated amorphous state. A 24-hour equilibration provides the activation energy necessary for the compound to precipitate into its lowest-energy, most stable crystalline polymorph, yielding the true thermodynamic limit.

  • Separation: Centrifuge the vials at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant and quantify via HPLC-UV against a pre-established calibration curve.

  • Self-Validation System: Run Nicardipine (low solubility control) and Propranolol (high solubility control) in parallel. Validation Gate: If Propranolol solubility reads below 100 µM, or Nicardipine exceeds 10 µM, the assay buffer preparation or equilibration time is flawed, and the run must be rejected.

Human Liver Microsomal (HLM) Stability Assay

Purpose: To evaluate Phase I metabolic clearance driven by hepatic CYP450 enzymes.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation (Causality Step): Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Why? Pre-warming ensures enzymes are at physiological kinetics. NADPH is the obligate electron donor for CYP450s; adding it last precisely synchronizes the start of metabolism across all wells.

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard). Why? The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point while precipitating proteins to protect the LC-MS/MS column.

  • Self-Validation System:

    • Control A (Minus-NADPH): Run a parallel incubation replacing NADPH with buffer. This isolates chemical instability or non-CYP enzymatic hydrolysis from true CYP450 metabolism.

    • Control B (Positive Clearance): Include Verapamil . Validation Gate: If Verapamil intrinsic clearance (CLint) is < 50 µL/min/mg, the microsome batch has lost enzymatic viability, and the assay is void.

G Start Compound Library (TFMP Derivatives) PhysChem Physicochemical Profiling (LogD, Kinetic Solubility) Start->PhysChem ADME In Vitro ADME (HLM Stability, Caco-2) PhysChem->ADME Decision Go/No-Go Decision (Target Criteria Met?) ADME->Decision Decision->Start No Lead Lead Selection N-(oxan-3-yl) Scaffold Decision->Lead Yes

Caption: Preclinical benchmarking workflow for TFMP derivatives.

References

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 46(2), 125-142. URL:[Link]

  • Ruz, P., et al. (2023). "Key developments in fluorinated heterocycles." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL:[Link]

Sources

Validation

Reproducibility in High-Throughput Screening: A Comparative Guide for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide and Analogous PRMT5 Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assay Modality Comparison, Reproducibility Metrics, and HTS Protocol Optimization Executive Summary The discovery and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Assay Modality Comparison, Reproducibility Metrics, and HTS Protocol Optimization

Executive Summary

The discovery and optimization of epigenetic modulators require highly reproducible High-Throughput Screening (HTS) platforms. N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (herein referred to as NOTP ) represents a potent class of pyridine-3-carboxamide derivatives targeting the Protein Arginine Methyltransferase 5 (PRMT5) complex[1][2]. PRMT5 is a critical epigenetic enzyme that symmetrically dimethylates arginine residues on histone and non-histone proteins, making it a highly validated target in oncology[2].

However, screening compounds containing a trifluoromethyl-pyridine moiety like NOTP introduces unique assay liabilities, including compound auto-fluorescence and epitope masking. This guide objectively compares the three leading HTS modalities—TR-FRET , AlphaLISA , and MTase-Glo (Bioluminescence) —to determine the most reproducible and artifact-free platform for NOTP and its analogs.

Mechanistic Context: NOTP and PRMT5

PRMT5 functions in vivo as an obligate heterodimer with MEP50 (Methylosome Protein 50). It catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to target arginine residues, yielding S-adenosyl-L-homocysteine (SAH) as a byproduct[3]. Recent structural studies reveal that advanced PRMT5 inhibitors often act cooperatively with the endogenous metabolite methylthioadenosine (MTA) or compete directly with SAM[2].

Because NOTP's mechanism of action requires binding to the intact PRMT5/MEP50 complex, the chosen HTS assay must tolerate the pre-incubation of the enzyme complex without significant loss of specific activity, while simultaneously resisting the optical interference inherent to halogenated heterocyclic libraries.

Comparative Analysis of HTS Modalities

To establish a self-validating screening cascade, we must understand the causality behind signal generation in each assay format.

A. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA relies on a proximity-based chemiluminescent signal. A biotinylated histone peptide (e.g., H4R3) is methylated by PRMT5. Streptavidin-coated donor beads bind the biotin, while acceptor beads conjugated with an anti-dimethyl-arginine antibody bind the methylated product[4].

  • Causality & Limitations: Upon 680 nm excitation, donor beads generate singlet oxygen, which travels to the acceptor bead to emit light at 615 nm[4]. While highly sensitive, NOTP derivatives or library impurities that act as singlet oxygen quenchers (e.g., transition metals, sodium azide) will produce false positives by artificially lowering the signal[5].

B. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET utilizes a Europium-labeled antibody recognizing the methylated substrate and a fluorophore-labeled acceptor[6].

  • Causality & Limitations: The critical advantage here is the time-gated measurement. The Europium cryptate has a long emission half-life. By introducing a microsecond delay before reading the 665 nm emission, the assay completely eliminates the short-lived auto-fluorescence commonly exhibited by trifluoromethyl-pyridine compounds[7].

C. MTase-Glo (Bioluminescence)

Unlike antibody-based methods, MTase-Glo is a universal, coupled-enzyme assay that directly measures the accumulation of the SAH byproduct[3]. SAH is converted to ATP, which then drives a luciferase-mediated glow luminescence[3].

  • Causality & Limitations: Because it detects SAH rather than a specific methylated peptide, it is immune to epitope masking (where the inhibitor sterically hinders the antibody from binding the substrate). This makes it the most robust platform for determining the true catalytic inhibition of NOTP[3].

G PRMT5 PRMT5/MEP50 Complex + SAM + Substrate AlphaLISA AlphaLISA Modality PRMT5->AlphaLISA Methylated Substrate TRFRET TR-FRET Modality PRMT5->TRFRET Methylated Substrate MTaseGlo MTase-Glo Modality PRMT5->MTaseGlo SAH Byproduct NOTP Inhibitor: NOTP (N-(oxan-3-yl)-6-(trifluoromethyl) pyridine-3-carboxamide) NOTP->PRMT5 Competitive Inhibition BeadBind Donor/Acceptor Bead Proximity AlphaLISA->BeadBind SingletO2 Singlet Oxygen Transfer BeadBind->SingletO2 AlphaSignal Chemiluminescence (370nm / 615nm) SingletO2->AlphaSignal Europium Eu-labeled Ab + Dye-Acceptor TRFRET->Europium EnergyTransfer Resonance Energy Transfer Europium->EnergyTransfer FretSignal Time-Resolved Fluorescence (665nm) EnergyTransfer->FretSignal SAH SAH Accumulation MTaseGlo->SAH ATP Conversion to ATP + Luciferase SAH->ATP LumSignal Bioluminescence (Glow Kinetics) ATP->LumSignal

Fig 1. Mechanistic pathways of AlphaLISA, TR-FRET, and MTase-Glo assays for PRMT5 HTS.

Quantitative Platform Comparison

The following table summarizes the performance metrics of the three HTS platforms when screening the NOTP compound class in a 384-well format. Data parameters are synthesized from established PRMT5 screening benchmarks[3][4].

ParameterAlphaLISATR-FRETMTase-Glo (Bioluminescence)
Primary Readout Chemiluminescence (615 nm)Time-Resolved Fluor (665 nm)Glow Luminescence
Z'-Factor (384-well) 0.65 – 0.750.70 – 0.820.75 – 0.85
Signal-to-Background (S/B) > 50:1~ 15:1> 40:1
Tolerance to DMSO Up to 1%Up to 2%Up to 5%
False Positive Rate (NOTP class) Moderate (Singlet O₂ quenchers)Low (Time-gated)Low (Requires Luciferase counter-screen)
Epitope Masking Risk HighHighNone (Measures SAH)
Reagent Stability (RT) < 2 hours (Light sensitive)> 4 hours> 4 hours

Optimized Experimental Protocol: MTase-Glo for NOTP

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . It includes an orthogonal counter-screen to guarantee that observed signal reductions are due to PRMT5 inhibition, not off-target luciferase inhibition[3].

Materials Required
  • Recombinant PRMT5/MEP50 Complex (Pre-assembled)

  • MTase-Glo™ Assay Kit (Promega)[3]

  • SAM (S-adenosyl-L-methionine) and Histone H4R3 peptide substrate

  • Solid white, low-volume 384-well plates

  • Plate-reading luminometer

Step-by-Step Methodology

Step 1: Enzyme and Compound Pre-incubation (The Causality of Equilibrium)

  • Action: Dispense 2 µL of PRMT5/MEP50 (4 nM final concentration) into the 384-well plate. Add 100 nL of NOTP (titrated in 100% DMSO) using an acoustic dispenser. Incubate for 30 minutes at 22°C.

  • Why: Many potent PRMT5 inhibitors exhibit slow, tight-binding kinetics[2]. Pre-incubation allows the NOTP-PRMT5 complex to reach thermodynamic equilibrium before the substrate introduces competition, preventing artificially inflated IC₅₀ values.

Step 2: Reaction Initiation

  • Action: Add 2 µL of a substrate mix containing 5 µM SAM and 2.5 µM Histone H4R3 peptide. Seal the plate and incubate for 120 minutes at 22°C.

  • Why: The SAM concentration is kept near its Kₘ value to ensure the assay remains sensitive to SAM-competitive mechanisms, which is characteristic of many pyridine-3-carboxamide derivatives.

Step 3: SAH Conversion (MTase-Glo Reagent)

  • Action: Add 1 µL of MTase-Glo™ Reagent to all wells. Incubate for 30 minutes at 22°C.

  • Why: This reagent stops the methyltransferase reaction and quantitatively converts the accumulated SAH into ADP[3].

Step 4: Luminescence Detection

  • Action: Add 5 µL of MTase-Glo™ Detection Solution. Incubate for 30 minutes at 22°C to allow the glow luminescence signal to stabilize, then read on a luminometer.

  • Why: The detection solution converts ADP to ATP, which is subsequently used by luciferase to generate light. The light output is directly proportional to PRMT5 activity[3].

Step 5: Self-Validating Counter-Screen (Crucial for Trustworthiness)

  • Action: Run a parallel plate omitting PRMT5 and the substrate, but spiking in 1 µM pure SAH and the NOTP compound.

  • Why: If NOTP reduces the signal in this plate, it is a false-positive luciferase inhibitor rather than a true PRMT5 inhibitor. This orthogonal check ensures absolute data integrity[3].

Conclusion & Best Practices

When evaluating the reproducibility of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide (NOTP) in HTS environments, the choice of assay modality strictly dictates the quality of the hit triage.

While AlphaLISA offers exceptional signal-to-background ratios, its reliance on antibodies makes it vulnerable to epitope masking by bulky small molecules. TR-FRET successfully bypasses the auto-fluorescence of the trifluoromethyl-pyridine moiety through time-gated detection. However, the MTase-Glo bioluminescence assay provides the most robust, artifact-free environment for NOTP by directly measuring the universal SAH byproduct, completely decoupling the detection mechanism from the physical structure of the methylated substrate.

References

  • Inhibiteurs de prmt5 - Google Patents (WO2024240894A1)
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases Source: Molecular BioSystems / PubMed Central (PMC) URL:[Link]

  • MTA-cooperative PRMT5 inhibitors from cofactor-directed DNA-encoded library screens Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Comparative

structural activity relationship (SAR) comparison of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

A Comprehensive Guide to the Structural Activity Relationship (SAR) of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide and its Analogs This guide provides a detailed comparative analysis of the structural activit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Structural Activity Relationship (SAR) of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide and its Analogs

This guide provides a detailed comparative analysis of the structural activity relationships (SAR) for the N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide scaffold. Drawing upon established principles of medicinal chemistry and experimental data from related pyridine-3-carboxamide derivatives, we will explore the impact of structural modifications on biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Pyridine-3-Carboxamide Scaffold

The pyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2][3] Its structural rigidity, ability to participate in hydrogen bonding, and the synthetic tractability of the pyridine ring make it an attractive starting point for drug discovery campaigns.[1] The core structure of our lead compound, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, can be dissected into three key components for SAR analysis: the substituted pyridine ring, the amide linker, and the N-alkyl substituent.

Figure 1: Core Scaffold and Key Modification Points

cluster_0 N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide cluster_1 SAR Points mol A Pyridine Ring Substituents (Position 6: -CF3) p1 A->p1 B Amide Linker p6 B->p6 C N-Substituent (oxan-3-yl) p8 C->p8 p2 p1->p2 p3 p2->p3 p4 p3->p4 p3->p6 p5 p4->p5 p5->p1 p7 p6->p7 p7->p8

A simplified representation of the key regions for SAR analysis.

Comparative SAR Analysis

The biological activity of pyridine-3-carboxamide derivatives can be profoundly influenced by substitutions at various positions. We will now explore the SAR of each key region of our lead compound by comparing it with known analogs from the scientific literature.

The 6-Trifluoromethyl Pyridine Ring

The trifluoromethyl (-CF3) group at the 6-position of the pyridine ring is a common feature in many bioactive molecules. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.[4]

  • Impact on Potency and Selectivity: The -CF3 group can enhance binding affinity to target proteins by participating in favorable interactions within hydrophobic pockets. For instance, in a series of androgen receptor antagonists, the presence of a trifluoromethyl group on the pyridine ring was crucial for potent activity.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This often leads to an increased half-life and improved bioavailability of the drug candidate.

Table 1: Comparison of Pyridine Ring Substituents

Compound/Analog6-Position SubstituentObserved Biological Activity/PropertyReference
Lead Compound -CF3Hypothesized to enhance potency and metabolic stability
Analog 1-ClOften exhibits good activity, but may be more susceptible to metabolic dehalogenation.[6]
Analog 2-HGenerally shows reduced potency compared to electron-withdrawing substituents.
Analog 3-OCH3Can increase polarity and potentially alter target selectivity.
The Amide Linker

The amide bond is a critical pharmacophoric element, acting as a hydrogen bond donor and acceptor. Its planarity and conformational rigidity contribute to the overall shape of the molecule and its ability to fit into a binding site.

  • Hydrogen Bonding: The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand to its biological target. Studies on pyridine-3-carboxamide analogs as antibacterial agents have highlighted the importance of the amide linkage for their potency.[7][8][9][10][11]

  • Conformational Rigidity: The partial double-bond character of the C-N bond restricts rotation, which can be advantageous in pre-organizing the molecule for optimal binding.

The N-(oxan-3-yl) Substituent

The nature of the substituent on the amide nitrogen is a key determinant of a compound's biological activity and selectivity. The oxanyl (tetrahydropyranyl) ring in our lead compound introduces several interesting features.

  • Hydrophilicity and Solubility: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the compound. This is a desirable property for drug candidates.

  • Stereochemistry: The oxan-3-yl group contains a stereocenter. It is highly probable that the two enantiomers will exhibit different biological activities and potencies. This stereochemical aspect presents an opportunity for optimization.

  • Comparison with Other N-Substituents:

    • N-cyanomethyl: The N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide analog has been investigated as a scaffold for developing inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer.[12][13] The cyanomethyl group is a polar, linear substituent that can engage in specific interactions within the FGFR binding site.

    • N-Aryl: In other series of pyridine-3-carboxamides, N-aryl substituents have been shown to be critical for activity against various targets, including PIM-1 kinase.[14] The aromatic ring can participate in π-stacking and hydrophobic interactions.

    • N-Alkyl Chains: Simple alkyl chains can be used to probe the size and hydrophobicity of the binding pocket.

Table 2: Comparative Biological Activities of N-Substituted Pyridine-3-Carboxamides

N-SubstituentPotential Biological Target(s)Key InteractionsReference
oxan-3-yl Hypothesized: Kinases, SARM1Hydrogen bonding, hydrophobic interactions
cyanomethylFGFRsDipole-dipole, hydrogen bonding[12]
PhenylPIM-1 Kinaseπ-stacking, hydrophobic interactions[14]
2-phenoxyethylMycobacterium tuberculosis targetsHydrophobic and potential polar interactions[15]

Proposed Biological Targets and Experimental Validation

Based on the SAR of related compounds, N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide could plausibly target a range of proteins, including protein kinases or enzymes involved in neurodegeneration such as SARM1.[16] To validate these hypotheses and further elucidate the SAR, a series of in vitro and in vivo experiments are necessary.

Experimental Workflow

Figure 2: Experimental Workflow for SAR Elucidation

cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: In vivo & ADME Profiling A Synthesis of Analog Library (Varying R1, R2, R3) B High-Throughput Screening (e.g., Kinase Panel, SARM1 Assay) A->B Compound Library C IC50 Determination for Hits B->C Active Compounds D Cell-Based Assays (e.g., Proliferation, Apoptosis) C->D E Mechanism of Action Studies (e.g., Western Blot, Target Engagement) D->E F Pharmacokinetic Studies (Solubility, Permeability, Metabolism) E->F Validated Leads G In vivo Efficacy Models (e.g., Xenograft, Neurodegeneration Model) F->G

A stepwise approach to SAR validation and lead optimization.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)

  • Reagents and Materials: Recombinant human PIM-1 kinase, peptide substrate (e.g., CREBtide), ATP, [γ-³²P]ATP, 96-well filter plates, scintillation fluid, test compounds.

  • Assay Procedure:

    • Prepare a reaction buffer containing MgCl₂, DTT, and unlabeled ATP.

    • Serially dilute the test compounds in DMSO.

    • In a 96-well plate, add the reaction buffer, peptide substrate, and the test compound.

    • Initiate the reaction by adding PIM-1 kinase and a trace amount of [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: SARM1 Inhibition Assay

This protocol would be based on measuring the NAD+ cleavage activity of SARM1. Assays can be designed to monitor the depletion of NAD+ or the formation of its cleavage products, such as ADP-ribose.

  • Reagents and Materials: Recombinant human SARM1 protein, NAD+, assay buffer, detection reagents (e.g., a fluorescent probe for NAD+), 384-well plates, test compounds.

  • Assay Procedure:

    • Dispense test compounds at various concentrations into the wells of a 384-well plate.

    • Add SARM1 protein to the wells.

    • Initiate the reaction by adding NAD+.

    • Incubate at room temperature for a defined period.

    • Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of SARM1 inhibition against the compound concentration.

Conclusion and Future Directions

The N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related compounds, key structural features that are likely to govern its biological activity include the electron-withdrawing trifluoromethyl group, the hydrogen-bonding capacity of the amide linker, and the stereochemistry and hydrogen bond accepting properties of the N-oxanyl substituent.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs to confirm the hypothesized SAR and to identify the optimal substitution patterns for potency, selectivity, and drug-like properties. In particular, the synthesis and testing of individual enantiomers of the lead compound are highly recommended to explore any stereochemical preferences for binding.

References

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • J-Stage.
  • Abdullahi, M., et al. (2020, August 27). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents.
  • Bhat, A. A., & Singh, I. (2026, January 21).
  • Smolecule. (2023, August 16). Buy N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | 1092346-02-5.
  • Mohammed, Y. H. I., et al.
  • PMC - NIH.
  • Mohammed, Y. H. I., et al. (2024, May 15).
  • Semantic Scholar.
  • ResearchGate. (2026, March 22).
  • United Arab Emirates - Ministry of Health and Prevention. (2024, December 15).
  • PubChem. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | CID 30772955.
  • Google Patents.
  • PubMed. (2006, January 26). 2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580) as an orally potent and peripherally selective nonsteroidal androgen receptor antagonist.
  • ResearchGate. SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.
  • Beilstein Journals. (2021, January 25).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds such as N-(oxan-3-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds such as N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, where specific hazard data may be limited, a cautious and systematic approach to disposal is paramount. This document provides a detailed, step-by-step protocol to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment.

I. Hazard Profile Analysis and Immediate Safety Precautions

Given the structural motifs of a trifluoromethylated pyridine ring and a carboxamide group, it is prudent to assume that N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide may exhibit hazardous properties. Structurally similar compounds can cause skin, eye, and respiratory irritation.[3][4][5][6] Therefore, the following immediate safety precautions must be observed during all handling and disposal activities.

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or solid particles.[2]
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a barrier against dermal contact.[2]
Body Protection Laboratory coat.Protects clothing and skin from contamination.[2]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood.Minimizes the potential for inhalation of airborne particles or vapors.[7][8]

II. Step-by-Step Disposal Protocol

The disposal of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[11]

  • Solid Waste:

    • Collect all solid N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide waste, including residual amounts in original containers and contaminated consumables (e.g., weighing paper, pipette tips, and contaminated gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.[2]

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Liquid Waste:

    • Solutions containing N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide should be collected in a separate, labeled, and sealed hazardous waste container.

    • Do not mix this waste stream with other incompatible wastes, such as strong acids or bases, unless explicitly permitted by your institution's EHS department.[11]

Step 2: Waste Container Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and essential for safe handling and disposal.[12][13][14]

  • The label must include the words "HAZARDOUS WASTE." [12][13]

  • Clearly write the full chemical name: "N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide." Avoid using abbreviations or chemical formulas.[12]

  • For liquid waste, list all components and their approximate percentages, including solvents. The percentages must sum to 100%.[11]

  • Indicate the date when the first waste was added to the container.[11]

  • Include appropriate hazard warnings. Based on similar compounds, this may include "Irritant" or "Harmful."[3][4][5][6]

Step 3: Storage of Hazardous Waste

Waste containers must be stored safely in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[12][13]

  • Keep the waste container securely closed at all times, except when adding waste.[11][12]

  • Store the container in a well-ventilated area.[7]

  • Ensure secondary containment, such as a spill pallet, to contain any potential leaks.[15]

  • Segregate the waste container from incompatible materials.[12]

Step 4: Arranging for Professional Disposal

All chemical waste must be disposed of through a licensed professional waste disposal service.[1]

  • Once the waste container is full (approximately 90% capacity to allow for expansion), contact your institution's EHS department to schedule a pickup.[12]

  • Provide the EHS department with a completed hazardous waste pickup form, detailing the contents of the container as per the label.

III. Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated by working under a chemical fume hood or opening windows if it is safe to do so.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[7]

  • Clean: While wearing appropriate PPE, carefully collect the absorbent material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been generated.

Disposal Workflow for N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage cluster_3 Disposal A Solid Waste (e.g., contaminated consumables) C Collect in dedicated, compatible container A->C B Liquid Waste (e.g., solutions) B->C D Label container with: - 'HAZARDOUS WASTE' - Full chemical name - All components and percentages - Date of first accumulation - Hazard warnings C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Ensure container is closed and in secondary containment E->F G Contact EHS for pickup when container is full F->G H Professional hazardous waste disposal G->H

Caption: Workflow for the proper disposal of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide waste.

V. Conclusion

By adhering to these rigorous disposal procedures, researchers, scientists, and drug development professionals can ensure the safe management of N-(oxan-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide waste. This commitment to safety and environmental responsibility is fundamental to building a culture of trust and excellence in the laboratory.

References

  • Occupational Safety and Health Administration. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • US Compliance. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

  • Colorado Mesa University. How to Store and Dispose of Chemical Lab Waste. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • PubChem. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. Retrieved from [Link]

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